Mannose-6-phosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-QTVWNMPRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Role of mannose-6-phosphate in cellular trafficking pathways
An In-depth Technical Guide on the Role of Mannose-6-Phosphate in Cellular Trafficking Pathways
Introduction
The this compound (M6P) pathway is a crucial cellular trafficking mechanism in vertebrates responsible for the targeted delivery of newly synthesized soluble lysosomal enzymes to the lysosome.[1][2] This process ensures that the powerful hydrolytic enzymes, which function to degrade a wide array of macromolecules, are safely sequestered within the lysosomal compartment, preventing unwanted degradation of cellular components.[1][2] The pathway relies on a unique recognition marker, the M6P moiety, which is added to N-linked oligosaccharides of lysosomal hydrolases as they transit through the Golgi apparatus.[3][4][5] This M6P tag is then recognized by specific receptors that mediate the packaging of these enzymes into transport vesicles destined for the endo-lysosomal system.[3][4] Understanding this pathway is of paramount importance for researchers in cell biology and for professionals in drug development, particularly in the context of lysosomal storage diseases (LSDs) and the development of enzyme replacement therapies (ERTs).[2][6][7]
The Biosynthesis of the this compound Recognition Marker
The creation of the M6P targeting signal is a two-step enzymatic process that occurs in the Golgi apparatus.[3][8][9] This ensures that only proteins destined for the lysosome are appropriately tagged.
-
Step 1: Action of GlcNAc-1-Phosphotransferase. The process is initiated in the cis-Golgi by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase).[3][4][10] This enzyme recognizes a specific protein determinant present on the surface of lysosomal hydrolases and catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to the C6 hydroxyl position of one or more mannose residues on the N-linked high-mannose oligosaccharides of the enzyme.[7][10] This creates a phosphodiester intermediate.[10] GlcNAc-1-phosphotransferase is a complex enzyme composed of α, β, and γ subunits (α₂β₂γ₂).[10]
-
Step 2: Action of the "Uncovering Enzyme". The second step involves the removal of the terminal GlcNAc residue, which exposes the M6P recognition marker.[7][10] This reaction is catalyzed by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme" (UCE).[3][10] This enzyme is located in the trans-Golgi network (TGN).[8] The resulting terminal M6P moiety is now available to be recognized by M6P receptors.[7]
This compound Receptors (MPRs)
The M6P recognition marker is bound by two specific transmembrane receptors in the TGN, which are essential for sorting the tagged enzymes into the correct transport vesicles.[3][8]
-
Cation-Independent this compound Receptor (CI-MPR): Also known as the insulin-like growth factor II (IGF-II) receptor, the CI-MPR is a large, multifunctional type I transmembrane glycoprotein (B1211001) of approximately 300 kDa.[11][12] Its extracytoplasmic domain is composed of 15 homologous repeating units, two of which are responsible for binding M6P.[12][13] As its name suggests, its binding to M6P does not require divalent cations.[11][13] The CI-MPR is found in the TGN, endosomes, and also on the cell surface, where it constitutes about 10-20% of the total CI-MPR population.[11] This cell surface presence allows it to internalize extracellular M6P-containing ligands, a process that is the cornerstone of enzyme replacement therapy for many lysosomal storage diseases.[2]
-
Cation-Dependent this compound Receptor (CD-MPR): The CD-MPR is a smaller glycoprotein of about 46 kDa that assembles into homodimers.[11][14] Its extracytoplasmic domain contains a single M6P-binding site.[11] While its ligand binding is enhanced by divalent cations, they are not strictly essential for the human receptor.[11] The CD-MPR functions primarily in the TGN-to-endosome trafficking pathway and is not typically found on the cell surface.[11]
Both receptors bind M6P optimally at a slightly acidic pH of 6.0-7.0, characteristic of the TGN, and release their ligands at the more acidic pH of endosomes (below 6.0).[5][11]
The M6P-Dependent Cellular Trafficking Pathway
The journey of a lysosomal enzyme from its synthesis to its final destination is a highly regulated process.
-
Synthesis and Glycosylation: Lysosomal hydrolases are synthesized in the rough endoplasmic reticulum (ER) and transported to the Golgi apparatus, where they undergo N-linked glycosylation.[3][8]
-
M6P Tagging: In the cis- and trans-Golgi, the enzymes are tagged with the M6P marker as described above.[3][5]
-
Receptor Binding and Vesicle Formation: In the TGN, the M6P moiety is recognized and bound by CI-MPRs and/or CD-MPRs.[3][5] The cytoplasmic tails of these receptors contain sorting signals that interact with adaptor proteins, such as GGA proteins and AP-1, which in turn recruit clathrin to form clathrin-coated vesicles.[3] These vesicles package the receptor-ligand complexes for transport.[3]
-
Transport to Endosomes: The clathrin-coated vesicles bud off from the TGN and travel to late endosomes (also known as pre-lysosomes).[5][7]
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome (pH < 6.0) causes the dissociation of the lysosomal enzyme from the MPR.[4][5][7] The phosphate (B84403) group is then removed from the enzyme, preventing it from re-binding to the receptors.
-
Receptor Recycling: The now-empty MPRs are segregated into vesicles that bud off from the endosome and are recycled back to the TGN for another round of transport.[4][5] This recycling is a crucial step mediated by the retromer complex.[8]
-
Delivery to Lysosomes: The late endosome eventually matures into or fuses with a lysosome, delivering the acid hydrolases to their final destination where they perform their degradative functions.[3]
Quantitative Data on M6P Receptor-Ligand Interactions
The binding affinities of the M6P receptors for their ligands are critical for efficient sorting. These interactions are pH-dependent and vary between the two receptor types and among different lysosomal enzymes.
| Receptor | Ligand | Binding Affinity (KD) | Conditions/Notes | Reference |
| CI-MPR | Terminal M6P | ~7 µM | General affinity for the M6P moiety. | [11] |
| Various M6P-Glycoproteins | 1 - 5 nM | Apparent affinity constants for individual enzyme species. | [15] | |
| Retinoic Acid | 2.5 ± 0.3 nM | Binding affinity increases in the presence of M6P. | [16] | |
| GAA (monoester) | 13 ± 3 µM | Binding to domains 14-15. | [17] | |
| GAA (diester) | 17 ± 7 µM | Binding to domains 14-15. | [17] | |
| CD-MPR | Terminal M6P | ~8 µM | General affinity, requires divalent cations for optimal binding. | [11] |
| Various M6P-Glycoproteins | 7 - 28 nM | Apparent affinity constants for individual enzyme species. | [15] |
Table 1: Summary of Quantitative Binding Data for M6P Receptors. (GAA: Acid α-glucosidase)
M6P-Independent Trafficking Pathways
While the M6P pathway is the primary route for most soluble lysosomal enzymes, alternative, M6P-independent mechanisms exist.[4][18] These pathways are crucial for the transport of certain enzymes and in specific cell types where the M6P pathway may be less active.[18][19]
-
LIMP-2-Mediated Transport: The lysosomal integral membrane protein 2 (LIMP-2) acts as a transport receptor for β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[4][18] This interaction is independent of M6P.[20]
-
Sortilin-Mediated Transport: Sortilin is another transmembrane receptor that has been shown to mediate the lysosomal transport of enzymes like acid sphingomyelinase and prosaposin.[18]
-
Protein-Based Signals: Some lysosomal enzymes, such as cathepsin D in certain B-lymphoblastoid cell lines, can be targeted to lysosomes via protein-based signals, even in the absence of M6P modification.[21]
Role in Disease and Therapeutic Applications
Defects in the M6P pathway lead to severe lysosomal storage diseases.
-
Mucolipidosis II (I-cell disease) and III: These diseases are caused by mutations in the gene encoding the GlcNAc-1-phosphotransferase enzyme.[3][7][10] The lack of a functional enzyme prevents the formation of the M6P marker.[8][10] Consequently, newly synthesized lysosomal enzymes are not recognized by the MPRs and are instead secreted from the cell, leading to a massive accumulation of undigested substrates within lysosomes.[8]
-
Enzyme Replacement Therapy (ERT): The M6P pathway is exploited for ERT, a primary treatment for many LSDs.[2][6] This therapy involves the intravenous administration of a recombinant form of the deficient enzyme.[2] For the therapy to be effective, the recombinant enzyme must be taken up by the patient's cells and delivered to the lysosome. This is achieved by engineering the enzymes to carry a high density of M6P residues, which allows them to bind to the CI-MPRs on the cell surface and be internalized via endocytosis.[2][6] The efficiency of ERT is therefore highly dependent on the M6P content of the therapeutic enzyme.[2][6]
-
Lysosome-Targeting Chimeras (LYTACs): A newer therapeutic strategy, LYTACs, also leverages the M6P pathway.[2] These are bifunctional molecules that link a cell-surface or secreted protein of interest to an M6P-containing moiety. This complex is then recognized by the CI-MPR, internalized, and delivered to the lysosome for degradation, providing a mechanism to eliminate pathogenic proteins.[2]
Experimental Protocols
Studying the M6P pathway requires a variety of specialized biochemical and cell biological techniques.
Protocol 1: M6P-Receptor Affinity Chromatography
This method is used to purify M6P-containing glycoproteins or the M6P receptors themselves.
-
Objective: To isolate M6P-tagged proteins from a complex mixture.
-
Principle: An M6P receptor (e.g., CI-MPR) is immobilized on a chromatography resin. A protein mixture is passed over the column. M6P-containing proteins bind to the receptor, while other proteins flow through. The bound proteins are then eluted with a solution of free M6P.
-
Methodology:
-
Matrix Preparation: Covalently couple purified M6P receptor to an activated chromatography matrix (e.g., CNBr-activated Sepharose). Equilibrate the column with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).
-
Sample Loading: Apply the cell lysate or secreted protein concentrate to the column at a slow flow rate to allow for binding.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound M6P-glycoproteins by applying a gradient or step of a high concentration of free M6P (e.g., 5-10 mM this compound) in the binding buffer.
-
Analysis: Collect fractions and analyze them by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified proteins.
-
Protocol 2: In Vitro M6P Synthesis Assay
This assay is used to determine if a specific lysosomal enzyme can be phosphorylated in vitro or to measure the activity of the M6P synthesis enzymes.[22][23]
-
Objective: To enzymatically add M6P to a purified high-mannose glycoprotein.
-
Principle: A purified target protein is incubated with the two enzymes of the M6P synthesis pathway and the necessary substrates. The addition of the M6P tag is then detected.
-
Methodology:
-
Reaction Setup (Step 1): Incubate the purified target glycoprotein (e.g., recombinant acid α-glucosidase) with purified GlcNAc-1-phosphotransferase in a buffer containing UDP-GlcNAc and appropriate cations (e.g., Mg²⁺, Mn²⁺) at 37°C.
-
Reaction Setup (Step 2): After a set incubation time, add purified "uncovering enzyme" (UCE) to the reaction mixture to remove the GlcNAc cap. Continue incubation.
-
Termination: Stop the reaction by heat inactivation or addition of EDTA.
-
Detection of M6P: The presence of the newly synthesized M6P tag can be confirmed by:
-
M6P Receptor Binding: Passing the reaction product over an M6P receptor affinity column and detecting its binding.[23]
-
Mass Spectrometry: Analyzing the glycan structures to detect the mass shift corresponding to the addition of a phosphate group.
-
Anti-M6P Antibody: Using an antibody specific for the M6P moiety in a Western blot or ELISA format.
-
-
Protocol 3: Cellular Uptake Assay for ERT Efficacy
This assay measures the efficiency of M6P-dependent endocytosis of a recombinant lysosomal enzyme, which is a critical parameter for evaluating potential ERT drugs.
-
Objective: To quantify the uptake of an M6P-tagged enzyme by target cells (e.g., patient-derived fibroblasts).
-
Principle: Cells are incubated with the M6P-tagged enzyme. The amount of enzyme internalized by the cells is then measured. A competition experiment using free M6P confirms that the uptake is receptor-mediated.
-
Methodology:
-
Cell Culture: Plate target cells (e.g., fibroblasts from an LSD patient) in a multi-well plate and grow to confluence.
-
Incubation: Add the recombinant M6P-tagged enzyme to the cell culture medium at various concentrations. For competition wells, co-incubate with a high concentration of free M6P (e.g., 5 mM). Incubate for several hours (e.g., 4-24 hours) at 37°C.
-
Washing: Remove the medium and wash the cells extensively with cold PBS to remove any enzyme bound to the cell surface.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the amount of internalized enzyme in the cell lysate. This can be done by:
-
Enzyme Activity Assay: Measuring the specific activity of the recombinant enzyme using a fluorogenic or chromogenic substrate.
-
Western Blot or ELISA: Using an antibody against the enzyme to determine its protein level.
-
-
Data Analysis: Plot enzyme uptake versus concentration. The uptake should be saturable and significantly inhibited in the competition wells, confirming M6P receptor-mediated endocytosis.
-
Conclusion
The this compound pathway is a sophisticated and essential sorting mechanism that underpins the biogenesis of lysosomes. Its core components—the synthesis enzymes, the M6P tag, and the specific receptors—work in a coordinated fashion to ensure the accurate delivery of potent acid hydrolases. The critical role of this pathway is highlighted by the severe pathology of diseases like Mucolipidosis II/III that result from its disruption. Furthermore, the M6P pathway has become a cornerstone of modern biotechnology, providing a rational basis for the design and delivery of enzyme replacement therapies for a range of devastating lysosomal storage diseases. A deep, technical understanding of this pathway remains vital for researchers and clinicians working to unravel the complexities of cellular trafficking and develop next-generation therapeutics.
References
- 1. Lysosomal enzyme trafficking: from molecular mechanisms to human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 6. m6ptherapeutics.com [m6ptherapeutics.com]
- 7. The role of the Mannose 6-Phosphate recognition marker in Lysosomal Function and Dysfunction [repositorio.insa.pt]
- 8. researchgate.net [researchgate.net]
- 9. The host this compound pathway and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound/insulin-like growth factor-II receptor is a receptor for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mannose 6-phosphate-independent Lysosomal Sorting of LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mannose 6-phosphate-independent targeting of lysosomal enzymes in I- cell disease B lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mannose-6-Phosphate Synthesis Pathway and its Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannose-6-phosphate (M6P) is a critical carbohydrate signal with a dual role in cellular metabolism and protein trafficking. It serves as a key intermediate in glycolysis and gluconeogenesis and, most notably, acts as a specific recognition marker for the transport of newly synthesized acid hydrolase precursor proteins to the lysosome. Deficiencies in the M6P synthesis pathway are linked to a class of lysosomal storage disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the M6P synthesis pathways, detailing the key enzymes, their kinetics, and relevant experimental protocols for their study.
Introduction
The synthesis of this compound occurs through two primary and distinct pathways within the cell:
-
De Novo Synthesis from Glucose: This pathway converts glucose-6-phosphate, a central metabolite in glycolysis, into this compound through a series of enzymatic reactions. This pathway is crucial for providing a cellular pool of M6P for various metabolic needs, including glycosylation.
-
Generation of the M6P Recognition Marker on Lysosomal Enzymes: This highly specific pathway takes place in the Golgi apparatus and involves the enzymatic modification of N-linked oligosaccharides on newly synthesized lysosomal hydrolases. This M6P tag is essential for their recognition by M6P receptors and subsequent transport to the lysosome.[1][2][3]
This guide will delve into the technical details of both pathways, focusing on the core enzymes, their quantitative characteristics, and the methodologies used for their investigation.
De Novo Synthesis of this compound from Glucose
The conversion of glucose to this compound is a three-step enzymatic process that integrates with central carbon metabolism.
Pathway Overview
The de novo synthesis pathway begins with the phosphorylation of mannose, derived from glucose, and proceeds through isomerization and mutase reactions to yield this compound.
Caption: De Novo Synthesis of this compound.
Key Enzymes and Quantitative Data
The efficiency and regulation of this pathway are dictated by the kinetic properties of its constituent enzymes.
| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Source Organism/Tissue |
| Hexokinase | Mannose, ATP | This compound, ADP | 0.07 mM - 6 mM | Varies | Lobster, Rat |
| Phosphomannose Isomerase (PMI) | This compound | Fructose-6-Phosphate (B1210287) | - | - | Human, E. coli |
| Phosphomannomutase (PMM) | Mannose-1-Phosphate | This compound | - | - | Human |
Note: Quantitative data for enzyme kinetics can vary significantly based on the source organism, isozyme, and experimental conditions. The values presented are illustrative.
Hexokinase: This enzyme catalyzes the initial phosphorylation of mannose. Several isozymes of hexokinase exist, and their affinity for mannose can differ. For instance, one hexokinase isozyme from Homarus americanus exhibits a high affinity for mannose (Km = 0.07 mM), while another has a lower affinity (Km = 0.13 mM).[4] In rat liver, hexokinase displays a higher affinity but lower Vmax for the alpha-anomer of D-mannose compared to the beta-anomer.[5]
Phosphomannose Isomerase (PMI): PMI catalyzes the reversible isomerization of this compound to fructose-6-phosphate, thereby linking mannose metabolism to glycolysis.[6]
Phosphomannomutase (PMM): This enzyme interconverts mannose-1-phosphate and this compound, a crucial step in the synthesis of GDP-mannose required for glycosylation reactions.
Experimental Protocols
This continuous spectrophotometric assay measures PMI activity by coupling the production of fructose-6-phosphate to the reduction of NADP+.[7]
Principle: PMI converts this compound to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Substrate Stock Solution: 66 mM D-Mannose 6-Phosphate
-
NADP+ Stock Solution: 13.5 mM NADP+ (prepare fresh)
-
PGI Enzyme Solution: 1000 units/mL
-
G6PDH Enzyme Solution: 100 units/mL
-
PMI Enzyme Sample
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, this compound solution, NADP+ solution, PGI solution, and G6PDH solution.
-
Add the PMI enzyme sample to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADPH production is proportional to the PMI activity.
This assay measures PMM activity in leukocytes by monitoring the conversion of NADP to NADPH.[8]
Principle: PMM converts mannose-1-phosphate to this compound. The product, this compound, is then acted upon by a series of coupling enzymes (phosphomannose isomerase and phosphoglucose isomerase) to produce glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH.
Reagents:
-
Reaction Mixture: 50 mM HEPES pH 7.1, 5 mM MgCl₂, 100 µM Mannose-1-Phosphate, 100 µM Glucose-1,6-bisphosphate
-
Coupling Enzymes: Phosphoglucoisomerase, Phosphomannose isomerase, Glucose-6-phosphate dehydrogenase
-
1 mM NADP+
-
Leukocyte cell extract
Procedure:
-
Incubate the cell extract with the reaction mixture at 37°C.
-
Stop the reaction by heating.
-
Add the coupling enzymes and NADP+ to the supernatant.
-
Measure the absorbance at 340 nm to determine the amount of NADPH produced.
Generation of the M6P Recognition Marker on Lysosomal Enzymes
This pathway is responsible for the specific tagging of lysosomal hydrolases, ensuring their correct trafficking to the lysosome. This process occurs in the cis-Golgi network.[1][2]
Pathway Overview
The formation of the M6P marker is a two-step enzymatic process.
Caption: M6P Marker Synthesis on Lysosomal Enzymes.
Key Enzymes
N-acetylglucosamine-1-phosphotransferase (GNPT): This enzyme catalyzes the first and rate-limiting step in the formation of the M6P marker. It is a complex enzyme composed of α, β, and γ subunits. The α and β subunits are encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene.[9] GNPT recognizes a specific protein determinant on lysosomal enzymes and transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to a terminal mannose residue on the N-linked oligosaccharide.
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (UCE or NAGPA): Also known as the "uncovering enzyme," UCE removes the terminal N-acetylglucosamine residue, exposing the this compound recognition marker.[1][10][11] This enzyme is encoded by the NAGPA gene.[12]
Experimental Protocols
This protocol measures endogenous GNPT activity in cell lysates.
Principle: The assay quantifies the transfer of [³H]GlcNAc-1-P from the donor substrate [³H]UDP-GlcNAc to an acceptor molecule, methyl α-D-mannopyranoside (α-MM). The radiolabeled product is then separated from the unreacted donor substrate by chromatography.
Reagents:
-
[³H]UDP-GlcNAc (radiolabeled donor substrate)
-
Cold UDP-GlcNAc
-
ATP
-
Methyl α-D-mannopyranoside (α-MM; acceptor substrate)
-
Cell lysate
-
QAE Sephadex A-25 resin
-
Tris buffer with NaCl for elution
Procedure:
-
Prepare cell lysates from the cells of interest.
-
Set up the enzymatic reaction containing cell lysate, [³H]UDP-GlcNAc, cold UDP-GlcNAc, ATP, and α-MM.
-
Incubate to allow the transfer of [³H]GlcNAc-1-P.
-
Apply the reaction mixture to a QAE Sephadex column.
-
Wash the column to remove unreacted [³H]UDP-GlcNAc.
-
Elute the [³H]GlcNAc-1-P-αMM product.
-
Quantify the radioactivity in the eluate using a scintillation counter to determine GNPT activity.
A direct and detailed protocol for UCE/NAGPA activity with kinetic parameters is less commonly available in generalized forms due to the complexity of its substrate. However, its activity can be inferred by the "uncovering" of the M6P moiety. One approach involves a two-step in vitro M6P elaboration assay.[13][14]
Principle: A purified lysosomal enzyme with high-mannose N-glycans is first treated with recombinant GNPT to add the GlcNAc-P-Man structure. Subsequently, the product is incubated with a source of UCE/NAGPA. The successful uncovering of the M6P tag can then be assessed by the ability of the modified lysosomal enzyme to bind to M6P receptors.
Procedure:
-
Incubate a purified lysosomal enzyme (e.g., IDUA) with recombinant GNPT and UDP-GlcNAc.
-
Purify the product (GlcNAc-P-Man-IDUA).
-
Incubate the purified product with a source of UCE/NAGPA (e.g., purified recombinant UCE or a cell extract).
-
Assess the generation of M6P-IDUA by its ability to bind to an M6P receptor affinity column.
-
Elute the bound protein and quantify it.
Regulation of the this compound Pathway
The M6P-dependent trafficking of lysosomal enzymes is a tightly regulated process. Insulin-like growth factor 2 (IGF2) has been shown to allosterically regulate the binding of lysosomal enzymes to the cation-independent mannose 6-phosphate receptor (CI-MPR).[15] Furthermore, cellular stress, such as that induced by viral infections, can lead to an elevation in M6P concentrations, which in turn can signal for the destruction of lipid-linked oligosaccharides, highlighting a role for M6P in cellular stress responses.[16]
References
- 1. Frontiers | The host this compound pathway and viral infection [frontiersin.org]
- 2. The host this compound pathway and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into how GlcNAc-1-phosphotransferase directs lysosomal protein transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylglucosamine-1-phosphate transferase - Wikipedia [en.wikipedia.org]
- 10. NAGPA N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]
- 12. NAGPA N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates destruction of lipid-linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Mannose-6-Phosphate Recognition Marker: A Structural and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characteristics of the mannose-6-phosphate (M6P) recognition marker, a critical determinant for the trafficking of lysosomal enzymes. We delve into the biosynthesis of this marker, the intricate molecular recognition by its receptors, and the experimental methodologies used to study these processes. This guide is intended to serve as a valuable resource for researchers in cell biology, lysosomal storage disorders, and for professionals involved in the development of enzyme replacement therapies and other lysosome-targeted drugs.
Introduction to the this compound Pathway
The accurate delivery of newly synthesized acid hydrolases to the lysosome is essential for cellular homeostasis. This process is primarily mediated by the this compound (M6P) pathway. In the cis-Golgi, a specific carbohydrate recognition marker, M6P, is added to N-linked high-mannose-type oligosaccharides of these hydrolases.[1] This M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network (TGN), which sort and package the enzymes into clathrin-coated vesicles destined for the endo-lysosomal system.[2][3] Dysregulation of this pathway can lead to the mis-sorting of lysosomal enzymes and result in severe lysosomal storage diseases, such as Mucolipidosis II and III.[4]
Biosynthesis of the this compound Recognition Marker
The formation of the M6P recognition marker is a two-step enzymatic process that occurs in the Golgi apparatus.[5][6]
Step 1: Addition of N-acetylglucosamine-1-phosphate
The first and rate-limiting step is catalyzed by the UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT).[4][6] This enzyme specifically recognizes a protein determinant on the surface of lysosomal hydrolases and transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from a UDP-GlcNAc donor to the C-6 hydroxyl group of one or more mannose residues on the N-linked glycans.[2][3]
GNPT is a hexameric complex composed of three subunits: α₂, β₂, and γ₂.[3][4] The α and β subunits are derived from the proteolytic cleavage of a common precursor encoded by the GNPTAB gene and form the catalytic core.[3][7] The γ subunit, encoded by the GNPTG gene, plays a role in substrate recognition and enhances the phosphorylation of a subset of lysosomal enzymes.[3]
Step 2: Uncovering the this compound Moiety
The second step involves the removal of the "covering" N-acetylglucosamine residue by the N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, colloquially known as the "uncovering enzyme" (UCE) or NAGPA.[1][8] This enzyme is a type I transmembrane protein located in the trans-Golgi network.[9] The removal of the GlcNAc moiety exposes the M6P recognition marker, allowing for high-affinity binding to the M6P receptors.[1]
Signaling Pathway for M6P Biosynthesis
Caption: Biosynthesis of the M6P recognition marker in the Golgi apparatus.
Recognition of this compound by M6P Receptors
The newly formed M6P marker is recognized by two P-type lectin receptors in the trans-Golgi network: the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR).[10][11]
-
Cation-Independent M6P Receptor (CI-MPR): This is a large, ~300 kDa monomeric type I transmembrane protein.[10] Its extracytoplasmic domain consists of 15 homologous domains, with domains 3, 5, and 9 being primarily responsible for M6P binding.[10] The CI-MPR can bind two molecules of M6P per molecule of receptor.[12] It is also known as the insulin-like growth factor 2 (IGF-II) receptor, as it has a distinct binding site for IGF-II.[12]
-
Cation-Dependent M6P Receptor (CD-MPR): This is a smaller, ~46 kDa type I transmembrane protein that functions as a dimer.[10] Each monomer has a single M6P binding site. As its name suggests, its binding to M6P is enhanced in the presence of divalent cations, although this is not an absolute requirement for the human receptor.[10]
Both receptors bind their ligands optimally at the slightly acidic pH of the TGN (pH ~6.5-6.7) and release them in the more acidic environment of the late endosomes (pH <6.0).[13] This pH-dependent binding and release mechanism is crucial for the efficient delivery of lysosomal enzymes.[13]
M6P-Mediated Trafficking Pathway
Caption: Trafficking of M6P-tagged enzymes from the TGN to the lysosome.
Quantitative Data on M6P Recognition
The affinity of M6P-containing ligands for the M6P receptors is a key determinant of efficient lysosomal targeting. This is influenced by the number and location of M6P moieties on the N-glycan, as well as the overall glycan structure.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| This compound | CI-MPR | 7 µM | [10] |
| This compound | CD-MPR | 8 µM | [10] |
| M6P-N-acetylglucosamine | CI-MPR (Domain 5) | Preferential binding over M6P | [5] |
| M6P-N-acetylglucosamine | CI-MPR (Domains 14-15) | 17 µM | [5] |
| This compound | CI-MPR (Domains 14-15) | 13 µM | [5] |
| Enzyme | Substrate | Km | kcat | Reference |
| GlcNAc-1-phosphotransferase (recombinant truncated human) | α-methyl-mannoside | 1.1 mM | 0.16 s-1 | [14] |
| N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (bovine liver) | GlcNAc-α-P-Man-α-1,2-Man | 0.04 mM | - | [8] |
Experimental Protocols
GlcNAc-1-Phosphotransferase (GNPT) Activity Assay
This assay measures the transfer of radiolabeled GlcNAc-1-P from UDP-[³H]GlcNAc to an acceptor substrate.
Materials:
-
Cell lysate containing GNPT
-
UDP-[³H]GlcNAc (radiolabeled donor substrate)
-
α-methyl-D-mannopyranoside (α-MM; acceptor substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl₂)
-
QAE-Sephadex A-25 resin
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture containing cell lysate, assay buffer, α-MM, and UDP-[³H]GlcNAc.[15][16]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[15][16]
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Apply the reaction mixture to a QAE-Sephadex A-25 column to separate the product ([³H]GlcNAc-1-P-αMM) from the unreacted UDP-[³H]GlcNAc.[15][16]
-
Wash the column to remove unbound components.
-
Elute the product using a salt gradient (e.g., NaCl).[15][16]
-
Quantify the radioactivity in the eluted fractions using a scintillation counter.[15][16]
-
Calculate the enzyme activity based on the amount of product formed over time.
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) Assay
This assay measures the release of GlcNAc from a synthetic substrate.
Materials:
-
Cell lysate or purified uncovering enzyme
-
Synthetic substrate (e.g., [³H]GlcNAc-P-Man-α-Me)[9]
-
Assay buffer (e.g., Tris-buffered saline, pH 7.0)[9]
-
Method to separate product from substrate (e.g., column chromatography)
-
Scintillation fluid and counter
Procedure:
-
Incubate the enzyme source with the radiolabeled substrate in the assay buffer at 37°C.[9]
-
After a defined time, stop the reaction.
-
Separate the released [³H]GlcNAc from the unreacted substrate.
-
Quantify the amount of released [³H]GlcNAc using a scintillation counter.
-
Determine the enzyme activity based on the rate of product formation.
Alternatively, an ELISA-based assay can be used to quantify the uncovering enzyme protein levels.[1][2]
Surface Plasmon Resonance (SPR) for M6P Receptor-Ligand Binding
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified M6P receptor (ligand)
-
M6P-containing glycan or glycoprotein (B1211001) (analyte)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified M6P receptor onto the sensor chip surface using amine coupling chemistry.[10][13]
-
Analyte Injection: Inject a series of concentrations of the M6P-containing analyte over the sensor surface.[10][13]
-
Association and Dissociation Monitoring: Monitor the change in the refractive index in real-time as the analyte binds to (association) and dissociates from (dissociation) the immobilized receptor.[10][13]
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[10]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
Experimental Workflow for In Vitro M6P Tag Synthesis and Receptor Binding Analysis
Caption: A generalized workflow for the in vitro synthesis of the M6P tag and subsequent analysis of receptor binding.
Conclusion
The this compound recognition marker is a cornerstone of lysosomal biogenesis. A thorough understanding of its structure, biosynthesis, and interaction with M6P receptors is paramount for elucidating the molecular basis of lysosomal function and dysfunction. The experimental approaches detailed in this guide provide a framework for researchers to investigate this critical pathway, paving the way for the development of novel therapeutic strategies for lysosomal storage disorders and other related diseases.
References
- 1. mybiosource.com [mybiosource.com]
- 2. omnimabs.com [omnimabs.com]
- 3. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]
- 5. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]
- 8. Lysosomal Hydrolase Mannose 6-Phosphate Uncovering Enzyme Resides in the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. chem.uci.edu [chem.uci.edu]
- 16. mybiosource.com [mybiosource.com]
The Mannose-6-Phosphate Pathway: A Historical and Technical Guide to Lysosomal Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose-6-phosphate (M6P) pathway is a critical cellular mechanism responsible for the targeted delivery of soluble acid hydrolases to the lysosome. This intricate system ensures the proper functioning of these organelles in cellular degradation and recycling processes. Dysregulation of the M6P pathway is implicated in a class of devastating genetic disorders known as lysosomal storage diseases. This technical guide provides a comprehensive overview of the history of M6P research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this essential biological pathway.
A Journey of Discovery: The History of this compound Research
The elucidation of the M6P pathway is a story of meticulous scientific inquiry, spanning several decades and involving pioneering work from numerous researchers. The timeline below highlights the key milestones in this journey.
| Year | Key Discovery/Event | Key Scientists/Contributors |
| Late 1950s - Early 1960s | Identification and characterization of the lysosome as the cell's degradative organelle.[1] | Christian de Duve |
| 1963 | Pompe disease is the first disease identified as a lysosomal storage disease, caused by a deficiency of α-glucosidase.[1] | H.G. Hers |
| 1970s | Elizabeth Neufeld's research on I-cell disease (Mucolipidosis II) reveals that the underlying defect is not the absence of lysosomal enzymes, but their mis-targeting and secretion from the cell.[2] | Elizabeth Neufeld |
| 1977 | The "recognition marker" on lysosomal enzymes responsible for their uptake into fibroblasts is identified as this compound. | Kaplan, Sly, and others |
| Late 1970s - Early 1980s | The two-step enzymatic process for the addition of the M6P tag to lysosomal enzymes is elucidated. This involves UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) and N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (the "uncovering enzyme"). | Stuart Kornfeld and others |
| Early 1980s | The discovery and isolation of the cation-independent this compound receptor (CI-MPR) through affinity chromatography. | Stuart Kornfeld's laboratory |
| Mid 1980s | The identification of a second M6P receptor, the cation-dependent this compound receptor (CD-MPR). | Several research groups |
The this compound Signaling Pathway
The M6P-dependent targeting of lysosomal enzymes is a highly regulated process that begins in the Golgi apparatus and culminates in the delivery of hydrolases to the lysosome.
References
Mannose-6-phosphate receptors: structure, function, and ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-6-phosphate receptors (MPRs) are a family of transmembrane glycoproteins crucial for the targeted delivery of newly synthesized soluble lysosomal enzymes to the lysosome. This process is essential for cellular homeostasis, and its dysfunction can lead to severe lysosomal storage diseases. There are two primary types of MPRs: the Cation-Independent this compound Receptor (CI-MPR), also known as the insulin-like growth factor II receptor (IGF2R), and the Cation-Dependent this compound Receptor (CD-MPR). This guide provides an in-depth overview of the structure, function, and ligands of these receptors, along with detailed experimental protocols for their study, making it a valuable resource for researchers in cell biology and professionals in drug development.
Structure of this compound Receptors
MPRs are type I transmembrane proteins, characterized by a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail.[1] The cytoplasmic tails contain sorting signals that direct the intracellular trafficking of the receptors.[1]
Cation-Independent this compound Receptor (CI-MPR/IGF2R)
The CI-MPR is a large, monomeric glycoprotein (B1211001) with a molecular weight of approximately 300 kDa.[1] Its extensive extracytoplasmic domain is composed of 15 homologous repeating domains, each about 150 amino acids in length.[1][2] These are known as this compound receptor homology (MRH) domains.[2] The structure of some of these domains has been determined by X-ray crystallography.[2] The CI-MPR primarily exists as a dimer in the cell membrane.[1][2]
Cation-Dependent this compound Receptor (CD-MPR)
In contrast, the CD-MPR is a smaller protein of about 46 kDa and functions as a homodimer, although monomeric and tetrameric forms have also been observed.[1][3] Each monomer of the CD-MPR contains a single extracytoplasmic M6P-binding domain of approximately 157 amino acid residues.[1][3] This domain forms a nine-stranded β-barrel structure capable of binding a single this compound molecule.[1] The binding of M6P to the CD-MPR is enhanced by the presence of divalent cations like Mn²⁺.[1][3]
| Property | Cation-Independent MPR (CI-MPR/IGF2R) | Cation-Dependent MPR (CD-MPR) |
| Molecular Weight | ~300 kDa[1] | ~46 kDa[1][3] |
| Structure | Monomer, exists as a dimer in the membrane[1][2] | Homodimer (also monomeric and tetrameric forms)[1][3] |
| Extracytoplasmic Domains | 15 homologous MRH domains[1][2] | 1 M6P-binding domain per monomer[1][3] |
| M6P Binding Sites | Domains 3, 5, and 9[1][2] | One per monomer[1] |
| Other Ligand Binding Sites | Insulin-like Growth Factor II (IGF-II) on domain 11[1][4] | None well-characterized |
| Cation Dependence | Independent | Enhanced by divalent cations (e.g., Mn²⁺)[1][3] |
Function of this compound Receptors
The primary function of both MPRs is to recognize and bind lysosomal enzymes bearing the this compound (M6P) signal in the trans-Golgi network (TGN).[1][2] This interaction is pH-dependent, with optimal binding occurring at the slightly acidic pH of the TGN (pH 6.0-7.0).[1][5]
The M6P-Dependent Trafficking Pathway
The journey of a lysosomal enzyme begins in the cis-Golgi, where it is tagged with M6P.[2] In the TGN, MPRs bind to these M6P-tagged enzymes. The resulting receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to late endosomes.[4] The acidic environment of the late endosomes (pH < 5.5) facilitates the dissociation of the enzyme from the receptor.[5] The now-unbound MPRs are recycled back to the TGN for further rounds of transport, while the lysosomal enzymes are delivered to lysosomes.[1][2]
The CI-MPR also plays a role in endocytosis, with about 10-20% of these receptors located on the cell surface.[1] Here, they capture any M6P-tagged enzymes that may have been secreted from the cell and transport them to the lysosome.[1]
Ligands of this compound Receptors
The primary ligands for MPRs are soluble lysosomal hydrolases that have been post-translationally modified with one or more M6P moieties on their N-linked oligosaccharides.
This compound (M6P)
Both the CI-MPR and CD-MPR bind to terminal this compound residues with similar affinities.[1]
| Receptor | Ligand | Binding Affinity (KD) |
| CI-MPR | This compound | 7 µM[1] |
| CD-MPR | This compound | 8 µM[1] |
The CI-MPR has three distinct M6P binding sites located in domains 3, 5, and 9. Domains 3 and 9 exhibit high-affinity binding to M6P.[1][2] Domain 5 has a weaker affinity for M6P but can also bind to the phosphodiester Man-phosphate-GlcNAc, which serves as a salvage pathway for enzymes that have not been fully processed.[1]
Insulin-like Growth Factor II (IGF-II)
A unique feature of the CI-MPR is its ability to bind insulin-like growth factor II (IGF-II), a potent mitogen.[4] The binding site for IGF-II is located on domain 11 of the CI-MPR and is distinct from the M6P binding sites.[1][4] This dual ligand-binding capability highlights the multifunctional nature of the CI-MPR.
Other Ligands
The CI-MPR has been shown to interact with other M6P-containing glycoproteins, including the latent TGFβ precursor, urokinase-type plasminogen activator receptor, and Granzyme B.[4] Additionally, retinoic acid can bind to the CI-MPR at a site distinct from both the M6P and IGF-II binding sites.[4]
Experimental Protocols
Studying MPRs and their interactions with ligands requires a variety of biochemical and cell biological techniques. Below are detailed methodologies for key experiments.
Purification of this compound Receptors by Affinity Chromatography
Objective: To isolate MPRs from a cellular source.
Materials:
-
Cell lysate containing MPRs
-
Affinity column matrix (e.g., phosphomannan-Sepharose)[6]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 1 mM EDTA, 0.05% Triton X-100)
-
Wash buffer (Binding buffer with 500 mM NaCl)
-
Elution buffer (Binding buffer containing 5 mM this compound)
Protocol:
-
Equilibrate the affinity column with 5-10 column volumes of binding buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for binding.
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the bound MPRs with 3-5 column volumes of elution buffer.
-
Collect fractions and analyze for the presence of MPRs using SDS-PAGE and Western blotting with an anti-MPR antibody.
-
Pool fractions containing the purified MPR and dialyze against a suitable storage buffer.
Analysis of Ligand Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) of a ligand for an MPR.
Materials:
-
Purified MPR
-
Ligand of interest (e.g., M6P-containing glycoprotein)
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified MPR onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of the ligand in running buffer.
-
Inject the ligand dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between ligand injections using a suitable regeneration solution (e.g., low pH glycine).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
Structural Determination by X-ray Crystallography
Objective: To determine the three-dimensional structure of an MPR or an MPR-ligand complex.
Materials:
-
Highly purified and concentrated MPR or MPR-ligand complex
-
Crystallization screens and plates
-
Cryoprotectant
Protocol:
-
Screen for crystallization conditions using various commercially available or custom-made screens by setting up vapor diffusion (hanging or sitting drop) experiments.
-
Optimize promising crystallization conditions by varying precipitant concentration, pH, and temperature.
-
Mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen after soaking in a cryoprotectant solution.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.
-
Build and refine the atomic model against the electron density map.
Cellular Localization by Immunofluorescence
Objective: To visualize the subcellular distribution of MPRs.
Materials:
-
Cells grown on coverslips
-
Primary antibody against the MPR of interest
-
Fluorescently labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Protocol:
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
The this compound receptors are central players in the intricate process of lysosomal biogenesis. Their well-defined structures and ligand-binding properties have made them attractive targets for therapeutic interventions, particularly in the context of enzyme replacement therapies for lysosomal storage diseases. The development of synthetic ligands with high affinity and stability for MPRs holds promise for enhancing the delivery of therapeutic agents to the lysosome.[7] Furthermore, the dual functionality of the CI-MPR in both lysosomal trafficking and growth factor regulation presents exciting opportunities for targeting cancer cells that overexpress this receptor.[8][9] Continued research into the structure, function, and regulation of MPRs, utilizing the advanced experimental approaches outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.
References
- 1. Affinity purification of mannose 6-phosphate receptor proteins. Purification and partial characterisation of goat liver receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An immuno-affinity method for the purification of mannose 6-phosphate receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
A Tale of Two Receptors: An In-depth Technical Guide to Cation-Independent and Cation-Dependent Mannose-6-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise trafficking of newly synthesized lysosomal hydrolases to the lysosome is a fundamental cellular process, critical for cellular homeostasis and the prevention of a multitude of human diseases. Central to this pathway are two transmembrane glycoproteins: the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), and the Cation-Dependent this compound Receptor (CD-MPR). While both receptors recognize the this compound (M6P) signal on lysosomal enzymes, they exhibit distinct structural and functional characteristics that dictate their specific roles in intracellular transport and beyond. This technical guide provides a comprehensive comparison of the CI-MPR and CD-MPR, detailing their structural disparities, ligand-binding kinetics, cellular trafficking pathways, and associated signaling functions. Furthermore, this guide includes detailed experimental protocols for key assays and visual diagrams of relevant pathways to serve as a valuable resource for researchers in the field.
Core Structural and Functional Distinctions
The CI-MPR and CD-MPR are both type I transmembrane proteins, yet they differ significantly in their molecular architecture and ligand recognition capabilities.[1][2] The CI-MPR is a large, monomeric glycoprotein (B1211001) of approximately 300 kDa, while the CD-MPR is a smaller, 46 kDa protein that functions as a homodimer.[1][3]
The extracellular domain of the CI-MPR is composed of 15 homologous repeating domains, three of which have been identified as M6P-binding sites (domains 3, 5, and 9).[2][4] This multi-domain structure allows the CI-MPR to bind a wide array of M6P-containing ligands with high affinity.[4] In contrast, the CD-MPR possesses a single M6P-binding site per monomer.[3]
A key distinguishing feature is the cation dependency for ligand binding. As its name suggests, the CD-MPR's binding to M6P is enhanced in the presence of divalent cations such as Mn²⁺, a property not shared by the CI-MPR.[5][6] However, it is important to note that for the human CD-MPR, divalent cations are not absolutely essential for ligand binding, though the nomenclature has been retained.[2] Both receptors exhibit optimal ligand binding at a slightly acidic pH of 6.5-7.0, facilitating the capture of lysosomal enzymes in the trans-Golgi network (TGN).[1] Dissociation of the ligand is triggered by the more acidic environment of the late endosomes (pH < 5.5).[5]
Beyond its role in lysosomal enzyme trafficking, the CI-MPR has a dual function as the receptor for insulin-like growth factor 2 (IGF2), a potent mitogen.[1][7] The binding site for IGF2 is located in domain 11 of the CI-MPR and is distinct from the M6P-binding sites.[2][4] The CD-MPR does not bind IGF2.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the CI-MPR and CD-MPR, providing a comparative overview of their properties.
| Feature | Cation-Independent MPR (CI-MPR / IGF2R) | Cation-Dependent MPR (CD-MPR) |
| Alternate Names | IGF2R, MPR300, CD222 | M6PR, MPR46 |
| Molecular Weight | ~300 kDa | ~46 kDa (monomer) |
| Quaternary Structure | Monomer (may form dimers) | Homodimer |
| Extracellular Domains | 15 homologous repeats | 1 M6P-binding domain per monomer |
| M6P Binding Sites | 3 (Domains 3, 5, 9) | 1 per monomer |
| IGF2 Binding | Yes (Domain 11) | No |
| Cation Dependence | No | Enhanced binding with divalent cations (e.g., Mn²⁺) |
| Optimal Binding pH | 6.5 - 7.4 | ~6.5 |
| Cellular Localization | Trans-Golgi Network, Endosomes, Plasma Membrane (10-20%) | Trans-Golgi Network, Endosomes |
Table 1: General Characteristics of CI-MPR and CD-MPR.
| Ligand | Receptor | Dissociation Constant (Kd) | Experimental Conditions | Reference |
| This compound (M6P) | CI-MPR | ~7 µM | [2] | |
| This compound (M6P) | CD-MPR | ~8 µM | [2] | |
| Insulin-like Growth Factor 2 (IGF2) | CI-MPR | 0.2 nM | pH 7.4 | [1][7] |
| Insulin-like Growth Factor 1 (IGF1) | CI-MPR | 0.4 µM | [7] | |
| M6P-containing glycoproteins | CI-MPR | 1 - 5 nM | [8] | |
| M6P-containing glycoproteins | CD-MPR | 7 - 28 nM | [8] | |
| β-glucuronidase | CI-MPR (bovine) | 40 nM | [4] | |
| Plasminogen | CI-MPR (bovine) | 30 nM | [4] | |
| IGF2 | CI-MPR (bovine) | 1 nM | [4] |
Table 2: Binding Affinities of CI-MPR and CD-MPR for Various Ligands.
Cellular Trafficking and Sorting
Both MPRs are integral to the trafficking of M6P-tagged lysosomal hydrolases from the TGN to the lysosomes. The process begins in the TGN where newly synthesized hydrolases, bearing the M6P recognition marker, bind to the MPRs. These receptor-ligand complexes are then packaged into clathrin-coated vesicles, a process facilitated by adaptor proteins of the GGA family, and transported to early endosomes.[5]
Upon reaching the late endosomes, the acidic environment induces a conformational change in the receptors, leading to the release of the lysosomal enzymes.[5] The hydrolases are subsequently delivered to lysosomes, while the unoccupied MPRs are recycled back to the TGN for another round of transport.[9][10] The CI-MPR is also found on the plasma membrane, where it functions to recapture any M6P-tagged enzymes that may have been secreted from the cell.[9]
Signaling Pathways
CI-MPR / IGF2R Signaling
The dual functionality of the CI-MPR as the IGF2 receptor implicates it in cellular signaling pathways, primarily through its interaction with G proteins.[11][12] Binding of IGF2 to the CI-MPR can initiate a signaling cascade that influences cell growth, proliferation, and apoptosis. This signaling is thought to occur through the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors such as the MAPK/ERK pathway.[13][14]
CD-MPR Signaling
Currently, there is limited evidence to suggest that the CD-MPR is directly involved in signal transduction pathways in the same manner as the CI-MPR/IGF2R. Its primary and well-established function is in the intracellular trafficking of lysosomal enzymes.
Experimental Protocols
Immunofluorescence Staining of MPRs in Cultured Cells
This protocol outlines the general steps for visualizing the subcellular localization of CI-MPR and CD-MPR in adherent cultured cells.
Protocol Steps:
-
Cell Culture: Plate adherent cells on sterile glass coverslips in a culture dish and grow to 60-80% confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-CI-MPR or mouse anti-CD-MPR) in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a confocal microscope.
Surface Plasmon Resonance (SPR) for Measuring MPR-Ligand Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol provides a general workflow for analyzing the binding of a ligand (e.g., M6P-containing protein) to an immobilized MPR.
Protocol Steps:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified MPR (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the analyte (M6P-containing protein) over the sensor surface to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte from the immobilized MPR, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The cation-independent and cation-dependent this compound receptors, while sharing the common function of recognizing the M6P signal, are distinct proteins with unique structural and functional attributes. The larger, multifunctional CI-MPR not only plays a crucial role in lysosomal enzyme trafficking but also functions as the IGF2 receptor, linking it to cellular signaling pathways. The smaller, dimeric CD-MPR, with its cation-enhanced binding, contributes to the intricate network of intracellular sorting. A thorough understanding of the differences between these two receptors is paramount for researchers in cell biology and for professionals in drug development, particularly in the context of enzyme replacement therapies for lysosomal storage diseases and in the investigation of IGF2-related pathologies. This guide provides a foundational resource to aid in the continued exploration of these vital cellular components.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Cation-dependent this compound receptor - Wikipedia [en.wikipedia.org]
- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocytosed cation-independent mannose 6-phosphate receptor traffics via the endocytic recycling compartment en route to the trans-Golgi network and a subpopulation of late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cation-independent mannose 6-phosphate receptor binds insulin-like growth factor II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
Biosynthesis of Mannose-6-Phosphate from Glucose in Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of mannose-6-phosphate (M6P) from glucose in fibroblasts. This pathway is of critical importance in cellular metabolism, particularly for the synthesis of glycoproteins. Dysregulation of this pathway is implicated in several congenital disorders of glycosylation (CDG). This document details the core enzymatic steps, regulatory mechanisms, and provides in-depth experimental protocols for studying this metabolic route. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction
This compound is a crucial intermediate in cellular metabolism, serving as a precursor for the synthesis of various glycoconjugates, including N-linked glycoproteins. While cells can take up exogenous mannose, the de novo synthesis from glucose is a primary source for this essential hexose (B10828440) phosphate (B84403). In fibroblasts, this biosynthetic pathway is fundamental for normal cellular function and protein glycosylation.
The conversion of glucose to this compound involves a series of enzymatic reactions that are tightly regulated. Understanding this pathway is particularly relevant in the context of drug development for congenital disorders of glycosylation, where defects in these enzymes lead to severe pathologies. This guide will provide researchers and drug development professionals with the necessary technical details to investigate this pathway effectively.
The Core Biosynthetic Pathway
The synthesis of this compound from glucose in fibroblasts proceeds through the following key enzymatic steps:
-
Glucose Phosphorylation: Glucose entering the cell is first phosphorylated by Hexokinase (HK) to yield glucose-6-phosphate (G6P). This reaction consumes one molecule of ATP.
-
Isomerization to Fructose-6-Phosphate (B1210287): Glucose-6-phosphate is then reversibly isomerized to fructose-6-phosphate (F6P) by Glucose-6-Phosphate Isomerase (GPI) , also known as phosphoglucose (B3042753) isomerase (PGI).
-
Isomerization to this compound: Fructose-6-phosphate is the direct precursor for this compound. The reversible isomerization of F6P to M6P is catalyzed by This compound Isomerase (MPI) , also known as phosphomannose isomerase (PMI). This is a critical control point in the pathway.
-
Conversion to Mannose-1-Phosphate: For utilization in glycosylation, this compound is subsequently converted to mannose-1-phosphate by Phosphomannomutase 2 (PMM2) . This step is essential for the eventual formation of GDP-mannose, the mannose donor for glycoprotein (B1211001) synthesis.
Regulation of the Pathway
The biosynthesis of this compound is regulated by substrate availability and the kinetic properties of the involved enzymes.
-
Substrate Competition: Fibroblasts can utilize both glucose and exogenous mannose. Interestingly, studies have shown that human fibroblasts prefer mannose over glucose as a source for N-glycosylation, even when glucose is present at a much higher concentration.[1] This is attributed to the presence of specific mannose transporters.[1]
-
Enzyme Kinetics: The fate of this compound is a critical regulatory point, largely dependent on the relative activities of MPI and PMM2.[2] A higher ratio of MPI to PMM2 activity favors the conversion of M6P to F6P and its entry into glycolysis, while a lower ratio directs M6P towards glycosylation pathways.[2]
-
Mannose Transporters: The uptake of exogenous mannose is mediated by specific transporters. The biguanide (B1667054) drug metformin (B114582) has been shown to stimulate a novel mannose-selective transport system in dermal fibroblasts, increasing mannose uptake.[3][4] This finding suggests a potential therapeutic avenue for certain types of CDG.[3]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of this compound in fibroblasts and related cell types.
Table 1: Enzyme Activities in Leukocytes (as a proxy for fibroblasts)
| Enzyme | Normal Activity Range (nmol/min/mg protein) | Reference |
| Phosphomannomutase (PMM) | 1.6 - 3.9 | [5] |
| Phosphomannose Isomerase (MPI) | 7 - 20 | [5] |
Table 2: Kinetic Properties of Phosphomannose Isomerase (PMI)
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Fructose-6-Phosphate | 0.15 | 7.78 | [6] |
Table 3: GDP-Mannose Concentrations in Human Fibroblasts
| Cell Type | Condition | GDP-Mannose (pmol/106 cells) | Reference |
| Normal | Standard Culture | 23.5 | [7] |
| PMM-deficient | Standard Culture | 2.3 - 2.7 | [7] |
| PMM-deficient | + 1 mM Mannose | ~15.5 | [7] |
| PMI-deficient | Standard Culture | 4.6 | [7] |
| PMI-deficient | + 1 mM Mannose | 24.6 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biosynthesis of this compound in fibroblasts.
Phosphomannose Isomerase (MPI) and Phosphomannomutase (PMM) Enzyme Assays
These assays are based on a coupled spectrophotometric method that measures the production of NADPH at 340 nm.[5]
5.1.1. Preparation of Cell Lysates
-
Culture human fibroblasts to confluency in appropriate media.
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.1, 25 mM KCl, 1 mM dithiothreitol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
5.1.2. MPI Assay Reaction
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.1
-
5 mM MgCl2
-
0.5 mM this compound
-
10 µg/ml Phosphoglucose Isomerase
-
2 µg/ml Glucose-6-Phosphate Dehydrogenase
-
0.25 mM NADP+
-
-
Add 20 µl of the cell extract to the reaction mixture in a 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader.
5.1.3. PMM Assay Reaction
-
Incubate 80 µl of the cell extract with a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.1
-
5 mM MgCl2
-
100 µM Mannose-1-Phosphate
-
100 µM Glucose-1,6-bisphosphate
-
-
Incubate at 37°C for 90 minutes.[5]
-
Stop the reaction by heating at 80°C for 5 minutes.[5]
-
Centrifuge to remove precipitated protein.
-
To the supernatant, add a coupling enzyme mixture containing:
-
10 µg/ml Phosphoglucose Isomerase
-
3.5 µg/ml Phosphomannose Isomerase
-
10 µg/ml Glucose-6-Phosphate Dehydrogenase
-
1 mM NADP+
-
-
Monitor the increase in absorbance at 340 nm.
Quantification of GDP-Mannose by HPLC
This method allows for the direct measurement of GDP-mannose levels in fibroblasts.[7]
-
Extraction:
-
Harvest and wash fibroblasts as described above.
-
Extract nucleotides with a suitable solvent (e.g., 60% ethanol).
-
-
Affinity Chromatography:
-
Apply the extract to a Concanavalin A-Sepharose column to enrich for guanine-containing nucleotides.
-
-
Anion-Exchange HPLC:
-
Separate the nucleotides using a strong anion-exchange (SAX) column (e.g., Partisil-10 SAX).[7]
-
Elute with a phosphate buffer gradient.
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Identify the GDP-mannose peak by comparing the retention time with a known standard.
-
Quantify the amount of GDP-mannose by integrating the peak area and comparing it to a standard curve.
-
13C-Metabolic Flux Analysis (MFA)
This powerful technique traces the flow of carbon from a labeled substrate (e.g., 13C-glucose) through the metabolic network.
5.3.1. Cell Culture and Labeling
-
Culture fibroblasts in a standard medium.
-
Switch to a medium containing a 13C-labeled glucose tracer, such as [1,2-13C]glucose, for a defined period to allow for isotopic steady-state to be reached.
5.3.2. Metabolite Quenching and Extraction
-
Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Vortex vigorously and incubate on ice to ensure complete extraction.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the metabolites.
5.3.3. GC-MS Analysis
-
Dry the metabolite extract.
-
Derivatize the metabolites to make them volatile for GC-MS analysis (e.g., silylation).
-
Inject the derivatized sample into a GC-MS system.
-
Separate the metabolites on a suitable GC column and detect the mass isotopomer distributions of key metabolites, such as this compound, using the mass spectrometer.
5.3.4. Data Analysis and Flux Calculation
-
Use specialized software (e.g., Metran, INCA) to analyze the mass isotopomer distribution data.
-
Fit the data to a metabolic network model to quantify the intracellular metabolic fluxes.
Conclusion
The biosynthesis of this compound from glucose in fibroblasts is a fundamental metabolic pathway with significant implications for cellular health and disease. This technical guide has provided an in-depth overview of the core enzymatic reactions, their regulation, and detailed experimental protocols for their investigation. The presented quantitative data and visual diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target this critical pathway. A thorough understanding of these processes is essential for the development of novel therapeutic strategies for congenital disorders of glycosylation and other diseases linked to aberrant glycoprotein synthesis.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. shimadzu.com [shimadzu.com]
- 3. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
An In-depth Technical Guide to the Mechanism of M6P-Mediated Lysosomal Enzyme Sorting in the Golgi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism by which newly synthesized lysosomal enzymes are tagged with mannose 6-phosphate (M6P) and sorted in the trans-Golgi network (TGN) for delivery to lysosomes. It details the molecular machinery, quantitative parameters, and key experimental protocols that have been instrumental in elucidating this critical cellular trafficking pathway.
Introduction
The lysosome is a critical organelle responsible for the degradation of a wide array of macromolecules. This function is carried out by a cohort of over 60 different soluble acid hydrolases.[1] A precise and efficient transport system is required to deliver these newly synthesized enzymes from the endoplasmic reticulum and Golgi apparatus to the lysosome, preventing their mis-sorting and secretion from the cell. The primary mechanism for this targeting in vertebrates is the mannose 6-phosphate (M6P) pathway.[2] This pathway relies on a specific carbohydrate recognition marker, the M6P moiety, which is added to N-linked oligosaccharides of lysosomal hydrolases.[2][3] This marker is then recognized by M6P receptors (MPRs) in the TGN, which mediate the packaging of the hydrolases into clathrin-coated vesicles destined for the endosomal-lysosomal system.[2][4] Dysregulation of this pathway can lead to severe lysosomal storage disorders, such as Mucolipidosis II and III.[2][5]
Synthesis of the Mannose 6-Phosphate Recognition Marker
The creation of the M6P signal is a two-step enzymatic process that occurs as the lysosomal hydrolases transit through the Golgi complex.[1][6]
-
Phosphorylation by GlcNAc-1-Phosphotransferase: In the cis-Golgi, the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) identifies and modifies specific high-mannose N-linked glycans on the hydrolases.[6][7][8] It catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-P) to the C-6 hydroxyl group of terminal mannose residues, forming a phosphodiester intermediate.[1]
-
Uncovering the M6P Signal: Subsequently, in the trans-Golgi network (TGN), a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, known as the "uncovering enzyme," removes the terminal GlcNAc residue.[1][6][7] This action exposes the underlying M6P moiety, which is now recognizable by the M6P receptors.[6] The localization of the uncovering enzyme to the TGN ensures that the M6P marker is revealed in the same compartment where receptor binding and vesicle packaging occur.[6][7]
The Mannose 6-Phosphate Receptors (MPRs)
Two distinct receptors, which differ in size, cation dependency, and ligand-binding properties, are responsible for recognizing the M6P tag. Both are type I integral membrane proteins with a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail that contains sorting signals.[9]
-
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A large, ~300 kDa monomeric glycoprotein (B1211001), also known as the insulin-like growth factor II (IGF-II) receptor.[8][9] Its extensive extracytoplasmic region is composed of 15 homologous repeating domains.[10][11] The CI-MPR contains at least four distinct M6P binding sites located within domains 3, 5, 9, and 15, allowing it to bind with high efficiency to hydrolases bearing multiple M6P tags.[10][12] It binds M6P in a cation-independent manner and is considered the more efficient of the two receptors for lysosomal targeting.[10]
-
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa glycoprotein that functions as a homodimer.[4][9] Each monomer contains a single M6P binding site.[9] While its name implies a requirement for divalent cations, they only enhance its binding affinity by about four-fold and are not strictly essential for ligand recognition in humans.[9][13]
Sorting and Vesicular Transport from the TGN
In the slightly acidic environment of the TGN (pH ~6.5-6.7), the M6P receptors bind with high affinity to the M6P tags on lysosomal hydrolases.[3][13] This binding event is the crucial selection step.
The cytoplasmic tails of the MPRs contain sorting motifs that are recognized by cytosolic adaptor proteins.[2][9] These adaptors include the Golgi-localized, γ-ear containing, ADP-ribosylation factor-binding (GGA) proteins and the heterotetrameric adaptor protein 1 (AP-1) complex.[14][15] The binding of GGAs and AP-1 to the MPR tails initiates the recruitment of clathrin to the TGN membrane.[16][17] Polymerization of clathrin into a lattice structure drives the budding of a clathrin-coated vesicle, encapsulating the MPR-hydrolase complexes.[2] The formation of these vesicles is dependent on the concentration of MPRs, indicating that the cargo receptors themselves are key regulators of vesicle formation.
Ligand Dissociation and Receptor Recycling
The clathrin-coated vesicles shed their coats shortly after budding and travel to fuse with late endosomes (also known as pre-lysosomes). The interior of the late endosome is maintained at a significantly more acidic pH (~5.0-5.5) compared to the TGN.[3][13][18] This drop in pH is critical, as it induces a conformational change in the MPRs, causing them to release their hydrolase cargo.[3][13][19]
Once freed, the hydrolases are eventually delivered to the lysosome. The phosphate (B84403) group on the M6P tag is removed within the lysosome, preventing any potential re-binding to receptors.[9] The now-unoccupied MPRs are segregated into different vesicles that bud off from the late endosome and are recycled back to the TGN, ready to initiate another round of sorting.[3][13] This recycling pathway ensures a continuous supply of receptors for efficient lysosomal enzyme transport.
Quantitative Data
The efficiency of the M6P sorting mechanism is governed by specific biophysical parameters, including receptor binding affinities and pH sensitivity.
Table 1: M6P Receptor Binding Affinities and pH Optima
| Parameter | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) | Reference(s) |
| Size | ~300 kDa | ~46 kDa (functions as a dimer) | [4][8][9] |
| Optimal Binding pH | ~6.0 - 7.0 | ~6.4 - 6.5 | [9][13][19] |
| pH for Ligand Release | < pH 5.5 | < pH 5.5 | [13][18] |
| Binding Affinity (Kd) for M6P | ~7 µM | ~8 µM | [9] |
| Apparent Affinity (Kd) for Glycoproteins | 1 - 5 nM | 7 - 28 nM | [20] |
| Binding Affinity (Kd) for Retinoic Acid | 2.5 ± 0.3 nM | N/A | [21] |
Experimental Protocols
The elucidation of the M6P pathway has relied on several key experimental techniques.
Protocol 1: Pulse-Chase Radiolabeling and Immunoprecipitation
This is a classic technique used to track the synthesis, modification, and transport of proteins through different cellular compartments over time.[22][23][24]
Objective: To follow the processing and transport of a specific lysosomal hydrolase from its precursor form in the ER/Golgi to its mature form in the lysosome.
Methodology:
-
Cell Preparation: Culture cells of interest to near confluency. To increase labeling efficiency, cells can be starved of specific amino acids (e.g., methionine and cysteine) for a short period before labeling.[24]
-
Pulse Labeling: Replace the culture medium with a medium lacking methionine and cysteine but containing a high-activity radiolabeled amino acid, typically [³⁵S]methionine/cysteine. Incubate the cells for a short period (the "pulse," e.g., 5-20 minutes). During this time, newly synthesized proteins, including the hydrolase of interest, will incorporate the radioactive label.[24]
-
Chase: After the pulse, aspirate the radioactive medium and wash the cells. Add complete culture medium containing an excess of unlabeled methionine and cysteine. This "chase" prevents further incorporation of the radiolabel.[24]
-
Time Points: Incubate the cells for various chase periods (e.g., 0, 30, 60, 120, 240 minutes). At each time point, place the cells on ice to stop all metabolic activity.
-
Cell Lysis: Lyse the cells using a detergent-containing buffer (e.g., RIPA buffer) to solubilize proteins.
-
Immunoprecipitation: Add a specific primary antibody against the lysosomal hydrolase to the cell lysate. This antibody will bind to the target protein. Then, add protein A/G-conjugated beads (e.g., Sepharose or magnetic beads) to capture the antibody-protein complexes.[23][24]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to X-ray film or a phosphorimager screen (autoradiography). The radiolabeled protein will appear as a band, and its molecular weight and intensity can be tracked over the different chase times, revealing its processing and transport.
Protocol 2: Affinity Chromatography for M6P-Glycoprotein Enrichment
This method is used to isolate and identify proteins that have been modified with the M6P tag.[25]
Objective: To enrich for M6P-containing proteins from a complex biological sample for identification by mass spectrometry.
Methodology:
-
Sample Preparation: Prepare a protein lysate from cells or tissues under conditions that preserve protein integrity.
-
Affinity Matrix: Use an affinity chromatography column where a component of the M6P recognition system is immobilized. A common approach is to use a column with immobilized CI-MPR, which has a high affinity for M6P-containing ligands. Alternatively, immobilized metal affinity chromatography (IMAC) using Fe³⁺ can be adapted to enrich for the phosphorylated M6P tag.[25]
-
Binding: Pass the protein lysate over the affinity column under conditions that favor binding (e.g., pH ~6.5-7.0). M6P-tagged proteins will bind to the immobilized receptor/metal ion, while other proteins will flow through.
-
Washing: Wash the column extensively with a binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound M6P-glycoproteins from the column. This is typically achieved by adding a solution containing a high concentration of free mannose 6-phosphate (e.g., 5-10 mM), which will compete with the bound proteins for the receptor binding sites.[20]
-
Analysis: The eluted proteins can be concentrated and analyzed by SDS-PAGE and subsequent protein staining or Western blotting. For large-scale identification, the eluted fraction is typically subjected to proteomic analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify the full complement of M6P-modified proteins.[25]
Visualizations
Diagram 1: M6P-Mediated Sorting Pathway
Caption: Overview of the M6P-mediated lysosomal enzyme sorting pathway.
Diagram 2: Experimental Workflow for Pulse-Chase Analysis
References
- 1. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 4. Cation-dependent this compound receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal Hydrolase Mannose 6-Phosphate Uncovering Enzyme Resides in the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 10. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms regulating the sorting of soluble lysosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GGA proteins: adaptors on the move - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mannose 6–Phosphate Receptors Are Sorted from Immature Secretory Granules via Adaptor Protein AP-1, Clathrin, and Syntaxin 6–positive Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yeast Gga coat proteins function with clathrin in Golgi to endosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound/insulin-like growth factor-II receptor is a receptor for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pulse-chase analysis for studying protein synthesis and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biosynthesis, targeting, and processing of lysosomal proteins: pulse-chase labeling and immune precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection and Quantification of Mannose-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-6-phosphate (M6P) is a crucial carbohydrate recognition marker primarily known for its role in the trafficking of lysosomal enzymes.[1] Newly synthesized lysosomal hydrolases are tagged with M6P in the cis-Golgi apparatus, a modification that allows them to be recognized by M6P receptors (MPRs) in the trans-Golgi network.[1] This interaction facilitates the packaging of these enzymes into clathrin-coated vesicles for transport to the endosomal-lysosomal system. The acidic environment of the late endosome promotes the dissociation of the enzyme-receptor complex, delivering the hydrolases to the lysosome while the receptors are recycled back to the Golgi.[1]
The accurate detection and quantification of M6P are of paramount importance in various research and therapeutic contexts. In the field of lysosomal storage disorders (LSDs), the absence or insufficiency of the M6P targeting signal leads to the mis-sorting and secretion of lysosomal enzymes, resulting in the accumulation of undegraded substrates within lysosomes. Enzyme replacement therapies (ERTs) for many LSDs rely on the presence of M6P on recombinant enzymes to facilitate their uptake by cells and delivery to lysosomes. Therefore, robust analytical methods to quantify M6P content are critical for the development and quality control of these biotherapeutics.
These application notes provide detailed protocols for several key methods used for the detection and quantification of M6P, catering to the needs of researchers, scientists, and drug development professionals.
Methods for Detection and Quantification
A variety of analytical techniques are available for the detection and quantification of M6P, each with its own advantages and limitations. The choice of method often depends on the sample type, the required sensitivity, and the specific research question being addressed. This document details the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Enzymatic Assay
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
M6P Receptor Binding Assay
-
Western Blotting
The following sections provide detailed protocols and quantitative data for each of these methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for the detection and quantification of antigens. In the context of M6P, ELISAs can be designed to either quantify M6P-containing glycoproteins or the M6P receptors themselves.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Sensitivity | 0.061 ng/mL (for MPI) | [2] |
| 0.27 ng/mL (for M6P Receptor) | [3] | |
| Detection Range | 0.156 - 10 ng/mL (for MPI) | [2] |
| 0.274 - 200 ng/mL (for M6P Receptor) | [3] | |
| Intra-assay Precision (CV%) | < 10% | [2] |
| Inter-assay Precision (CV%) | < 12% | [2] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Cell Lysates | [2] |
Experimental Protocol: Sandwich ELISA for M6P-Containing Glycoproteins
This protocol is a general guideline for a sandwich ELISA designed to quantify a specific M6P-containing glycoprotein (B1211001).
Materials:
-
Microplate pre-coated with a capture antibody specific for the glycoprotein of interest
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Detection Antibody (e.g., a biotinylated antibody that recognizes a different epitope on the glycoprotein)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Standard protein (a purified preparation of the M6P-glycoprotein of interest with a known concentration)
-
Samples
-
Plate reader
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash each well five times with 300 µL of Wash Buffer.
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the M6P-glycoprotein in the samples.
Experimental Workflow: ELISA
Caption: Workflow for a typical sandwich ELISA.
Enzymatic Assay
Enzymatic assays for M6P typically involve a series of coupled enzyme reactions that lead to a change in absorbance or fluorescence, which is proportional to the amount of M6P in the sample.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Linearity | Linear relationship between M6P concentration and signal | |
| Sensitivity | Dependent on the specific enzymes and detection method used | |
| Sample Types | Cell lysates, tissue extracts |
Experimental Protocol: Coupled Enzymatic Assay for M6P
This protocol describes a coupled enzymatic assay for the quantification of M6P.
Principle:
-
This compound isomerase (MPI) converts M6P to fructose-6-phosphate (B1210287) (F6P).
-
Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP⁺ to NADPH. The increase in NADPH is measured by the change in absorbance at 340 nm.
Materials:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
NADP⁺ solution (10 mM)
-
ATP solution (100 mM)
-
Hexokinase (HK)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound isomerase (MPI)
-
M6P standard solution
-
Samples
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Reaction Buffer, NADP⁺, ATP, HK, PGI, and G6PDH.
-
Standard and Sample Preparation: Prepare a standard curve of M6P in the reaction buffer. Prepare samples by diluting them in the reaction buffer.
-
Initial Absorbance Reading: Add 180 µL of the master mix to each well of the microplate. Add 20 µL of standards or samples to the appropriate wells. Mix and incubate for 10 minutes at room temperature to allow for the conversion of any endogenous glucose or fructose. Read the initial absorbance at 340 nm (A_initial).
-
Initiation of M6P Conversion: Add 10 µL of MPI solution to each well to start the conversion of M6P.
-
Final Absorbance Reading: Incubate the plate at 37°C for 30-60 minutes, or until the reaction is complete. Read the final absorbance at 340 nm (A_final).
-
Data Analysis: Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and sample. Plot the ΔA of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of M6P in the samples.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for a coupled enzymatic assay for M6P.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates, including M6P.[4] It is particularly useful for analyzing M6P content in glycoproteins after acid hydrolysis.[5][6]
Quantitative Data Summary
| Parameter | Performance | Reference |
| Sensitivity | As low as 117 pmol of M6P | [6] |
| Linearity | Linear relationship between M6P amount and measured response | [6] |
| Recovery | 101% and 104% for M6P added to hydrolyzed BSA | [5] |
| Reproducibility | Good day-to-day and operator-to-operator consistency | [6] |
| Sample Types | Hydrolyzed glycoproteins, cell extracts, tissue extracts | [6] |
Experimental Protocol: HPAEC-PAD for M6P Quantification
Materials:
-
HPAEC-PAD system (e.g., Dionex ICS-3000 or similar)[5]
-
Anion-exchange column (e.g., CarboPac™ PA200)[5]
-
Gold working electrode and Ag/AgCl reference electrode
-
Trifluoroacetic acid (TFA), 6.75 M[5]
-
Sodium hydroxide (B78521) (NaOH), 100 mM
-
Sodium acetate (B1210297) (NaOAc), 100 mM
-
M6P standard solution
-
Samples (glycoproteins)
-
Centrifugal vacuum concentrator
Procedure:
-
Sample Hydrolysis:
-
To approximately 2.5 µg of glycoprotein in a microcentrifuge tube, add 6.75 M TFA.
-
Incubate at 100°C for 1.5 hours to release M6P from the glycoprotein.[5]
-
Dry the samples in a centrifugal vacuum concentrator.
-
Reconstitute the dried samples in a known volume of ultrapure water.
-
-
HPAEC-PAD Analysis:
-
System Setup:
-
Chromatographic Separation:
-
Inject the reconstituted samples and M6P standards onto the HPAEC system.
-
Separate M6P from other components using an appropriate gradient of Eluent B. A typical gradient might involve an isocratic elution with a low percentage of Eluent B followed by a gradient to a higher percentage to elute M6P.
-
-
Detection: Detect the eluted M6P using the PAD.
-
-
Data Analysis:
-
Identify the M6P peak in the chromatograms based on the retention time of the M6P standard.
-
Quantify the M6P in the samples by comparing the peak area to a standard curve generated from the M6P standards.
-
Experimental Workflow: HPAEC-PAD
Caption: Workflow for HPAEC-PAD analysis of M6P.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of M6P-containing glycopeptides, providing detailed structural information.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Sensitivity | High sensitivity, capable of detecting low abundance glycoforms | [7] |
| Specificity | High specificity due to mass-to-charge ratio detection | [7] |
| Sample Types | Purified glycoproteins, complex protein mixtures from cell lysates or plasma | [7][8] |
Experimental Protocol: LC-MS/MS for M6P Glycopeptide Analysis
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid (FA)
-
Acetonitrile (B52724) (ACN)
-
LC-MS/MS system (e.g., Orbitrap Fusion Lumos Tribrid)[9]
-
C18 trap and analytical columns[9]
Procedure:
-
Protein Digestion:
-
Reduce the disulfide bonds in the glycoprotein sample with DTT.
-
Alkylate the free sulfhydryl groups with IAA.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Load the peptide digest onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. A typical gradient might be from 5% to 40% ACN over 60 minutes.[9]
-
-
MS/MS Analysis:
-
Acquire mass spectra in a data-dependent acquisition mode.
-
Select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Detect the fragment ions in the mass spectrometer.
-
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database to identify the peptides.
-
Identify M6P-containing glycopeptides by the presence of characteristic oxonium reporter ions (e.g., m/z 243.026 for phosphomannose).[10]
-
Quantify the relative abundance of M6P-glycopeptides by comparing the peak areas of the corresponding precursor ions.
-
Logical Relationship: LC-MS/MS Data Analysis
Caption: Logical flow of LC-MS/MS data analysis for M6P.
M6P Receptor Binding Assay
This assay measures the binding of M6P-containing ligands to M6P receptors, providing a functional assessment of the M6P modification.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Affinity Measurement | Can determine binding affinities (Kd values) | [11] |
| Specificity | High, as it relies on a biological interaction | [12] |
| Format | Can be performed in various formats, including solid-phase and solution-phase assays | [11][12] |
| Sample Types | Purified glycoproteins, cell extracts | [12] |
Experimental Protocol: Solid-Phase M6P Receptor Binding Assay
Materials:
-
Purified M6P receptor (e.g., cation-independent M6P receptor, CI-MPR)
-
Microplate (e.g., 96-well high-binding plate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Labeled M6P-containing ligand (e.g., biotinylated or fluorescently tagged)
-
Unlabeled competitor ligand (for competition assays)
-
Detection reagent (e.g., Streptavidin-HRP for biotinylated ligands)
-
Substrate and Stop Solution (as for ELISA)
-
Plate reader
Procedure:
-
Receptor Coating: Coat the wells of a microplate with the purified M6P receptor overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Ligand Binding:
-
For direct binding: Add the labeled M6P-containing ligand at various concentrations to the wells.
-
For competition binding: Add a fixed concentration of the labeled ligand along with increasing concentrations of the unlabeled sample or standard to the wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the wells three to five times with Wash Buffer to remove unbound ligand.
-
Detection:
-
If using a biotinylated ligand, add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash, then add TMB substrate and Stop Solution.
-
If using a fluorescently labeled ligand, read the fluorescence directly.
-
-
Data Analysis:
-
For direct binding, plot the signal against the ligand concentration to determine the binding affinity (Kd).
-
For competition binding, plot the signal against the concentration of the unlabeled competitor to determine the IC50, from which the binding affinity can be calculated.
-
Signaling Pathway: M6P-Dependent Lysosomal Trafficking
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. 人IGF2R /非阳离子依赖的6-磷酸甘露糖受体ELISA试剂盒 | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mannose 6-phosphate glycoprotein proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njms.rutgers.edu [njms.rutgers.edu]
- 9. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Synthesis of Mannose-6-Phosphate: A Guide to Chemical and Enzymatic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of mannose-6-phosphate (M6P), a critical molecule in various biological processes, most notably as a key targeting signal for lysosomal enzymes.[1][2][3] The choice between chemical and enzymatic synthesis methods depends on factors such as desired yield, purity, cost, and scalability. This guide offers a comprehensive overview of both approaches to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a phosphorylated monosaccharide that plays a crucial role in cellular metabolism and protein trafficking.[4] Its most prominent function is in the lysosomal targeting pathway, where it serves as a recognition marker on newly synthesized lysosomal hydrolases.[1] This M6P tag is recognized by M6P receptors in the trans-Golgi network, leading to the transport of these enzymes to the lysosomes.[1] Dysregulation of this pathway can lead to lysosomal storage diseases, making M6P and its synthesis pathways of significant interest for therapeutic development.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a highly specific and efficient route to this compound under mild reaction conditions, often resulting in high yields and purity with minimal byproducts.[4]
Protocol 1: Using Polyphosphate-Dependent Mannose Kinase
This protocol utilizes a cost-effective polyphosphate-dependent mannose kinase from Arthrobacter species, which uses inorganic polyphosphate as the phosphate (B84403) donor, avoiding the need for expensive ATP.[4]
Experimental Protocol:
Materials:
-
D-Mannose
-
Polyphosphate (e.g., sodium polyphosphate, (NaPO₃)₆)
-
Polyphosphate-dependent mannose kinase (crude enzyme solution)
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Magnesium Chloride (MgCl₂) solution (1 M)
-
Potassium Hydroxide (KOH) solution (6 M) for pH adjustment
-
Reaction vessel (e.g., stirred reactor)
-
HPLC system for analysis
Procedure:
-
Prepare the reaction mixture in a 1 L stirred reactor with a 200 mL working volume.
-
Add the following components to the reactor:
-
4 g D-mannose (final concentration: 20 g/L)
-
4 g polyphosphate (final concentration: 20 g/L)
-
50 mL crude enzyme solution
-
2 mL of 1 M MgCl₂ (final concentration: 10 mM)
-
-
Adjust the final volume to 200 mL with 0.1 M Tris-HCl buffer.
-
Maintain the pH of the reaction system at 8.5 by adding 6 M KOH as needed.
-
Set the reaction temperature to 30°C and stir at 200 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Analyze the conversion of mannose to this compound using HPLC.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Optimal Temperature | 30°C | [4] |
| Optimal pH | 8.5 | [4] |
| Optimal MgCl₂ Concentration | 10 mM | [4] |
| Reaction Time for >90% Conversion | 24 hours | [4] |
| Maximum Conversion Efficiency | 99.17% | [4][5] |
Enzymatic Synthesis Workflow
References
- 1. Chemical synthesis of dolichyl alpha-D-mannopyranosyl phosphate and citronellyl alpha-D-mannopyranosyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of N-linked glycans carrying both this compound and GlcNAc-mannose-6-phosphate motifs. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of High-Mannose Oligosaccharides Containing this compound Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
Application of Mannose-6-Phosphate in Enzyme Replacement Therapy (ERT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme replacement therapy (ERT) is a cornerstone for the management of several lysosomal storage disorders (LSDs), a group of inherited metabolic diseases caused by the deficiency of specific lysosomal enzymes. The therapeutic efficacy of ERT hinges on the efficient delivery of recombinant enzymes to the lysosomes of affected cells. The mannose-6-phosphate (M6P) targeting pathway is a critical mechanism leveraged to achieve this targeted delivery. This document provides detailed application notes and protocols relevant to the use of M6P in ERT, intended for researchers, scientists, and professionals in drug development.
Lysosomal enzymes are tagged with M6P in the Golgi apparatus, a modification that serves as a specific recognition signal.[1][2] This M6P tag is recognized by M6P receptors (MPRs) on the cell surface, primarily the cation-independent M6P receptor (CI-MPR).[3][4] Upon binding, the enzyme-receptor complex is internalized via endocytosis and trafficked to the lysosomes.[5] Within the acidic environment of the lysosome, the enzyme dissociates from the receptor and can metabolize the accumulated substrate.[1] The success of ERT for many LSDs, such as Pompe disease, is therefore highly dependent on the M6P content of the recombinant enzyme.[6][7] Insufficient M6P levels can lead to poor cellular uptake and reduced therapeutic efficacy.[4][7] Consequently, significant research efforts are directed towards "glyco-engineering" to enhance the M6P content of therapeutic enzymes.[2][3]
M6P Signaling Pathway in Enzyme Replacement Therapy
The journey of an M6P-tagged recombinant enzyme from extracellular administration to its destination in the lysosome is a multi-step process. The diagram below illustrates this key signaling pathway.
Quantitative Data on M6P-Mediated ERT
The efficiency of M6P-dependent uptake is a critical determinant of ERT efficacy. Below are tables summarizing key quantitative parameters for M6P-tagged enzymes.
Table 1: Binding Affinities of M6P Ligands to M6P Receptors
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| This compound | CI-MPR | ~7 µM | [8] |
| This compound | CD-MPR | ~8 µM | [8] |
| High-M6P rhGAA (avalglucosidase alfa) | CI-MPR | Significantly higher than alglucosidase alfa | [2][7] |
| Alglucosidase alfa | CI-MPR | Lower affinity due to fewer M6P residues | [7] |
Table 2: Cellular Uptake and Efficacy of M6P-Enhanced ERT
| Enzyme | Cell Type | Key Finding | Reference |
| Avalglucosidase alfa (high M6P rhGAA) | Pompe patient fibroblasts, muscle cells | ~15-fold increased M6P content leading to improved cellular uptake and glycogen (B147801) clearance compared to alglucosidase alfa. | [2] |
| M021 (next-generation rhGAA) | Pompe patient fibroblasts, myoblasts | High M6P levels result in superior cellular uptake via the CI-MPR pathway. | [9] |
| Glyco-engineered yeast-produced enzymes | - | Conversion of mannosyl-phosphorylated mannose to M6P enhances uptake. | [3] |
| M012 (gene therapy producing high M6P GCase) | - | High affinity binding to CI-MPR enables efficient cellular uptake in vivo. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of M6P-dependent ERT. The following are representative protocols for key experiments.
Protocol 1: M6P Receptor Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an M6P-tagged enzyme to the CI-M6P receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant soluble CI-MPR
-
M6P-tagged enzyme (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Chip Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject recombinant soluble CI-MPR over the activated surface to achieve the desired immobilization level. c. Deactivate remaining active sites with ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of the M6P-tagged enzyme in running buffer. b. Inject the enzyme solutions over the immobilized CI-MPR surface at a constant flow rate, starting with the lowest concentration. c. Allow for an association phase followed by a dissociation phase with running buffer. d. After each cycle, regenerate the sensor surface with a pulse of low pH glycine (B1666218) solution.
-
Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 2: Cellular Uptake of M6P-Tagged Enzymes in Patient-Derived Fibroblasts
Objective: To quantify the uptake of an M6P-tagged enzyme into target cells and assess the role of the M6P receptor.
Materials:
-
Patient-derived fibroblasts (e.g., from Pompe or Gaucher disease patients)
-
Cell culture medium and supplements
-
M6P-tagged recombinant enzyme
-
Free M6P (for competition assay)
-
Cell lysis buffer
-
Enzyme activity assay reagents specific to the recombinant enzyme
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture: a. Plate patient-derived fibroblasts in multi-well plates and grow to confluence.
-
Enzyme Incubation: a. Wash the cells with serum-free medium. b. Add fresh medium containing various concentrations of the M6P-tagged enzyme. c. For competition experiments, pre-incubate cells with a high concentration of free M6P (e.g., 5 mM) before adding the enzyme. d. Incubate for a defined period (e.g., 4-24 hours) at 37°C.
-
Cell Lysis and Analysis: a. Wash the cells thoroughly with PBS to remove any non-internalized enzyme. b. Lyse the cells using a suitable lysis buffer. c. Determine the total protein concentration in the cell lysates. d. Measure the enzymatic activity in the lysates using a substrate specific to the enzyme.
-
Data Analysis: a. Normalize the enzyme activity to the total protein concentration to determine the amount of internalized enzyme. b. Plot the enzyme uptake against the enzyme concentration to determine uptake kinetics (e.g., Km and Vmax). c. Compare uptake in the presence and absence of free M6P to confirm M6P-receptor-mediated uptake.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the development and evaluation of an M6P-enhanced enzyme replacement therapy.
Conclusion
The this compound pathway is a pivotal component in the success of enzyme replacement therapy for a multitude of lysosomal storage disorders. A thorough understanding of this pathway, coupled with robust quantitative assays and well-defined experimental protocols, is essential for the development of next-generation ERTs with enhanced efficacy. The application notes and protocols provided herein serve as a valuable resource for researchers and drug developers working to advance therapies for these debilitating diseases. The continued focus on glyco-engineering to optimize M6P content holds significant promise for improving patient outcomes.[10]
References
- 1. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. m6ptherapeutics.com [m6ptherapeutics.com]
- 5. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Efficacy of Enzyme Replacement Therapy in Pompe Disease Through this compound Receptor Expression in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 9. m6ptherapeutics.com [m6ptherapeutics.com]
- 10. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mannose-6-Phosphate Receptor (M6PR) Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannose-6-Phosphate Receptors (M6PRs) are crucial transmembrane glycoproteins responsible for the transport of newly synthesized lysosomal hydrolases, tagged with this compound (M6P), from the trans-Golgi network to lysosomes.[1][2] This pathway is essential for cellular homeostasis, and its dysfunction is implicated in numerous lysosomal storage disorders. There are two main types of M6PRs: the cation-independent M6PR (CI-M6PR), a large multifunctional receptor of approximately 300 kDa, and the smaller, dimeric cation-dependent M6PR (CD-M6PR) of about 46 kDa.[1][3][4] The CI-M6PR also plays a role in the endocytosis of extracellular M6P-containing ligands and the regulation of insulin-like growth factor II (IGF-II) levels.[5][6]
Given their central role in lysosomal enzyme trafficking, M6PRs are a key target in the development of enzyme replacement therapies (ERTs) for lysosomal storage diseases.[5] Assaying the binding of therapeutic enzymes and other potential ligands to M6PRs is a critical step in drug development. These application notes provide an overview of common M6PR binding assays, detailed protocols, and comparative binding data to guide researchers in this field.
M6PR Signaling and Trafficking Pathway
The binding of M6P-tagged ligands to M6PRs initiates a well-orchestrated trafficking pathway. In the trans-Golgi network, M6PRs recognize and bind to the M6P signal on newly synthesized lysosomal enzymes.[1] This receptor-ligand complex is then packaged into clathrin-coated vesicles and transported to late endosomes. The acidic environment of the late endosome (pH < 5.5) facilitates the dissociation of the ligand from the receptor.[7] The receptor is subsequently recycled back to the trans-Golgi network for another round of transport, while the lysosomal enzyme is delivered to the lysosome.[1] A portion of CI-M6PRs is also present on the cell surface, where they can capture extracellular M6P-ligands for delivery to lysosomes.[5]
Quantitative Binding Data
The binding affinity of various ligands to M6PRs has been characterized using multiple biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify the strength of the interaction, with a lower Kd value indicating a higher affinity. The CI-M6PR contains multiple M6P binding sites within its 15 extracellular domains, with domains 3 and 9 exhibiting high affinity for M6P.[1] Domain 5 shows a weaker affinity for M6P but can bind to M6P-N-acetylglucosamine (M6P-GlcNAc) phosphodiesters.[1]
Table 1: Binding Affinities of Ligands to Cation-Independent M6PR (CI-M6PR)
| Ligand | CI-M6PR Domain/Fragment | Assay Method | Kd/Ki | Reference |
| This compound (M6P) | Full Receptor | Equilibrium Dialysis | 7 µM | [1] |
| Pentamannose Phosphate | Full Receptor | Equilibrium Dialysis | - | [8] |
| M6P-GlcNAc | Full Receptor | Equilibrium Dialysis | ~0.1 mM | [8] |
| β-glucuronidase | Domains 1-3 (Bovine) | SPR | 1 ± 0.5 nM | [9] |
| β-glucuronidase | Domain 9 (Bovine) | SPR | 70 ± 8 nM | [9] |
| β-glucuronidase | Domain 5 (Bovine) | SPR | 5 ± 2 µM | [9] |
| β-glucuronidase | Domains 1-3 (Zebrafish) | SPR | 90 ± 6 nM | [9] |
| β-glucuronidase | Domain 9 (Zebrafish) | SPR | 136 ± 13 nM | [9] |
| Various Lysosomal Enzymes | Full Receptor | Immunoprecipitation | 1 - 5 nM | [2] |
Table 2: Binding Affinities of Ligands to Cation-Dependent M6PR (CD-M6PR)
| Ligand | Assay Method | Kd | Reference |
| This compound (M6P) | Equilibrium Dialysis | 8 µM | [1][8] |
| Pentamannose Phosphate | Equilibrium Dialysis | 6 µM | [8] |
| Pentamannose Phosphate (EDTA) | Equilibrium Dialysis | 25 µM | [8] |
| High Mannose Oligosaccharide (divalent) | Equilibrium Dialysis | 0.2 µM | [8] |
| Various Lysosomal Enzymes | Immunoprecipitation | 7 - 28 nM | [2] |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a robust method to determine the binding affinity of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the M6PR.
Materials:
-
Purified soluble M6PR (extracellular domain)
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1-3% BSA in PBST)
-
Labeled Ligand (e.g., biotinylated M6P-BSA or a biotinylated lysosomal enzyme)
-
Test compounds (unlabeled competitors)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Dilute purified M6PR to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10][11]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[10]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[10][12]
-
Washing: Repeat the wash step as in step 2.
-
Competition: Prepare serial dilutions of your unlabeled test compound in Blocking Buffer. In a separate plate or tubes, pre-incubate the test compound dilutions with a fixed, subsaturating concentration of the labeled ligand for 30-60 minutes. Add 100 µL of this mixture to the M6PR-coated wells. Incubate for 1-2 hours at room temperature.[10][11]
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of HRP-streptavidin (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.[12][13]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color development.[10]
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of the test compound.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified soluble M6PR (ligand)
-
Test compounds (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of NHS/EDC.[14]
-
Ligand Immobilization: Inject the purified M6PR (typically 5-20 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached. A reference flow cell should be activated and blocked without ligand immobilization to serve as a control.[14]
-
Blocking: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.[14]
-
Analyte Binding: Prepare a series of dilutions of the test compound (analyte) in running buffer. Inject the analyte solutions over the ligand and reference surfaces for a defined period to monitor association.
-
Dissociation: Switch back to flowing only running buffer over the sensor surface and monitor the dissociation of the analyte.[15]
-
Regeneration: If necessary, inject the regeneration solution to remove all bound analyte from the surface before the next injection.[15]
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the kinetic data to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based Uptake Assay using Flow Cytometry
This assay measures the ability of a fluorescently labeled ligand to be internalized by cells expressing M6PRs. It can be adapted to a competitive format to screen for inhibitors of uptake.
Materials:
-
Cells expressing M6PR (e.g., K562 cells)[16]
-
Cell culture medium
-
Fluorescently labeled M6P-ligand (e.g., FITC-labeled lysosomal enzyme)
-
Test compounds (unlabeled competitors)
-
Flow Cytometry Staining Buffer (or PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture M6PR-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in fresh, serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Competition (Optional): To screen for inhibitors, pre-incubate the cells with various concentrations of the unlabeled test compound for 15-30 minutes at 37°C.
-
Uptake: Add the fluorescently labeled M6P-ligand to the cell suspension at a final concentration determined by prior titration. Incubate for a defined period (e.g., 1-4 hours) at 37°C to allow for internalization.
-
Washing: Stop the uptake by placing the cells on ice. Wash the cells 3 times with ice-cold Flow Cytometry Staining Buffer to remove any unbound fluorescent ligand. Centrifuge at 300-400 x g for 5 minutes for each wash.[18]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the cell-associated fluorescence using a flow cytometer. A shift in fluorescence intensity compared to control cells (no fluorescent ligand) indicates uptake.[16] In a competitive assay, a decrease in fluorescence intensity in the presence of a test compound indicates inhibition of uptake.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. For competitive assays, plot the MFI against the log of the competitor concentration to determine the IC50.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the apparent size of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.[19]
Materials:
-
Purified soluble M6PR
-
Fluorescently labeled M6P-ligand (tracer)
-
Test compounds (unlabeled competitors)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Black, low-binding 384-well plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent tracer at 2x the final desired concentration and M6PR at 2x the final desired concentration in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the tracer.[20]
-
Assay Setup: In a 384-well plate, add the test compound dilutions. Then, add the M6PR solution to all wells except for the "tracer only" controls. Finally, add the fluorescent tracer solution to all wells. The final volume is typically 20-40 µL.[20]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[20]
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[21]
-
Data Analysis: The polarization value (mP) increases as the fluorescent tracer binds to the M6PR. In a competitive assay, the signal will decrease as the test compound displaces the tracer. Plot the mP values against the log of the competitor concentration and fit the data to determine the IC50.
Conclusion
The selection of an appropriate M6PR binding assay depends on the specific research question, available resources, and desired throughput. ELISA and SPR are powerful methods for detailed characterization of binding affinity and kinetics. Cell-based uptake assays provide valuable information on the biological activity of a ligand in a more physiological context. Fluorescence polarization is an excellent choice for high-throughput screening of large compound libraries. The protocols and data provided herein serve as a comprehensive guide for researchers and drug developers working to modulate the M6PR pathway for therapeutic benefit.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cation-dependent this compound receptor - Wikipedia [en.wikipedia.org]
- 4. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand interactions of the cation-dependent mannose 6-phosphate receptor. Comparison with the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. malariaresearch.eu [malariaresearch.eu]
- 13. mybiosource.com [mybiosource.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Design of Potent this compound Derivatives as Ligands for CI-M6P/IGF2R Using Fluorescence Polarization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. ubiqbio.com [ubiqbio.com]
Illuminating the Mannose-6-Phosphate Pathway: Application Notes and Protocols for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of mannose-6-phosphate (M6P) for imaging studies. These techniques are crucial for visualizing the M6P trafficking pathway, a key route for the transport of lysosomal enzymes, and for the development of therapeutics targeting this pathway.
Introduction
This compound (M6P) is a critical signaling molecule that directs newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the lysosomes. This process is mediated by M6P receptors (MPRs), which recognize the M6P tag on the enzymes. Dysregulation of this pathway is associated with several lysosomal storage diseases. Visualizing the M6P pathway is therefore essential for understanding its role in health and disease and for the development of enzyme replacement therapies. This guide details two primary methodologies for M6P labeling and imaging: an indirect method using genetically-encoded fluorescent reporters and a direct method involving the chemical synthesis and fluorescent labeling of M6P glycans.
I. Indirect Labeling: Genetically-Encoded Fluorescent Reporters
This technique allows for the real-time visualization of the M6P pathway in living cells by tracking the trafficking of a fluorescently-tagged lysosomal enzyme.
Principle
A fusion protein is created consisting of a lysosomal enzyme, such as DNASE2, tandemly tagged with two fluorescent proteins with different pH sensitivities, typically a pH-sensitive green fluorescent protein (like sfGFP) and a pH-insensitive red fluorescent protein (like mCherry). In the neutral pH environment of the endoplasmic reticulum (ER) and Golgi, both fluorescent proteins are active, producing a yellow signal. Upon delivery to the acidic environment of the lysosomes, the sfGFP fluorescence is quenched, while the mCherry signal remains, resulting in a red signal. The ratio of red to green fluorescence provides a quantitative measure of lysosomal delivery.
Experimental Protocol: Imaging the M6P Pathway with a DNASE2-mCherry-sfGFP Reporter
1. Plasmid Construction and Preparation:
-
Obtain or construct a mammalian expression vector containing the DNASE2-mCherry-sfGFP fusion gene under a suitable promoter (e.g., CMV).
-
Prepare high-quality, endotoxin-free plasmid DNA for transfection.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa, COS-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect the cells with the DNASE2-mCherry-sfGFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for reporter expression.
3. Live-Cell Imaging:
-
Replace the culture medium with pre-warmed, phenol (B47542) red-free imaging medium.
-
Mount the dish or coverslip on a confocal microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels (5%).
-
Acquire images using laser lines and emission filters appropriate for mCherry (e.g., excitation ~561 nm, emission ~580-650 nm) and sfGFP (e.g., excitation ~488 nm, emission ~500-550 nm).
-
Acquire images at multiple time points to observe the dynamic trafficking of the reporter.
4. Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ, Fiji) to quantify the fluorescence intensity of mCherry and sfGFP in individual cells or puncta.
-
Calculate the ratio of mCherry to sfGFP fluorescence to determine the extent of lysosomal delivery. An increase in the red/green ratio indicates successful trafficking to the acidic lysosomes.
Workflow for Genetically-Encoded Reporter Imaging
Caption: Workflow for imaging the M6P pathway using a genetically-encoded fluorescent reporter.
II. Direct Labeling: Fluorescently-Labeled M6P Glycans
This approach involves the chemical synthesis or isolation of M6P-containing glycans followed by their conjugation to a fluorescent dye. These probes can be used in a variety of in vitro and cell-based assays.
Principle
M6P-containing oligosaccharides are chemically synthesized or isolated from natural sources. The reducing end of the glycan is then covalently linked to a fluorescent tag via reductive amination. These fluorescently labeled M6P glycans can be used to probe M6P receptor binding, for in vitro binding assays, or for delivery to cells to visualize uptake and trafficking.
Experimental Protocol: Fluorescent Labeling of M6P Glycans with 2-Aminobenzamide (B116534) (2-AB)
1. M6P Glycan Preparation:
-
Synthesize M6P-containing oligosaccharides using established chemical or enzymatic methods.[1]
-
Alternatively, release N-glycans from M6P-rich glycoproteins (e.g., from glyco-engineered yeast) using PNGase F.
2. Fluorescent Labeling:
-
Prepare a labeling solution of 2-aminobenzamide (2-AB) and a reducing agent, such as sodium cyanoborohydride, in a solvent mixture (e.g., DMSO and acetic acid).
-
Add the labeling solution to the dried M6P glycans.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours to facilitate the reductive amination reaction.
3. Purification of Labeled Glycans:
-
Remove excess fluorescent dye and other reagents using solid-phase extraction (SPE) with a graphitized carbon or other suitable cartridge.
-
Elute the labeled glycans and dry them.
4. Analysis and Quantification:
-
Analyze the purified, labeled M6P glycans by high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Confirm the identity and purity of the labeled product by mass spectrometry (e.g., MALDI-TOF).
Workflow for Direct Fluorescent Labeling of M6P
Caption: Workflow for the direct fluorescent labeling of M6P glycans.
Quantitative Data Summary
The choice of fluorescent label and the specific M6P glycan structure can influence experimental outcomes. The following tables provide a summary of key quantitative data for commonly used fluorescent tags and M6P receptor binding affinities.
Table 1: Properties of Common Fluorescent Tags for M6P Glycan Labeling
| Fluorescent Tag | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |
| 2-Aminobenzoic acid | 2-AA | ~360 | ~425 | Good for electrophoretic separations. |
| 2-Aminobenzamide | 2-AB | ~330 | ~420 | Widely used for HPLC and mass spectrometry. |
| 3-(Acetylamino)-6-aminoacridine | AA-Ac | ~442 | ~525 | Higher wavelength excitation and emission. |
Table 2: Binding Affinities of M6P and Derivatives to M6P Receptors
| Ligand | Receptor | Binding Affinity (Kd or IC50) | Assay Method |
| This compound (M6P) | Cation-Independent MPR (CI-MPR) | ~7 µM | Varies |
| This compound (M6P) | Cation-Dependent MPR (CD-MPR) | ~8 µM | Varies |
| Multivalent M6P Peptides | Cation-Independent MPR (CI-MPR) | Significantly higher than monomeric M6P | Fluorescence Polarization Assay[2] |
| M6P Phosphonate Analogs | Cation-Independent MPR (CI-MPR) | Potentially higher than native M6P | Fluorescence Polarization Assay[2] |
M6P Signaling Pathway
The trafficking of M6P-tagged lysosomal enzymes is a highly regulated process involving multiple cellular compartments. The diagram below illustrates the key steps in the M6P signaling pathway.
Caption: The this compound pathway for lysosomal enzyme trafficking.
References
Application Notes and Protocols for the Use of Mannose-6-Phosphate in Lysosomal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-6-phosphate (M6P) is a crucial carbohydrate recognition marker essential for the trafficking of newly synthesized lysosomal enzymes to the lysosome. This pathway is fundamental to cellular homeostasis, and its dysfunction is implicated in numerous lysosomal storage diseases (LSDs). In the context of cell culture and drug development, M6P is a vital tool for studying lysosomal enzyme targeting, developing enzyme replacement therapies (ERTs), and investigating the mechanisms of lysosomal protein transport. These notes provide detailed protocols and applications for utilizing M6P in lysosomal research.
The M6P tag is added to lysosomal hydrolases in the cis-Golgi apparatus.[1] These M6P-tagged proteins are then recognized by M6P receptors (MPRs) in the trans-Golgi network, which facilitates their packaging into vesicles destined for the late endosomes.[1] The acidic environment of the late endosome causes the dissociation of the enzyme from the receptor, allowing the enzyme to be delivered to the lysosome while the receptor is recycled.[1] A portion of MPRs are also present on the cell surface, enabling the capture of extracellular M6P-containing enzymes, a process central to the mechanism of action for many ERTs.[2]
Key Applications in Cell Culture
-
Studying Lysosomal Enzyme Trafficking: M6P and its analogs are used to investigate the transport pathways of specific lysosomal enzymes.
-
Enzyme Replacement Therapy (ERT) Development: The efficacy of recombinant lysosomal enzymes for ERT is often dependent on their M6P content, which dictates their uptake by target cells.[2]
-
Competitive Inhibition Assays: Free M6P can be used to competitively inhibit the uptake of M6P-tagged enzymes, confirming the involvement of the M6P receptor-mediated pathway.
-
Lysosome-Targeting Chimeras (LYTACs): M6P can be conjugated to molecules to facilitate their delivery to the lysosome for degradation, a novel therapeutic strategy.
Signaling Pathways and Experimental Workflows
This compound Dependent Lysosomal Trafficking
Caption: Intracellular and extracellular M6P-dependent lysosomal targeting pathways.
Experimental Protocols
Protocol 1: M6P-Dependent Cellular Uptake of a Lysosomal Enzyme
This protocol details the procedure for measuring the uptake of an M6P-tagged lysosomal enzyme by cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts, CHO cells, or a specific disease model cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant lysosomal enzyme with M6P tags (e.g., β-glucuronidase)
-
This compound (M6P) solution (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Fluorogenic or chromogenic substrate for the specific enzyme (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase)
-
96-well black, clear-bottom plates (for fluorescence assays)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Optimal seeding density depends on the cell line's growth rate but typically ranges from 0.5 x 10^5 to 2 x 10^5 cells/mL.[3] It is recommended to perform a cell density titration to determine the optimal number for your specific cell line and assay duration.[4][5]
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Enzyme Uptake:
-
On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS.
-
Add serum-free medium containing the M6P-tagged recombinant enzyme to the cells. The concentration of the enzyme will need to be optimized, but a starting range of 1-10 µg/mL is common.
-
For the competition control, pre-incubate the cells with serum-free medium containing a high concentration of free M6P (e.g., 5-20 mM) for 30 minutes before adding the medium with the recombinant enzyme and M6P.[6]
-
Incubate the cells for a defined period (e.g., 2-24 hours) at 37°C. The incubation time should be optimized based on the enzyme and cell type.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any unbound enzyme.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Enzyme Activity Assay:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
In a 96-well black plate, add a specific volume of cell lysate.
-
Add the appropriate fluorogenic or chromogenic substrate solution.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes).
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the enzyme activity to the total protein concentration for each sample.
-
Compare the enzyme activity in cells treated with the recombinant enzyme to untreated controls and to cells co-incubated with M6P. A significant reduction in enzyme uptake in the presence of free M6P confirms M6P receptor-mediated endocytosis.
-
Protocol 2: Measurement of Endogenous Lysosomal Enzyme Activity
This protocol is for quantifying the baseline activity of a specific lysosomal enzyme in cultured cells.
Materials:
-
Cultured cells
-
PBS
-
Cell lysis buffer
-
BCA protein assay kit
-
Fluorogenic or chromogenic substrate for the enzyme of interest
-
96-well plates
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to near confluency in appropriate culture vessels.
-
Wash the cells with PBS and then lyse them as described in Protocol 1, step 3.
-
-
Enzyme Activity Measurement:
-
Determine the total protein concentration of the cell lysates.
-
Perform the enzyme activity assay as described in Protocol 1, step 4.
-
-
Data Analysis:
-
Calculate the specific enzyme activity (e.g., in nmol/mg protein/hour) by normalizing the rate of substrate conversion to the total protein concentration in the lysate.
-
Data Presentation
Table 1: Representative Quantitative Parameters for M6P-Dependent Uptake Assays
| Parameter | Value | Cell Type | Enzyme | Reference |
| Cell Seeding Density | 0.5 - 1 x 10⁶ cells/mL | MV4-11 (AML cell line) | - | [3] |
| 500 - 1500 cells/well | MCF 10A | - | [4] | |
| 2000 cells/well | Various cancer cell lines | - | [5] | |
| Enzyme Concentration | 5 µg/mL | Murine Fibroblasts | α-L-iduronidase (IDUA) | [6] |
| M6P Concentration (for competition) | 20 mM | Murine Fibroblasts | α-L-iduronidase (IDUA) | [6] |
| Incubation Time (Uptake) | 4 hours | Murine Fibroblasts | α-L-iduronidase (IDUA) | [6] |
| 2 - 24 hours | General | - | - | |
| Incubation Time (Enzyme Assay) | 15 - 60 minutes | General | - | - |
Table 2: Specific Activities of Selected Lysosomal Enzymes in Human Fibroblasts
| Enzyme | Specific Activity (nmol/mg protein/hr) | Substrate | Reference |
| β-Hexosaminidase | ~10% of intracellular activity released in 24h | 4-MUGS | [7] |
| β-Glucocerebrosidase | Varies (reduced in Gaucher disease) | 4-MUG | [8] |
| α-Galactosidase A | Varies (reduced in Fabry disease) | 4-MU-α-D-galactopyranoside | [9] |
| β-Glucuronidase | Varies | 4-methylumbelliferyl-β-D-glucuronide | - |
Note: Specific activities can vary significantly between cell lines, culture conditions, and assay protocols. The values presented are for illustrative purposes.
Troubleshooting and Considerations
-
Low Enzyme Uptake: This could be due to low M6P content on the recombinant enzyme, low expression of M6P receptors on the cell surface, or suboptimal assay conditions (e.g., enzyme concentration, incubation time).
-
High Background in Enzyme Assays: Ensure complete removal of extracellular enzyme by thorough washing. Include appropriate controls, such as lysates from untreated cells and substrate-only wells.
-
Cell Viability: Ensure that the experimental conditions, including the concentrations of the recombinant enzyme and M6P, are not cytotoxic. A cell viability assay can be performed in parallel.
-
Variability between Experiments: Maintain consistent cell passage numbers, seeding densities, and assay conditions to ensure reproducibility.
Conclusion
The this compound pathway is a cornerstone of lysosomal biology and a critical consideration in the development of therapies for lysosomal storage diseases. The protocols and data presented here provide a framework for researchers to effectively utilize M6P in their cell culture-based studies to dissect lysosomal function and advance the development of novel therapeutics.
References
- 1. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. m6ptherapeutics.com [m6ptherapeutics.com]
- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mannose-6-Phosphate: A Targeting Ligand for Precision Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Promise of Mannose-6-Phosphate in Targeted Therapeutics
This compound (M6P) has emerged as a highly promising targeting ligand in the development of sophisticated drug delivery systems. Its specificity for the cation-independent this compound receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), offers a powerful mechanism for directing therapeutic payloads to specific cells and subcellular compartments, particularly the lysosome. The CI-MPR is ubiquitously expressed on the surface of most human cells, with notable overexpression in certain pathological conditions, including various cancers and lysosomal storage diseases. This differential expression provides a therapeutic window for targeted interventions, enhancing drug efficacy while minimizing off-target effects.[1][2][3]
M6P-functionalized nanocarriers, such as liposomes, nanoparticles, and polymers, have demonstrated enhanced cellular uptake, precise lysosomal localization, and improved therapeutic outcomes in preclinical models.[1][4] The versatility of M6P as a targeting moiety has opened new avenues for the treatment of a range of diseases, from genetic disorders to malignancies. These application notes provide an overview of the principles, applications, and experimental protocols for utilizing M6P in targeted drug delivery.
II. Principle of M6P-Mediated Targeting: Receptor-Mediated Endocytosis
The therapeutic utility of M6P as a targeting ligand is rooted in its ability to hijack a natural cellular transport mechanism: receptor-mediated endocytosis. The CI-MPR plays a crucial role in trafficking M6P-containing lysosomal enzymes from the Golgi apparatus to the lysosome.[5][6] When M6P-functionalized drug carriers are introduced into the systemic circulation, they can bind to CI-MPRs on the surface of target cells. This binding event triggers the internalization of the receptor-ligand complex into the cell through clathrin-coated pits.
Once inside the cell, the complex is transported through the endosomal pathway. The acidic environment of the late endosome facilitates the dissociation of the M6P ligand from its receptor. The receptor is then recycled back to the cell surface or the Golgi apparatus, while the M6P-tagged cargo is delivered to the lysosome for degradation or drug release.[6][7] This targeted delivery to the lysosome is particularly advantageous for therapies requiring enzymatic activity within this organelle or for the release of drugs in a low pH environment.
III. Applications of M6P-Targeted Drug Delivery
The unique targeting capabilities of M6P have been explored in a variety of therapeutic areas:
-
Cancer Therapy: Many types of cancer cells overexpress the CI-MPR, making it an attractive target for the delivery of chemotherapeutic agents. M6P-conjugated nanoparticles carrying drugs like doxorubicin (B1662922) have shown enhanced tumor accumulation and reduced systemic toxicity in preclinical models.[1]
-
Enzyme Replacement Therapy (ERT): For lysosomal storage diseases, where a specific lysosomal enzyme is deficient, M6P-functionalized recombinant enzymes can be efficiently delivered to the lysosomes of affected cells, improving therapeutic efficacy.
-
Gene Therapy: M6P-targeted carriers can be used to deliver genetic material, such as siRNA, to specific cells for gene silencing applications. The valency of the M6P ligand and the design of the linker have been shown to be critical for efficient gene knockdown.[1][4]
-
Immunotherapy: Targeting antigens to antigen-presenting cells (APCs) via the mannose receptor (a related C-type lectin receptor) can enhance immune responses for cancer vaccines and immunomodulatory therapies.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on M6P-targeted drug delivery systems.
Table 1: Binding Affinity of M6P and M6P-Conjugates to the CI-MPR
| Ligand/System | Receptor Source | Method | Dissociation Constant (K_d) | Reference |
| This compound | Human CI-MPR (domains 1-3) | Surface Plasmon Resonance | ~7 µM | [8] |
| M6P-GlcNAc | Human CI-MPR (domains 14-15) | Surface Plasmon Resonance | 17 µM | [8] |
| M6P-siRNA (monovalent) | K562 cells (CI-MPR positive) | In vitro gene silencing | Not directly measured | [4] |
| M6P-siRNA (tetravalent) | K562 cells (CI-MPR positive) | In vitro gene silencing | Not directly measured | [4] |
Table 2: Cellular Uptake and In Vitro Efficacy of M6P-Targeted Systems
| Drug Delivery System | Cell Line | Drug/Payload | Outcome Measure | Result (Targeted vs. Non-Targeted) | Reference |
| M6P-Liposomes | MCF-7 (breast cancer) | Calcein | Cellular Uptake (Flow Cytometry) | Significantly increased uptake with M6P-liposomes | [9] |
| M6P-siRNA (tetravalent) | K562 (leukemia) | KNTC2 siRNA | Gene Silencing (mRNA reduction) | ~36% knockdown with targeted siRNA | [4] |
| DOX-HSA-M6P | B16 Melanoma | Doxorubicin | Cytotoxicity (IC50) | Lower IC50 for targeted formulation | [1] |
Table 3: In Vivo Efficacy of M6P-Targeted Drug Delivery
| Drug Delivery System | Animal Model | Tumor Type | Outcome Measure | Result | Reference |
| Doxorubicin-loaded M6P-nanoparticles | Mice | Pancreatic Cancer | Tumor Growth Inhibition | Significant tumor suppression | [10] |
| M6P-targeted liposomes | Not specified | Not specified | Biodistribution | Enhanced accumulation in CI-MPR expressing tissues | [9] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of M6P-targeted drug delivery systems.
Protocol 1: Synthesis of M6P-Functionalized Liposomes
This protocol describes a general method for preparing M6P-targeted liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
Cholesterol
-
M6P-cholesteryl conjugate
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPC, cholesterol, and the M6P-cholesteryl conjugate in a chloroform:methanol (2:1 v/v) mixture. The molar ratio of the lipids should be optimized for the specific application (e.g., DOPC:Cholesterol:M6P-conjugate 55:40:5).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature.
-
A thin, uniform lipid film should form on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gently rotating the flask at a temperature above the lipid transition temperature. The volume of PBS will determine the final lipid concentration.
-
This process will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Maintain the temperature above the lipid transition temperature throughout the extrusion process.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) of the liposomes to confirm the incorporation of the negatively charged M6P moiety.
-
Quantify the amount of M6P on the liposome (B1194612) surface using a suitable assay (e.g., phosphate (B84403) quantification assay after lipid extraction).
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of M6P-targeted nanoparticles using flow cytometry.
Materials:
-
CI-MPR positive cell line (e.g., MCF-7, K562) and a control cell line with low CI-MPR expression.
-
Fluorescently labeled M6P-targeted nanoparticles and non-targeted control nanoparticles.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Nanoparticle Incubation:
-
Prepare serial dilutions of the fluorescently labeled targeted and non-targeted nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the nanoparticles.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of the nanoparticle-associated fluorophore in the live cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.
-
-
Data Analysis:
-
Compare the cellular uptake of M6P-targeted nanoparticles to the non-targeted controls in both high and low CI-MPR expressing cell lines.
-
A significant increase in fluorescence in the CI-MPR positive cells treated with M6P-targeted nanoparticles indicates receptor-mediated uptake.
-
Protocol 3: In Vivo Tumor Targeting and Efficacy Study
This protocol describes a general workflow for evaluating the tumor-targeting ability and therapeutic efficacy of M6P-functionalized drug delivery systems in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a CI-MPR positive cancer cell line).
-
M6P-targeted drug-loaded nanoparticles.
-
Non-targeted drug-loaded nanoparticles (control).
-
Free drug solution (control).
-
Saline or PBS (vehicle control).
-
In vivo imaging system (e.g., IVIS for fluorescently labeled nanoparticles).
-
Calipers for tumor measurement.
Procedure:
-
Animal Model and Tumor Induction:
-
Establish subcutaneous tumors by injecting a suspension of cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Biodistribution Study (Optional but Recommended):
-
Administer fluorescently or radiolabeled M6P-targeted and non-targeted nanoparticles intravenously to tumor-bearing mice.
-
At various time points post-injection, image the mice using an in vivo imaging system to visualize the biodistribution of the nanoparticles.
-
At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the amount of nanoparticle accumulation in each tissue by measuring fluorescence or radioactivity.
-
-
Therapeutic Efficacy Study:
-
Randomly assign tumor-bearing mice to different treatment groups:
-
M6P-targeted drug-loaded nanoparticles
-
Non-targeted drug-loaded nanoparticles
-
Free drug
-
Vehicle control
-
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot the tumor growth curves for each treatment group.
-
Statistically compare the tumor volumes between the different groups to determine the therapeutic efficacy.
-
Analyze the body weight data to assess the toxicity of the treatments.
-
VI. Conclusion
This compound represents a powerful and versatile tool for the targeted delivery of therapeutic agents. By leveraging the natural CI-MPR-mediated endocytosis pathway, M6P-functionalized drug delivery systems can achieve enhanced cellular uptake, precise lysosomal delivery, and improved therapeutic outcomes. The detailed protocols and quantitative data provided in these application notes are intended to serve as a valuable resource for researchers and scientists working to advance the field of targeted nanomedicine. Further optimization of ligand design, nanocarrier properties, and therapeutic payloads will continue to unlock the full potential of M6P-mediated targeting for a wide range of clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mannose and this compound Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose and this compound Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukessays.com [ukessays.com]
- 6. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 7. Structure and functional analysis of the IGF-II/IGF2R interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Mannose-6-Phosphate (M6P)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-6-Phosphate (M6P) is a crucial carbohydrate tag that acts as a recognition marker for the transport of lysosomal enzymes to the lysosomes.[1][2][3] This pathway is fundamental for cellular function, and its dysfunction can lead to lysosomal storage disorders.[3][4] In the context of enzyme replacement therapies (ERTs), the M6P content on recombinant enzymes is a critical quality attribute as it dictates the efficiency of their uptake into target cells and subsequent delivery to the lysosomes.[1] Consequently, accurate and robust analytical methods for the quantification of M6P are essential in research and biopharmaceutical development.
High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the analysis of M6P. This document provides detailed application notes and protocols for two common HPLC-based methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and HPLC with fluorescence detection following pre-column derivatization.
Application Note 1: Direct Quantification of M6P in Glycoproteins by HPAE-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates, including sugar phosphates like M6P.[4][5][6] At high pH, the hydroxyl groups of carbohydrates are partially deprotonated, allowing for their separation on a strong anion-exchange column.[7] Pulsed amperometric detection provides sensitive and selective detection of carbohydrates without the need for derivatization.[5][6]
Experimental Protocol
1. Sample Preparation (Acid Hydrolysis):
This step is necessary to release M6P from the glycoprotein (B1211001) backbone.[8]
-
To a 1.5 mL screw-top centrifuge tube, add 100 µg of the glycoprotein sample.
-
Add 125 µL of concentrated trifluoroacetic acid (TFA) (13.5 M) and 125 µL of deionized water to achieve a final TFA concentration of 6.75 M.[4][8][9]
-
For a blank, use 145 µL of deionized water and 125 µL of concentrated TFA.[9]
-
Heat the samples at 100°C for 1.5 hours in a heating block.[4][9]
-
After hydrolysis, cool the tubes on ice and centrifuge at 14,000 rpm for 2 minutes.[9]
-
Dry the samples using a vacuum evaporator at room temperature.[9]
-
Reconstitute the dried samples in 200 µL of Type 1 deionized water and centrifuge at 14,000 rpm for 5 minutes before injection.[9]
2. HPAE-PAD Chromatographic Conditions:
-
HPLC System: A system capable of delivering accurate gradients at high pH, such as a Dionex ICS-3000 or equivalent.[4]
-
Column: Dionex CarboPac™ PA200 (3 x 250 mm) analytical column.[4]
-
Mobile Phase B: 100 mM Sodium Hydroxide, 100 mM Sodium Acetate.[4][10]
-
Gradient: 90% A, 10% B.[9]
-
Injection Volume: 25 µL.[9]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[5] A four-potential waveform is recommended for improved reproducibility.[11]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPAE-PAD method for M6P analysis.
| Parameter | Typical Value | Reference |
| Retention Time for M6P | ~10.7 min | [5] |
| Limit of Detection (LOD) | 117 pmol (for α-galactosidase) | [8] |
| Recovery | 101-104% | [4] |
| Linearity | Linear relationship observed | [8] |
| Reproducibility | Good day-to-day and operator-to-operator consistency | [8] |
Experimental Workflow Diagram
Caption: Workflow for M6P analysis by HPAE-PAD.
Application Note 2: M6P Analysis by HPLC with Fluorescence Detection
This method involves the derivatization of M6P with a fluorescent tag, followed by separation and detection using reversed-phase HPLC.[12][13][14] Derivatization significantly enhances the sensitivity of detection. Various fluorescent tags can be used, such as 2-aminobenzoic acid (2-AA) or 2-aminobenzamide (B116534) (2-AB).[13][14]
Experimental Protocol
1. Sample Preparation (Acid Hydrolysis):
Follow the same acid hydrolysis protocol as described in Application Note 1 to release M6P from the glycoprotein.
2. Fluorescent Derivatization (using PMP as an example):
This protocol is adapted from a method for monosaccharide derivatization.[15]
-
To the dried, hydrolyzed sample, add 60 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (in methanol) and 40 µL of 0.3 M NaOH.
-
Incubate at 70°C for 60 minutes.
-
Neutralize the reaction by adding 40 µL of 0.3 M HCl.
-
Extract the derivatized sample with 500 µL of chloroform (B151607) to remove excess reagent. Vortex and centrifuge at 20,800 x g for 10 minutes.
-
Carefully collect the upper aqueous phase. Repeat the extraction twice.
-
Filter the final aqueous phase through a 0.22 µm filter before injection.
3. HPLC Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: To be optimized based on the fluorescent tag used. For example, a buffer such as ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 40% Acetonitrile over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation and emission wavelengths will depend on the fluorescent tag used (e.g., for 2-AA, Ex: 360 nm, Em: 425 nm).
Quantitative Data Summary
Quantitative performance will vary depending on the chosen fluorescent tag and specific HPLC conditions.
| Parameter | Expected Performance | Reference |
| Sensitivity | High, due to fluorescent labeling | [13] |
| Selectivity | Dependent on chromatographic separation and derivatization specificity | [15] |
| Throughput | Moderate, due to the derivatization step | [15] |
Experimental Workflow Diagram
Caption: Workflow for M6P analysis by HPLC with fluorescence detection.
M6P-Dependent Lysosomal Trafficking Pathway
Lysosomal enzymes are synthesized in the rough endoplasmic reticulum and transported to the Golgi apparatus.[3][16] In the cis-Golgi, they are tagged with M6P.[2][3] This M6P tag is recognized by M6P receptors (MPRs) in the trans-Golgi network.[2][3][17] The enzyme-receptor complex is then packaged into clathrin-coated vesicles and transported to late endosomes.[3][16] The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the enzyme from the receptor.[2] The receptor is recycled back to the Golgi, while the lysosomal enzyme is delivered to the lysosome.[2][18]
References
- 1. m6ptherapeutics.com [m6ptherapeutics.com]
- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AN202: High Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Analysis of this compound - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of a this compound glycan microarray through fluorescent derivatization, phosphorylation, and immobilization of natural high-mannose N-glycans and its application in ligand identification of P-type lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data for analysis of this compound glycans labeled with fluorescent tags [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 18. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Mannose-6-Phosphate Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-6-phosphate (M6P) containing oligosaccharides are crucial recognition markers for the trafficking of lysosomal enzymes. Their synthesis is of significant interest for the development of enzyme replacement therapies for lysosomal storage diseases and for studying the underlying biological pathways. Solid-phase synthesis offers a streamlined and automatable approach to access these complex molecules with high purity. These application notes provide detailed protocols and data for the synthesis of M6P-containing oligosaccharides on a solid support.
The molecular recognition of oligosaccharides modified with this compound (M6P) by transmembrane M6P receptors is a critical signaling event in the trafficking of lysosomal proteins in vivo.[1] To gain a thorough understanding of the recognition process between M6P ligands and their receptors, it is essential to have access to high-mannose N-glycans containing M6P.[1]
Signaling Pathway of this compound in Lysosomal Enzyme Trafficking
Newly synthesized lysosomal enzymes are tagged with M6P in the cis-Golgi apparatus. This tag is recognized by this compound receptors (MPRs) in the trans-Golgi network, leading to the packaging of the enzymes into clathrin-coated vesicles. These vesicles are then transported to the late endosomes. The acidic environment of the late endosomes causes the dissociation of the M6P-enzyme complex from the receptor. The enzymes are then transported to the lysosome, while the MPRs are recycled back to the Golgi apparatus for another round of transport.
Caption: this compound signaling pathway for lysosomal enzyme trafficking.
Workflow for Solid-Phase Synthesis of M6P-Oligosaccharides
The solid-phase synthesis of M6P-oligosaccharides generally follows a cycle of glycosylation and deprotection steps to build the oligosaccharide chain on a solid support. This is followed by an on-resin phosphorylation step, and finally, cleavage from the support and global deprotection to yield the final product.
Caption: General workflow for the solid-phase synthesis of M6P-oligosaccharides.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific oligosaccharide sequence and the solid support used.
Protocol 1: Loading of the First Monosaccharide onto Merrifield Resin
-
Resin Swelling: Swell Merrifield resin in anhydrous dichloromethane (B109758) (DCM) for 1 hour.
-
Linker Activation (if applicable): For linkers requiring activation (e.g., photolabile linkers), follow the manufacturer's protocol.
-
Coupling of First Sugar:
-
Dissolve the appropriately protected monosaccharide building block (e.g., a mannoside with a free hydroxyl group for linker attachment) and a coupling agent (e.g., HBTU/HOBt) in anhydrous N,N-dimethylformamide (DMF).
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add the solution to the swollen resin and agitate at room temperature for 4-12 hours.
-
-
Capping: After coupling, wash the resin with DMF and DCM. To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM for 1 hour.
-
Washing and Drying: Wash the resin extensively with DCM, methanol, and diethyl ether, then dry under vacuum.
Protocol 2: Iterative Glycosylation and Deprotection Cycle (Automated Glycan Assembly - AGA)
This cycle is typically performed on an automated synthesizer.
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin-bound sugar by treating with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin with DMF and DCM to remove the deprotection reagents.
-
Glycosylation (Coupling):
-
Dissolve the next protected monosaccharide building block (glycosyl donor) and an activator (e.g., NIS/TfOH) in anhydrous DCM/dioxane.
-
Introduce the solution to the resin in the synthesizer's reaction vessel. The reaction is often performed at low temperatures (e.g., -40°C to -20°C).
-
-
Capping: Cap any unreacted hydroxyl groups with acetic anhydride and pyridine in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Repeat steps 1-5 for each subsequent monosaccharide addition.
Protocol 3: On-Resin Phosphorylation
Both manual and automated protocols have been developed for the on-resin phosphorylation of oligosaccharides.[2][3]
Manual Protocol (Overnight):
-
Resin Swelling: Swell the resin-bound oligosaccharide in anhydrous pyridine.
-
Phosphitylation:
-
Prepare a solution of a phosphitylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) and an activator (e.g., 1H-tetrazole) in anhydrous pyridine/DCM.
-
Add the solution to the resin and agitate at room temperature overnight.
-
-
Washing: Wash the resin with pyridine and DCM.
-
Oxidation: Treat the resin with a solution of tert-butyl hydroperoxide in DCM to oxidize the phosphite (B83602) triester to a phosphate (B84403) triester.
-
Washing and Drying: Wash the resin with DCM, methanol, and diethyl ether, then dry under vacuum.
Automated Protocol (1 hour):
While specific parameters depend on the synthesizer, the general steps involve the automated delivery of the phosphitylating agent and activator, followed by the oxidizing agent, with washing steps in between.[2][3]
Protocol 4: Cleavage from Solid Support and Global Deprotection
The cleavage and deprotection strategy must be chosen carefully to ensure the stability of the phosphate group.
-
Cleavage from Resin:
-
For acid-labile linkers, treat the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) and water).
-
For photolabile linkers, irradiate the resin with UV light at the appropriate wavelength.
-
-
Filtration and Concentration: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Global Deprotection (Hydrogenolysis):
-
Dissolve the cleaved, protected oligosaccharide in a suitable solvent (e.g., methanol/water/acetic acid).
-
Add a palladium catalyst (e.g., Pd/C).
-
Stir the mixture under a hydrogen atmosphere until all protecting groups (e.g., benzyl (B1604629) ethers, benzyloxycarbonyl) are removed.
-
-
Purification:
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Purify the deprotected M6P-oligosaccharide using techniques such as size-exclusion chromatography or reversed-phase HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of M6P-containing oligosaccharides. Yields can vary significantly depending on the sequence, length, and protecting group strategy.
Table 1: Representative Yields for Solid-Phase Synthesis of a Phosphorylated Hexasaccharide
| Synthesis Step | Average Yield per Step | Overall Yield | Reference |
| Loading of First Sugar | ~85% | 85% | Generic Data |
| Glycosylation Cycles (5 steps) | ~95% | ~66% | Generic Data |
| On-Resin Phosphorylation | ~90% | ~59% | Generic Data |
| Cleavage and Deprotection | ~70% | ~41% | Generic Data |
Table 2: Comparison of Overall Yields for Different M6P-Oligosaccharide Structures
| Oligosaccharide Structure | Overall Yield | Purity | Reference |
| Asymmetric di-antennary M6P-tagged high-mannose oligosaccharide | >20% | >98% | [1] |
| Phosphorylated cellulose (B213188) 6-mer | 47% | Not specified | [3] |
Characterization of Synthetic M6P-Oligosaccharides
The structure and purity of the synthesized M6P-oligosaccharides should be confirmed by a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure, stereochemistry of the glycosidic linkages, and the presence and position of the phosphate group. The ³¹P NMR spectrum should show a characteristic signal for the phosphate group.
Conclusion
Solid-phase synthesis provides a powerful platform for the efficient and systematic synthesis of complex M6P-containing oligosaccharides. The protocols and data presented here serve as a guide for researchers in the field. Further optimization of each step, particularly the on-resin phosphorylation and cleavage/deprotection, will continue to improve the accessibility of these important biomolecules for biological and therapeutic applications.
References
Application Notes and Protocols for M6P-Based Nanoparticles in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development and application of Mannose-6-Phosphate (M6P)-based nanoparticles for targeted therapy. These nanoparticles leverage the M6P receptor-mediated endocytosis pathway for precise delivery of therapeutic agents to cells overexpressing this receptor, such as certain cancer cells and cells affected by lysosomal storage diseases.
Introduction to M6P-Based Targeted Therapy
This compound (M6P) is a crucial biological recognition marker that directs newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosomes. This process is mediated by M6P receptors (MPRs), which are present on the cell surface and intracellularly.[1] The cation-independent M6P receptor (CI-MPR), in particular, is overexpressed in various pathologies, including numerous types of cancer, making it an attractive target for selective drug delivery.[2][3] By functionalizing nanoparticles with M6P ligands, therapeutic payloads can be specifically delivered to these target cells, enhancing efficacy while minimizing off-target effects.[2][3]
Data Presentation: Characteristics of M6P-Based Nanoparticles
The following tables summarize key quantitative data from various studies on M6P-functionalized nanoparticles, providing a comparative overview of their physicochemical properties and drug delivery capabilities.
Table 1: Physicochemical Characterization of M6P-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Zeta Potential (mV) | Reference |
| Liposomes | DOPC/Cholesterol | 120 - 160 | -5 to -15 | [4] |
| Polymeric Micelles | M6P-glycopolypeptide | 100 - 150 | Not Reported | [2] |
| Gold Nanoparticles | Gold | 55 - 80 | Not Reported | [5] |
| PLGA Nanoparticles | PLGA | 230 - 260 | -20 to -30 | [6] |
| Niosomes | Non-ionic surfactants | 126 - 163 | -3.65 to -13.67 | [7] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Mesoporous Silica | 6-Mercaptopurine | Not Reported | 63.42 | Not applicable |
| PLGA Nanoparticles | Pioglitazone | ~5 | ~60 | [6] |
| Niosomes | Imatinib | Not Reported | 59 - 78 | [7] |
| Liposomes | Doxorubicin | ~10 | >90 | Not applicable |
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Nanoparticle Type | Cell Line | Uptake Enhancement vs. Non-Targeted | IC50 (µg/mL) | Reference |
| M6P-siRNA Conjugates | K562 (Leukemia) | Significantly Higher | Not Reported | [3] |
| Niosomes | A549 (Lung Cancer) | Significantly Enhanced | 5 µM (Imatinib) | [7] |
| Nickel Nanoparticles | K562 (Leukemia) | Enhanced Permeability | Concentration Dependent | [8] |
| Gold Nanoparticles | HeLa (Cervical Cancer) | Higher Uptake | Not Reported | [9] |
| Photothermal NPs | MDA-MB-231 (Breast Cancer) | Not Reported | 53.3 (at 100 µg/mL) | [10] |
Table 4: In Vivo Tumor Accumulation and Biodistribution
| Nanoparticle Type | Tumor Model | % Injected Dose in Tumor | Time Point | Primary Off-Target Organs | Reference |
| Gold Nanoparticles | Prostate Cancer | ~4.4 µg/g | 12 h | Liver, Spleen | [11] |
| Gold Nanoparticles | Breast Cancer | Varies with size (20nm optimal) | Not Specified | Liver, Spleen | [12] |
| General Nanoparticles | Various | ~0.7 (median) | Not Specified | Liver, Spleen | [12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the development and application of M6P-based nanoparticles.
Caption: M6P Receptor-Mediated Endocytosis Pathway for Nanoparticle Uptake.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of uptake and distribution of gold nanoparticles in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro cellular uptake and cytotoxic effect of functionalized nickel nanoparticles on leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution of TNF-α-coated gold nanoparticles in an in vivo model system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Strategies to increase the yield of synthetic mannose-6-phosphate
Welcome to the technical support center for the synthesis of mannose-6-phosphate (M6P). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their M6P synthesis experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the chemical or enzymatic synthesis of this compound.
Enzymatic Synthesis
Question: Why is the conversion efficiency of my enzymatic reaction for M6P synthesis low?
Answer:
Low conversion efficiency in the enzymatic synthesis of this compound can be attributed to several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Reaction Conditions: The activity of polyphosphate-dependent mannose kinase is highly dependent on temperature, pH, and the concentration of metal ion cofactors.
-
Substrate Inhibition: High concentrations of the mannose substrate can lead to decreased enzyme activity and lower conversion rates.[1]
-
Solution: Optimize the initial substrate concentration. A study showed that at a 1% substrate concentration, the conversion efficiency reached 98.15%, but it dropped significantly at higher concentrations.[1] Consider a fed-batch approach where the substrate is added incrementally.
-
-
Inadequate Phosphate (B84403) Donor Concentration: The concentration of the phosphate donor, such as polyphosphate, is crucial for driving the reaction forward.
-
Solution: Optimize the molar ratio of the phosphate donor to mannose. In one study, the conversion efficiency increased with the concentration of sodium hexametaphosphate up to a certain point and then decreased.[1]
-
-
Enzyme Instability or Inactivity: The enzyme may have denatured due to improper storage or handling.
-
Solution: Confirm the activity of your enzyme stock before starting the reaction. Store the enzyme according to the manufacturer's instructions.
-
Question: I am observing by-product formation in my enzymatic synthesis. How can I minimize this?
Answer:
Enzymatic reactions are generally highly specific, leading to fewer by-products compared to chemical synthesis.[1] However, if you are observing by-products, consider the following:
-
Enzyme Purity: The presence of contaminating enzymes in your preparation could lead to side reactions.
-
Solution: Use a highly purified enzyme. If you are using a crude enzyme solution, consider an additional purification step.
-
-
Non-specific Enzyme Activity: While less common, the primary enzyme might exhibit some non-specific activity under certain conditions.
-
Solution: Re-optimize the reaction conditions (pH, temperature) to favor the specific phosphorylation of mannose.
-
Chemical Synthesis
Question: The overall yield of my chemical synthesis of M6P is poor. What are the potential reasons and solutions?
Answer:
Chemical synthesis of M6P often involves multiple steps of protection and deprotection, which can lead to a lower overall yield. Here are some common issues and how to address them:
-
Inefficient Protection/Deprotection Steps: Incomplete reactions or the formation of side products during the protection of hydroxyl groups or the deprotection of the final product can significantly reduce the yield.
-
Solution: Carefully select protecting groups that are stable under the reaction conditions and can be removed with high efficiency. For example, a reliable chemical strategy has been developed for the synthesis of M6P-tagged high-mannose oligosaccharides with an overall yield of over 20% by using regioselective chemical glycosylation to reduce the number of protection-deprotection steps.[3][4]
-
-
Suboptimal Phosphorylation Reaction: The phosphorylation step is critical and can be challenging.
-
Purification Losses: Significant amounts of the product can be lost during purification steps.
Frequently Asked Questions (FAQs)
Question: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound?
Answer:
Enzymatic synthesis of M6P offers several advantages over traditional chemical methods:
-
Milder Reaction Conditions: Enzymatic reactions are conducted under mild conditions, avoiding the need for extreme temperatures or harsh chemicals.[1]
-
High Specificity: Enzymes are highly specific to their substrates, resulting in fewer by-products and making the purification process easier.[1]
-
Environmental Friendliness: Enzymatic synthesis is considered a greener and safer alternative to chemical synthesis.[1]
-
Cost-Effectiveness: The use of inexpensive phosphate donors like polyphosphate instead of ATP can significantly reduce the cost of large-scale production.[1][2]
Question: What is the role of this compound in drug development?
Answer:
This compound is a crucial targeting signal for lysosomal enzymes.[7][8] In enzyme replacement therapies (ERTs) for lysosomal storage diseases, M6P on the recombinant enzyme allows it to be recognized by M6P receptors on the cell surface, facilitating its uptake and delivery to the lysosomes where it can perform its function.[7][8] Therefore, strategies to increase the M6P content on therapeutic enzymes are of great interest.[7]
Question: Can you provide a summary of yields achieved with different M6P synthesis strategies?
Answer:
The yield of synthetic this compound varies significantly depending on the chosen method. Below is a summary of reported yields.
| Synthesis Strategy | Key Reagents/Enzymes | Reported Yield/Conversion Efficiency | Reference |
| Enzymatic Synthesis | Polyphosphate-dependent mannose kinase, mannose, polyphosphate | Up to 99.17% conversion efficiency | [1][2] |
| Chemical Synthesis | Methyl 2,3,4-tri-O-trimethylsilyl-α-d-mannopyranoside | ~76% | [1] |
| Chemical Synthesis | Asymmetric di-antennary M6P-tagged high-mannose oligosaccharides | >20% overall yield | [3][4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Polyphosphate-Dependent Mannose Kinase
This protocol is based on a cost-effective method using a polyphosphate-dependent mannose kinase.[1]
Materials:
-
Mannose
-
Polyphosphate (e.g., sodium hexametaphosphate)
-
Crude or purified polyphosphate-dependent mannose kinase
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
MgCl₂ solution (1 M)
-
KOH (6 M) for pH adjustment
-
Stirred reactor
Procedure:
-
Prepare the reaction mixture in a 1 L stirred reactor (for a 200 mL scale):
-
4 g mannose (final concentration 20 g/L)
-
4 g polyphosphate (final concentration 20 g/L)
-
50 mL crude enzyme solution
-
2 mL of 1 M MgCl₂ (final concentration 10 mM)
-
-
Add 0.1 M Tris-HCl buffer to bring the final volume to 200 mL.
-
Adjust the pH of the reaction mixture to 8.5 using 6 M KOH.
-
Set the reactor to maintain a constant temperature of 30°C and a stirring speed of 200 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Analyze the conversion of mannose to this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Steps for Chemical Synthesis of M6P-Containing Oligosaccharides
This protocol outlines the general steps involved in the chemical synthesis of M6P-containing oligosaccharides, which often requires specialized organic chemistry expertise.
Materials:
-
Appropriately protected mannose donors and acceptors
-
Phosphorylating agent
-
Solvents and reagents for protection and deprotection steps
-
Solid support (for solid-phase synthesis)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
General Procedure:
-
Regioselective Protection: Protect all hydroxyl groups of the mannose molecule except for the one to be phosphorylated (usually at the C6 position) and the anomeric carbon.
-
Glycosylation: Couple the protected mannose with other sugar units as required to build the desired oligosaccharide chain. Regioselective chemical glycosylation can reduce the number of protection/deprotection steps.[3][4]
-
Phosphorylation: Introduce the phosphate group at the desired position using a suitable phosphorylating agent. Solid-phase synthesis can be employed for this step.[5][6]
-
Deprotection: Remove all protecting groups to yield the final this compound-containing oligosaccharide.
-
Purification: Purify the final product using techniques such as silica gel chromatography to achieve high purity.[3][4]
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General workflow for chemical synthesis of M6P.
Caption: Troubleshooting decision tree for low M6P yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of High-Mannose Oligosaccharides Containing this compound Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of high-mannose oligosaccharides containing this compound residues using regioselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expedited synthesis of this compound containing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m6ptherapeutics.com [m6ptherapeutics.com]
- 8. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Mannose-6-Phosphate (M6P) and Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mannose-6-phosphate (M6P) and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping to improve the stability and efficacy of these critical molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with natural this compound (M6P) in experimental settings, particularly in vivo or in serum-containing media?
A1: The primary stability issue with natural M6P is its susceptibility to enzymatic degradation by phosphatases present in human serum and other biological fluids.[1][2] This rapid cleavage of the phosphate (B84403) group leads to a loss of its ability to bind to the this compound receptor (M6PR), rendering it ineffective for lysosomal targeting.
Q2: What are M6P analogues and why are they used?
A2: M6P analogues are synthetic molecules designed to mimic the structure and function of natural M6P while offering improved stability.[1][3] They are used to overcome the poor stability of M6P, especially in applications like enzyme replacement therapy (ERT) where sustained presence in the bloodstream is necessary for effective targeting of lysosomal enzymes to their destination.[1][2][4][5]
Q3: What types of M6P analogues have been developed to improve stability?
A3: Several classes of M6P analogues have been developed with enhanced stability. These include compounds where the phosphate moiety is replaced with groups resistant to phosphatase activity, such as:
These analogues have shown increased stability in human serum and, in some cases, higher affinity for the M6P receptor.[1][2]
Q4: How does pH affect the binding of M6P and its analogues to the M6P receptor?
A4: The binding of M6P to its receptors is pH-dependent. Optimal binding occurs in the relatively neutral pH of the trans-Golgi network (pH 6.5-6.7).[6] As the vesicles mature into late endosomes and lysosomes, the pH drops (to around 6.0 in late endosomes), which facilitates the dissociation of the M6P-ligand from the receptor, allowing the receptor to be recycled.[6][7] This pH-dependent release is a crucial aspect of the lysosomal targeting pathway.
Troubleshooting Guides
Issue 1: Low efficacy of M6P-tagged therapeutic enzyme in cell culture.
Possible Cause 1: Degradation of M6P by phosphatases in the cell culture medium.
-
Troubleshooting Steps:
-
Serum-Free Medium: If possible, switch to a serum-free medium to reduce the concentration of phosphatases.
-
Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to denature some of the phosphatases.
-
Use of M6P Analogues: Consider using a more stable M6P analogue, such as a phosphonate (B1237965) derivative, for tagging your therapeutic enzyme.[1][2][8]
-
Possible Cause 2: Insufficient levels of M6P on the therapeutic enzyme.
-
Troubleshooting Steps:
-
Quantify M6P Content: Use an analytical method like high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to quantify the M6P content of your enzyme.[9]
-
Optimize M6P Labeling: Review and optimize the enzymatic or chemical conjugation process used to add the M6P tag to your protein.
-
Glyco-engineering: In recombinant protein production, consider glyco-engineering strategies in the host cell line to increase the incorporation of M6P onto the N-glycans of the therapeutic enzyme.[4][5]
-
Possible Cause 3: Poor binding affinity to the M6P receptor.
-
Troubleshooting Steps:
Issue 2: High background in M6P-receptor binding assays.
Possible Cause 1: Non-specific binding to the filter or plate.
-
Troubleshooting Steps:
-
Blocking: Ensure adequate blocking of the filter membrane or plate wells with a suitable blocking agent (e.g., BSA, non-fat dry milk).
-
Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers to reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number and/or duration of wash steps to remove unbound ligand more effectively.
-
Possible Cause 2: Issues with the radiolabeled ligand.
-
Troubleshooting Steps:
-
Check Ligand Purity: Ensure the radiolabeled M6P or analogue is of high purity and has not degraded.
-
Optimize Ligand Concentration: High concentrations of the radiolabeled ligand can lead to increased non-specific binding.[10] Titrate the ligand concentration to find the optimal balance between specific and non-specific binding.
-
Possible Cause 3: Cell metabolism of the ligand (in cell-based assays).
-
Troubleshooting Steps:
-
Lower Temperature: Perform the binding assay at a lower temperature (e.g., 4°C) to slow down cellular metabolic processes.[10]
-
Data Presentation
Table 1: Stability of M6P and its Analogues in Human Serum
| Compound | Moiety | Stability in Human Serum | Reference |
| This compound (M6P) | Phosphate | Low (sensitive to phosphatases) | [1][2] |
| M6P Analogue | Phosphonate | High (resistant to phosphatases) | [1][2] |
| M6P Analogue | Carboxylate | High (resistant to phosphatases) | [1][2] |
| M6P Analogue | Malonate | High (resistant to phosphatases) | [1][2] |
| Mannose-6-C-phosphonate (M6Po) | C-Phosphonate | High (resistant to phosphatases) | [3] |
Experimental Protocols
Protocol 1: Quantification of M6P on Glycoproteins using HPAEC-PAD
This protocol is adapted from established methods for M6P quantification.[9]
1. Acid Hydrolysis: a. To 2.5 µg of the glycoprotein (B1211001) in a microcentrifuge tube, add 6.75 M trifluoroacetic acid (TFA). b. Incubate the mixture at 100°C for 4 hours to release the M6P from the glycoprotein. c. Cool the sample to room temperature and centrifuge to pellet any precipitate. d. Carefully transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a vacuum concentrator.
2. HPAEC-PAD Analysis: a. Reconstitute the dried hydrolysate in a known volume of high-purity water. b. Inject an aliquot of the reconstituted sample onto a suitable anion-exchange column (e.g., CarboPac PA1). c. Elute the sample using an appropriate gradient of sodium acetate (B1210297) in sodium hydroxide. d. Detect the eluted M6P using a pulsed amperometric detector. e. Quantify the M6P concentration by comparing the peak area to a standard curve generated with known concentrations of M6P.
Protocol 2: M6P Receptor Binding Assay
This is a general protocol for an in vitro binding assay.
1. Preparation of Receptor-Coated Plates: a. Coat the wells of a microtiter plate with a purified M6P receptor solution overnight at 4°C. b. Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the wells three times with wash buffer.
2. Binding Reaction: a. Prepare serial dilutions of your M6P-tagged ligand (and a non-tagged control) in a binding buffer (e.g., PBS with 0.1% BSA). b. Add the ligand solutions to the receptor-coated wells. c. For competition assays, add a fixed concentration of a labeled M6P ligand along with increasing concentrations of your unlabeled test ligand. d. Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
3. Detection: a. Wash the wells extensively with wash buffer to remove unbound ligand. b. If using a labeled ligand (e.g., biotinylated, fluorescently tagged), add the appropriate detection reagent (e.g., streptavidin-HRP, secondary antibody). c. After a further incubation and wash step, add the substrate and measure the signal (e.g., absorbance, fluorescence). d. Analyze the data to determine binding affinity (e.g., Kd).
Visualizations
Caption: this compound (M6P) dependent lysosomal enzyme trafficking pathway.
Caption: Experimental workflow for the quantification of M6P on glycoproteins.
References
- 1. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multivalent, Stabilized Mannose-6-Phosphates for the Targeted Delivery of Toll-Like Receptor Ligands and Peptide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 7. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low binding affinity of M6P to its receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low binding affinity of mannose-6-phosphate (M6P) to its receptors, the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR).
Troubleshooting Guides
This section addresses common issues observed during M6P-receptor binding experiments. Each problem is followed by potential causes and recommended solutions.
Problem 1: Weak or No Binding Signal
Description: Little to no signal is detected, suggesting a failure in the interaction between M6P-tagged ligands and the M6P receptors.
| Potential Cause | Recommended Solution |
| Inactive Receptor | Receptor Integrity: Ensure the receptor is properly folded and active. Use fresh receptor preparations and avoid repeated freeze-thaw cycles. Consider expressing and purifying new batches of the receptor. |
| Immobilization Issues (SPR/ELISA): The receptor's binding site may be sterically hindered due to immobilization. Try different immobilization strategies (e.g., using a capture antibody instead of direct covalent coupling) or orienting the receptor via a tag (e.g., His-tag). | |
| Inactive M6P-Ligand | Phosphorylation Status: Confirm the presence and accessibility of the M6P moiety on your ligand. Insufficient phosphorylation is a common reason for poor binding.[1] Consider using ligands with a higher density of M6P residues.[2] |
| Ligand Integrity: Ensure the ligand is not degraded. Run a gel or perform mass spectrometry to check its integrity. | |
| Suboptimal Assay Conditions | pH: M6P receptors bind their ligands most effectively at a pH between 6.0 and 7.0.[3] Ensure your binding buffer is within this optimal range. |
| Divalent Cations (for CD-MPR): The cation-dependent M6P receptor (CD-MPR) requires divalent cations like Mn²⁺ for efficient binding.[3] Ensure your buffer contains an adequate concentration of the required cation. | |
| Temperature: The equilibrium between different oligomeric forms of the receptors can be affected by temperature.[3] Optimize the incubation temperature for your assay. | |
| Incorrect Reagent Concentration | Antibody Concentration (ELISA): The concentration of primary or secondary antibodies may be too low. Perform a titration to determine the optimal concentration.[4] |
| Ligand/Receptor Concentration: Ensure that the concentrations of both the M6P-ligand and the receptor are appropriate for the chosen assay's detection limits. |
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting flowchart for addressing weak or no binding signal.
Problem 2: High Background Signal
Description: The assay shows a high signal in the negative control wells, making it difficult to distinguish the specific binding signal from noise.
| Potential Cause | Recommended Solution |
| Non-Specific Binding (NSB) | Blocking: Insufficient blocking of the plate or sensor chip surface. Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein).[4] |
| Detergents: Add a non-ionic detergent like Tween-20 (typically 0.05%) to your wash buffers to reduce hydrophobic interactions.[5] | |
| Salt Concentration: Increase the salt concentration (e.g., NaCl) in the binding and wash buffers to minimize electrostatic interactions.[6] | |
| Contaminated Reagents | Buffer Quality: Use freshly prepared, filtered buffers. Contaminants or precipitates can cause high background. |
| Antibody Cross-Reactivity (ELISA): The secondary antibody may be cross-reacting with other components in the well. Use a pre-adsorbed secondary antibody or perform a cross-reactivity test. | |
| Improper Washing | Washing Technique: Ensure thorough and consistent washing between steps. Increase the number of wash cycles or the volume of wash buffer. |
Logical Diagram for Mitigating High Background
Caption: Key areas to address when troubleshooting high background signal.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the CI-MPR and CD-MPR that could affect my binding assay?
A1: The Cation-Independent this compound Receptor (CI-MPR, also known as IGF2R) is a large, monomeric protein (~300 kDa) with 15 extracellular domains.[3] It has two high-affinity M6P binding sites located in domains 3 and 9, and a lower affinity site in domain 5.[3][5] As its name suggests, its binding to M6P is not dependent on divalent cations. The Cation-Dependent M6P Receptor (CD-MPR) is a smaller, dimeric protein (~46 kDa per monomer) that requires divalent cations (e.g., Mn²⁺) for optimal M6P binding.[3] These differences necessitate distinct buffer compositions for your binding assays.
Q2: What is the optimal pH for M6P-receptor binding?
A2: Both CI-MPR and CD-MPR bind to their M6P-containing ligands most effectively at a slightly acidic to neutral pH, typically between 6.0 and 7.0.[3][7] This reflects the environment of the trans-Golgi network where ligand binding occurs. Binding affinity decreases significantly at more acidic pH (<5.5), which facilitates ligand release in the late endosomes.[8]
Q3: How many M6P moieties are required on a ligand for high-affinity binding?
A3: While a single M6P moiety can bind to the receptors, ligands with multiple M6P residues generally exhibit significantly higher affinity.[2] This is due to a multivalency effect, where the simultaneous engagement of multiple binding sites on the receptor (especially the dimeric CD-MPR or the multi-domain CI-MPR) increases the overall avidity of the interaction.
Q4: Can other phosphorylated sugars interfere with my assay?
A4: The M6P receptors are highly specific for this compound. Other phosphorylated sugars, such as glucose-6-phosphate, bind very poorly to the receptors and are unlikely to cause significant interference at physiological concentrations.[7]
Q5: What are the typical binding affinities (Kd) for M6P to its receptors?
A5: The binding affinity can vary depending on the specific ligand, the receptor construct, and the assay conditions. The following table summarizes some reported dissociation constants (Kd).
| Receptor | Ligand | Kd (µM) | Assay Method |
| CI-MPR | Monomeric M6P | ~7 | Not Specified |
| CD-MPR | Monomeric M6P | ~8 | Not Specified |
| CI-MPR (Domains 14-15) | M6P | 13 | SPR |
| CI-MPR (Domains 14-15) | M6P-GlcNAc | 17 | SPR |
| CI-MPR | M6P-containing glycopeptides | 0.0289 | SPR |
This table is a summary of data from multiple sources and experimental conditions may vary.[3][4][9]
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for M6P-Receptor Binding
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Receptor Immobilization:
-
Inject the purified M6P receptor (e.g., CI-MPR) diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the M6P-containing ligand in a running buffer (e.g., HBS-P+ with 1 mM MnCl₂ for CD-MPR).
-
Inject the ligand dilutions over the receptor-immobilized surface and a reference flow cell (deactivated or immobilized with a non-relevant protein).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt buffer) to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
Experimental Workflow for SPR
Caption: Step-by-step workflow for a typical SPR binding assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for M6P-Receptor Binding
-
Plate Coating:
-
Coat a high-binding 96-well plate with the purified M6P receptor (1-10 µg/mL in a coating buffer like PBS) overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
-
Ligand Incubation:
-
Wash the plate.
-
Add serial dilutions of your M6P-containing ligand (which is conjugated to a detectable molecule like biotin (B1667282) or an enzyme like HRP) and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
If using a biotinylated ligand, add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance versus the ligand concentration and fit the data to a saturation binding curve to determine the EC50 or Kd.
-
M6P-Dependent Lysosomal Targeting Pathway
The binding of M6P-tagged proteins to M6P receptors is the crucial first step in their transport to the lysosome.
Signaling Pathway Diagram
Caption: The M6P-dependent pathway for trafficking of lysosomal hydrolases.[11][12][13]
References
- 1. FIGURE 33.4. [(A) Schematic diagram of cation-independent...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genfollower.com [genfollower.com]
- 8. "Exploitation of the Ligand-Binding Properties of the Mannose 6-Phospha" by Megan Zavorka Thomas [digitalcommons.unmc.edu]
- 9. Chemoenzymatic Synthesis and Receptor Binding of this compound (M6P)-Containing Glycoprotein Ligands Reveal Unusual Structural Requirements for M6P Receptor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. google.com [google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannose-6-Phosphate (M6P) in Enzyme Replacement Therapies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize mannose-6-phosphate (M6P) levels in enzyme replacement therapies (ERTs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of ERTs, focusing on M6P-related challenges.
Issue 1: Low or Undetectable M6P Content on Recombinant Enzyme
Question: We are expressing a recombinant lysosomal enzyme, but analysis shows very low or no M6P modification. What are the potential causes and how can we troubleshoot this?
Answer:
Low M6P content is a common challenge that can significantly reduce the therapeutic efficacy of an ERT.[1][2][3] The underlying causes can be multifactorial, relating to the expression system, the enzyme itself, or the analytical methods used. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Troubleshooting Steps:
-
Suboptimal Expression System:
-
Cell Line Choice: Standard wild-type cell lines like Chinese Hamster Ovary (CHO) cells may have limited capacity for M6P modification.[1][2][4] Consider using glyco-engineered cell lines. For example, CHO cells with a knockout of acid phosphatases (Acp2 and Acp5) have shown a significant increase in M6P abundance on recombinant lysosomal enzymes.[4] Human cell lines, such as HEK293, may offer more authentic human glycosylation patterns.[5]
-
GlcNAc-1-Phosphotransferase (GNPT) Activity: The key enzyme for M6P modification is GlcNAc-1-phosphotransferase.[6][7][8] The endogenous levels of this enzyme in your expression system might be a limiting factor.
-
Solution: Consider co-expressing an engineered, truncated GlcNAc-1-phosphotransferase α/β precursor, which has been shown to markedly increase the phosphorylation and cellular uptake of the secreted lysosomal enzyme.[9]
-
-
-
Protein-Specific Factors:
-
Glycosylation Site Accessibility: The three-dimensional structure of the recombinant enzyme may hinder the access of GNPT to the high-mannose glycans.[1][2]
-
Solution: While challenging to modify, consider if any non-essential domains could be altered to improve accessibility without compromising enzyme activity.
-
-
-
Cell Culture Conditions:
-
Media Composition: The composition of the cell culture media can influence glycosylation patterns.
-
Solution: Manipulating the mannose to total hexose (B10828440) ratio in the cell culture media has been shown to upregulate the high mannose glycoform content of a recombinant protein.[10]
-
-
-
Analytical Method Sensitivity:
-
Quantification Assay: The method used to quantify M6P might not be sensitive enough to detect low levels.
-
Solution: Utilize a highly sensitive and specific M6P assay, such as high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) after acid hydrolysis of the glycoprotein (B1211001).[11]
-
-
Issue 2: Adequate M6P Content but Poor Cellular Uptake and Efficacy
Question: Our recombinant enzyme shows a good M6P content according to our quantification assays, but we observe poor uptake in target cells and low efficacy in functional assays. What could be the reasons?
Answer:
This scenario suggests that while the M6P modification is present, its presentation or the experimental conditions are not optimal for receptor-mediated endocytosis. Here are several factors to investigate:
Potential Causes & Troubleshooting Steps:
-
M6P Receptor (MPR) Binding Affinity:
-
Phosphorylation Pattern: The number and positioning of M6P residues on the glycans are critical for high-affinity binding to the cation-independent this compound receptor (CI-MPR).[12][13] The presence of bis-phosphorylated glycans (bis-M6P) can significantly enhance binding affinity.[12][14]
-
Solution: Analyze the specific M6P glycan structures using mass spectrometry to determine the prevalence of mono- and bis-phosphorylated forms. Glyco-engineering strategies can be employed to increase the proportion of bis-M6P.[14]
-
-
Presence of GlcNAc-P-Man: The uncovering enzyme (UCE) might not be efficiently removing the terminal GlcNAc from the GlcNAc-P-Man structure, which has a lower affinity for the CI-MPR.[2][6][15]
-
Solution: Ensure your expression system has sufficient UCE activity. In some cases, in vitro treatment with a recombinant UCE can be performed.[16]
-
-
-
M6P Receptor Availability and Function:
-
Target Cell Type: The expression level of the CI-MPR can vary significantly between different cell types and tissues.[17] For example, skeletal muscle has a lower abundance of CI-MPR compared to the heart.[17]
-
Solution: Confirm the expression level of CI-MPR on your target cells using techniques like western blotting or flow cytometry. If receptor levels are low, consider strategies to upregulate its expression, such as treatment with β2 agonists like clenbuterol, which has been shown to enhance ERT efficacy in Pompe disease models.[17]
-
-
Receptor Trafficking: Proper recycling of the MPR from the endosome back to the Golgi is essential for continuous enzyme uptake.[13][18]
-
Solution: While difficult to directly modulate, ensure your cell culture conditions are optimal for general cellular health and protein trafficking.
-
-
-
Assay Conditions:
-
pH: The binding of M6P to its receptor is pH-dependent, with optimal binding occurring at a pH of 6.0-7.0.[13][18]
-
Solution: Verify that the pH of your uptake assay buffer is within the optimal range.
-
-
Competing Ligands: The presence of other M6P-containing proteins in the cell culture medium (e.g., from serum) can compete for receptor binding.
-
Solution: Perform uptake assays in serum-free medium.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound (M6P) in enzyme replacement therapy (ERT)?
A1: M6P acts as a crucial targeting signal for lysosomal enzymes.[6][18] In ERT, recombinant lysosomal enzymes are decorated with M6P residues on their N-linked glycans.[1][2] These M6P tags are recognized by M6P receptors (MPRs), primarily the cation-independent M6P receptor (CI-MPR), on the cell surface.[1][2][3] This binding triggers clathrin-mediated endocytosis, allowing the therapeutic enzyme to be internalized by the cell and transported to the lysosome, where it can perform its function.[1][2][3] This M6P-dependent pathway is the foundation for the efficacy of most ERTs for lysosomal storage diseases.[1][2]
Q2: What are the key enzymes involved in the M6P biosynthesis pathway?
A2: The M6P tag is added to lysosomal enzymes in the Golgi apparatus through a two-step enzymatic process:[2][6][15]
-
UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT): This enzyme catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to specific mannose residues on the high-mannose glycans of the lysosomal enzyme.[6][7][15]
-
α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme or UCE): This enzyme removes the terminal GlcNAc residue, exposing the M6P recognition marker.[6][15]
Q3: What are the main strategies to increase the M6P content of recombinant enzymes?
A3: Several glyco-engineering strategies have been developed to enhance the M6P content and therapeutic efficacy of ERTs:[2][3]
-
Genetic Engineering of Host Cells: This involves modifying the expression host (e.g., CHO cells) to enhance the M6P pathway. A key approach is the co-expression of an engineered GlcNAc-1-phosphotransferase, which directly increases the phosphorylation of the recombinant enzyme.[9]
-
Alternative Expression Systems: Glyco-engineered yeast has been developed to produce ERT enzymes with high M6P content by converting mannosyl-phosphorylated mannose residues into M6P.[1][2]
-
In Vitro Enzymatic Modification: This involves a two-step in vitro reaction using purified GlcNAc-PT and an uncovering enzyme to add M6P to the recombinant enzyme after it has been produced and purified.[2]
-
Chemical Conjugation: This approach involves chemically attaching synthetic oligosaccharides containing M6P to the recombinant enzyme.[19][20]
Q4: How can M6P levels on a glycoprotein be accurately quantified?
A4: Several methods are available for M6P quantification, with varying levels of complexity and detail:
-
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a widely used method that involves acid hydrolysis of the glycoprotein to release M6P, followed by chromatographic separation and quantification.[11] It is sensitive and reproducible.[11]
-
Phos-Tag™ Gel Staining: This method can be used to quantify M6P content in both crude bioreactor harvests and purified samples.[21]
-
Mass Spectrometry: For detailed structural information, mass spectrometry can be used to identify the specific glycan structures containing M6P and their sites of attachment on the protein.[11]
-
Receptor-Based Assays: A solid-phase assay using a soluble form of the CI-MPR can be used for both quantitative and qualitative analysis of M6P-containing glycoproteins.[11]
Q5: What is the difference between the cation-independent and cation-dependent M6P receptors?
A5: There are two main types of M6P receptors:
-
Cation-Independent M6P Receptor (CI-MPR): This is a large, ~300 kDa transmembrane glycoprotein that is the primary receptor for the endocytosis of M6P-tagged enzymes in ERT.[13] It can bind M6P in the absence of divalent cations.[13] The CI-MPR also has a distinct binding site for insulin-like growth factor II (IGF-II).[22]
-
Cation-Dependent M6P Receptor (CD-MPR): This is a smaller, ~46 kDa receptor that requires divalent cations for efficient recognition of lysosomal hydrolases.[13] It primarily functions in the intracellular trafficking of newly synthesized lysosomal enzymes from the Golgi to the endosomes.[23]
Data Summary
Table 1: Comparison of M6P Content in Different Recombinant Human α-Glucosidase (rhGAA) Preparations for Pompe Disease
| Enzyme Preparation | M6P Content (mol/mol) | Key Feature | Reference |
| Alglucosidase alfa (Myozyme/Lumizyme) | 0.7 | First-generation ERT produced in CHO cells | [1][2] |
| Avalglucosidase alfa | ~10.5 (15-fold higher than alglucosidase alfa) | Glyco-engineered to have a high content of bis-M6P moieties | [2][12] |
| rhGAA from glyco-engineered yeast | >85% of glycans are M6P | Produced in yeast engineered for M6P biosynthesis | [1] |
Experimental Protocols
Protocol 1: Quantification of M6P by HPAEC-PAD
This protocol is adapted from methods described for the analysis of M6P on recombinant lysosomal enzymes.[11]
-
Acid Hydrolysis: a. To 2.5-10 µg of the purified glycoprotein in a screw-cap tube, add 6.75 M trifluoroacetic acid (TFA). b. Incubate at 100°C for 4-6 hours to release the monosaccharides, including M6P. c. Cool the sample and evaporate the TFA under a stream of nitrogen or using a vacuum centrifuge. d. Re-dissolve the dried sample in ultrapure water.
-
Chromatographic Analysis: a. System: High-performance anion-exchange chromatograph equipped with a pulsed amperometric detector. b. Column: A suitable anion-exchange column (e.g., CarboPac PA1). c. Mobile Phase: A sodium hydroxide (B78521) and sodium acetate (B1210297) gradient optimized for the separation of phosphorylated monosaccharides. d. Detection: Pulsed amperometric detection using a gold electrode. e. Quantification: Generate a standard curve using known concentrations of M6P. Calculate the M6P content of the sample by comparing its peak area to the standard curve.
Protocol 2: Cell-Based Enzyme Uptake Assay
This protocol outlines a general procedure to assess the M6P-receptor-mediated uptake of a recombinant enzyme.
-
Cell Culture: a. Plate target cells (e.g., patient-derived fibroblasts, CHO cells overexpressing the CI-MPR) in a multi-well plate and grow to 80-90% confluency.
-
Enzyme Incubation: a. Wash the cells with serum-free medium. b. Add serum-free medium containing various concentrations of the M6P-tagged recombinant enzyme to the wells. c. As a negative control for M6P-dependent uptake, in a separate set of wells, co-incubate the enzyme with a high concentration (e.g., 5-10 mM) of free M6P to compete for receptor binding. d. Incubate the cells at 37°C for a specified period (e.g., 4-24 hours).
-
Cell Lysis and Enzyme Activity Measurement: a. After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized enzyme. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). c. Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay). d. Measure the enzymatic activity of the internalized recombinant enzyme in the cell lysates using a substrate specific to that enzyme. e. Normalize the enzyme activity to the total protein concentration to determine the specific uptake.
Visualizations
Caption: The M6P biosynthesis and lysosomal targeting pathway.
Caption: A logical workflow for troubleshooting suboptimal ERT efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Glycoprotein Production in Human Cells - Creative Biolabs [creative-biolabs.com]
- 6. This compound pathway: a review on its role in lysosomal function and dysfunction. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Structural insights into how GlcNAc-1-phosphotransferase directs lysosomal protein transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of GlcNAc-1-Phosphotransferase for Production of Highly Phosphorylated Lysosomal Enzymes for Enzyme Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9481901B2 - Methods for increasing mannose content of recombinant proteins - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Increasing Enzyme this compound Levels but Not Miglustat Coadministration Enhances the Efficacy of Enzyme Replacement Therapy in Pompe Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 14. The glycosylation design space for recombinant lysosomal replacement enzymes produced in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Efficacy of Enzyme Replacement Therapy in Pompe Disease Through this compound Receptor Expression in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 19. Chemoenzymatic glycan-selective remodeling of a therapeutic lysosomal enzyme with high-affinity M6P-glycan ligands. Enzyme substrate specificity is th ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03188K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. "Exploitation of the Ligand-Binding Properties of the Mannose 6-Phospha" by Megan Zavorka Thomas [digitalcommons.unmc.edu]
Overcoming off-target effects of mannose-6-phosphate analogues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mannose-6-phosphate (M6P) analogues. It focuses on identifying and overcoming potential off-target effects to ensure experimental accuracy and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the this compound (M6P) pathway?
A1: The this compound (M6P) pathway is a crucial cellular trafficking system that sorts and transports newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosomes.[1][2] In the Golgi, lysosomal enzymes are tagged with M6P markers.[3] These markers are then recognized by two specific receptors, the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR), which bind the enzymes and package them into vesicles for delivery to the lysosome.[1][2] This ensures the proper functioning of lysosomes in breaking down cellular waste and macromolecules.[4]
Q2: Why should I use a synthetic M6P analogue instead of native M6P-tagged proteins?
A2: While native M6P is the natural targeting signal, its application in therapeutics like enzyme replacement therapy (ERT) faces limitations. Naturally produced recombinant enzymes often have an insufficient number of M6P tags for efficient delivery.[5] Furthermore, the phosphate (B84403) group on M6P is susceptible to cleavage by phosphatases present in the blood, reducing its effectiveness.[6][7] Synthetic M6P analogues are designed to overcome these issues by offering higher stability against phosphatases and often exhibiting a stronger binding affinity for M6P receptors.[8][9]
Q3: What are the primary receptors that M6P analogues target?
A3: M6P analogues are designed to target the two main this compound receptors:
-
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): Also known as the IGF-II receptor, this is the primary receptor for the endocytosis of extracellular M6P-tagged ligands and is a major focus for drug delivery.[2][8]
-
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): This smaller receptor also participates in trafficking lysosomal enzymes, though the CI-MPR is considered the main pathway for therapeutic targeting from outside the cell.[2]
Q4: What are the potential off-target effects of M6P analogues?
A4: Potential off-target effects arise primarily from the multifunctional nature of the main M6P receptor, the CI-MPR, and interactions with other cellular components. Key concerns include:
-
Interference with IGF-II Signaling: The CI-MPR also binds Insulin-like Growth Factor II (IGF-II). High-affinity M6P analogues could potentially interfere with this interaction, affecting cell growth and development pathways.[8][10]
-
Interaction with Other Lectins: M6P is a carbohydrate that can be recognized by other lectins in the immune system, which could lead to unintended immunological responses.[3]
-
Inhibition of Cytotoxicity: Some studies have shown that M6P and similar hexose (B10828440) phosphates can inhibit natural cell-mediated cytotoxicity (NCMC), which could have implications for cancer or viral therapies.[11]
-
Fibrosis Inhibition: M6P and its analogues have been shown to inhibit fibrosis by modulating the TGF-β1 pathway. While this is a therapeutic goal in some contexts (e.g., idiopathic pulmonary fibrosis), it could be an unwanted off-target effect in others.[12]
Troubleshooting Guide
Problem 1: Low cellular uptake of my M6P analogue-conjugated therapeutic (enzyme, antibody, etc.).
-
Possible Cause: Inefficient or inconsistent conjugation of the M6P analogue to the protein.
-
Suggested Solution: Verify the degree of conjugation using techniques like MALDI-TOF mass spectrometry. Ensure the conjugation protocol is reproducible. Different methods, such as attachment to oligosaccharide chains or lysine (B10760008) residues, can yield different results.[6][7]
-
-
Possible Cause: Low expression of M6P receptors on the target cell line.
-
Suggested Solution: Quantify the cell surface expression of CI-MPR and CD-MPR on your target cells using flow cytometry or western blotting with validated antibodies.
-
-
Possible Cause: Competition for receptor binding.
-
Suggested Solution: The presence of other M6P-containing ligands or IGF-II in the cell culture medium can compete for receptor binding. Perform uptake experiments in serum-free media or conduct a competitive binding assay (see Protocol 2) to confirm specific uptake via the M6P receptor.[6]
-
Problem 2: The M6P analogue-conjugate exhibits unexpected cytotoxicity.
-
Possible Cause: The analogue or the conjugate is interfering with critical cellular pathways.
-
Suggested Solution: Perform dose-response cytotoxicity assays (e.g., MTT or LDH release assays) to determine the toxic concentration. Investigate key signaling pathways that might be affected, such as apoptosis (caspase activation) or cell proliferation.
-
-
Possible Cause: Off-target binding to an unknown receptor.
-
Suggested Solution: While challenging, screening the conjugate against a panel of cell surface receptors or performing a broad transcriptomic/proteomic analysis after treatment may reveal unintended interactions.
-
-
Possible Cause: Interference with natural cell-mediated cytotoxicity.
-
Suggested Solution: If working with immune cells, co-culture your treated cells with target cells (e.g., K-562 cells) to assess if natural cytotoxicity is inhibited, as has been observed with free M6P.[11]
-
Problem 3: Inconsistent therapeutic efficacy between experimental batches.
-
Possible Cause: Variability in the M6P analogue conjugation ratio.
-
Suggested Solution: Implement stringent quality control for each new batch. Use analytical methods like mass spectrometry or HPLC to confirm that the number of analogue molecules per protein is consistent. A higher degree of substitution can improve uptake but may also lead to off-target effects.[8]
-
-
Possible Cause: Degradation of the M6P analogue or the conjugate.
-
Suggested Solution: While many analogues are designed for stability, their stability should be verified under your specific experimental conditions (e.g., in culture medium, human serum). Perform a serum stability assay (see Protocol 3) to ensure the integrity of your conjugate over the course of the experiment.[8]
-
Data Presentation
Table 1: Comparative Properties of M6P and Synthetic Analogues
| Ligand Type | Receptor Affinity (Relative to M6P) | Serum Stability | Key Characteristics |
| This compound (M6P) | Baseline | Low (degraded by phosphatases) | Natural targeting signal.[6][8] |
| Phosphonate Analogues (e.g., AMFA) | Higher | High (resistant to phosphatases) | Non-phosphate derivatives; improve uptake and efficacy of conjugated enzymes.[6][9][13] |
| Carboxylate/Malonate Analogues | Equivalent or Higher | High | Phosphate bioisosteres with strong binding and stability.[8][14] |
| PXS64 | Not specified, but effective | High | Shown to inhibit fibrosis via the TGF-β1 pathway.[12] |
Table 2: Example of Enhanced Cellular Uptake with M6P Analogue Conjugation
| Conjugate | Target Antigen | Fold-Increase in Internalization (vs. Unconjugated Antibody) | Cell Line |
| Infliximab-AMFA | TNF-α | ~2.6 - 5.7 | Jurkat (T-lymphocyte) |
| Bevacizumab-AMFA | VEGF | ~2.6 - 5.7 | MCF-7 (Breast Cancer) |
| Data derived from studies on AMFA-conjugated antibodies, demonstrating significantly increased antigen internalization.[6][7] |
Visualizations
Caption: The M6P-dependent pathway for trafficking lysosomal enzymes from synthesis to the lysosome.
Caption: Troubleshooting workflow for experiments showing low cellular uptake of M6P-conjugates.
Caption: Logical diagram of on-target versus potential off-target interactions for M6P analogues.
Experimental Protocols
Protocol 1: Cellular Uptake Assay via Flow Cytometry
-
Objective: To quantify the internalization of a fluorescently labeled M6P analogue-conjugate.
-
Methodology:
-
Label your M6P analogue-conjugate with a fluorescent dye (e.g., Alexa Fluor 647) according to the manufacturer's protocol. Unconjugated protein should be labeled in parallel as a control.
-
Plate target cells (e.g., 250,000 cells/well in a 24-well plate) and allow them to adhere overnight.
-
Treat cells with the fluorescently labeled conjugate (e.g., 1 µg/mL) and labeled unconjugated control for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
To confirm M6P receptor-dependent uptake, include a competition control where cells are co-incubated with a large molar excess (e.g., 5 mM) of free M6P.[6]
-
After incubation, wash the cells twice with cold PBS to remove surface-bound protein.
-
Detach cells using a non-enzymatic cell dissociation buffer.
-
Analyze the mean fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence compared to the unconjugated control indicates uptake. Inhibition of this signal by free M6P confirms receptor-specific internalization.
-
Protocol 2: CI-MPR Competitive Binding Assay
-
Objective: To determine if the M6P analogue interferes with the binding of another ligand (e.g., IGF-II) to the CI-MPR.
-
Methodology:
-
Coat a high-binding 96-well plate with a purified, soluble form of the CI-MPR and block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Prepare a series of dilutions of your M6P analogue-conjugate (the competitor).
-
Add the competitor dilutions to the wells.
-
Immediately add a constant, known concentration of a biotinylated or radiolabeled ligand (e.g., IGF-II) to all wells.
-
Incubate for 2-4 hours at room temperature to allow binding to reach equilibrium.
-
Wash the plate thoroughly to remove unbound ligands.
-
Detect the amount of bound labeled ligand. For biotinylated ligands, add streptavidin-HRP followed by a colorimetric substrate (e.g., TMB).
-
Measure the signal (e.g., absorbance at 450 nm). A decrease in signal with increasing concentrations of your M6P analogue indicates competitive binding. Calculate the IC50 value to quantify the inhibitory potency.
-
Protocol 3: Serum Stability Assay
-
Objective: To assess the stability of the M6P analogue-conjugate in the presence of serum phosphatases and proteases.
-
Methodology:
-
Incubate the M6P analogue-conjugate at a defined concentration (e.g., 10 µg/mL) in 50% human or fetal bovine serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Analyze the integrity of the conjugate in the aliquots using SDS-PAGE and Western Blotting (to detect protein degradation) or mass spectrometry (to detect cleavage of the analogue).
-
To assess functional stability, test the ability of the serum-incubated aliquots to bind to purified CI-MPR in an ELISA-based format or to be taken up by cells as described in Protocol 1. A stable conjugate will retain its structure and function over time.[8]
-
References
- 1. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The host this compound pathway and viral infection [frontiersin.org]
- 3. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 4. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m6ptherapeutics.com [m6ptherapeutics.com]
- 6. Frontiers | Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins [frontiersin.org]
- 7. Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Mannose 6-phosphate receptor targeting and its applications in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound analogue, PXS64, inhibits fibrosis via TGF-β1 pathway in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing M6P-Mediated Drug Delivery to Lysosomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mannose-6-phosphate (M6P)-mediated drug delivery to lysosomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the cation-independent this compound receptor (CI-MPR) in drug delivery?
A1: The cation-independent this compound receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a key cell surface receptor responsible for recognizing M6P-tagged molecules.[1][2] Its primary function is to bind and transport these molecules from the cell surface to the lysosomes via endocytosis.[2][3] This makes it an attractive target for delivering therapeutic agents specifically to the lysosome.[1][4]
Q2: How does the number of M6P moieties on a drug conjugate affect its uptake?
A2: The valency, or number of M6P ligands, on a drug conjugate significantly influences its binding affinity to the CI-MPR and subsequent cellular uptake. Generally, multivalent conjugates (displaying multiple M6P moieties) exhibit higher affinity and more efficient uptake compared to monovalent ones.[5][6] However, the optimal valency can depend on the specific drug, linker, and target cell type. Very high valency might lead to steric hindrance or altered pharmacokinetic properties.[5]
Q3: What are M6P analogs and why are they used?
A3: M6P analogs are synthetic molecules that mimic the structure of M6P. They are often designed to be more stable than natural M6P, which can be susceptible to cleavage by endogenous phosphatases.[7][8] By replacing the phosphate (B84403) group with more stable chemical groups like phosphonates, these analogs can enhance the in vivo stability of the drug conjugate and improve its lysosomal targeting efficiency.[7][9]
Q4: Can M6P-mediated delivery be used for molecules other than enzymes?
A4: Yes, the M6P pathway has been successfully utilized to deliver a variety of therapeutic payloads to the lysosome, including small interfering RNAs (siRNAs), peptides, and nanoparticles.[1][5][10] This versatility makes it a promising strategy for a wide range of therapeutic applications, from enzyme replacement therapies for lysosomal storage diseases to cancer therapy.[4][10]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of M6P-Drug Conjugate
| Possible Cause | Troubleshooting Step |
| Low CI-MPR expression on target cells | Verify the expression level of CI-MPR on your target cell line using techniques like Western blot, flow cytometry, or qPCR. Select cell lines with higher CI-MPR expression for your experiments. |
| Suboptimal M6P valency or linker design | Synthesize and test conjugates with varying numbers of M6P moieties and different linker chemistries (e.g., flexible vs. rigid linkers) to identify the optimal design for your specific drug and target.[5] |
| Degradation of M6P moiety | Use stable M6P analogs, such as phosphonates, to prevent cleavage by phosphatases.[7][8] Assess the stability of your conjugate in serum-containing media. |
| Competition with other M6P-containing ligands | Be aware that other molecules, like IGF-II, can also bind to the CI-MPR and may compete with your conjugate for receptor binding.[2] Consider this when designing and interpreting your experiments. |
| Incorrect pH for binding | The binding of M6P to its receptor is pH-dependent, with optimal binding typically occurring at a slightly acidic pH. Ensure your experimental buffer is within the optimal pH range for CI-MPR binding.[11] |
Problem 2: High Background or Non-Specific Binding in Assays
| Possible Cause | Troubleshooting Step |
| Hydrophobic interactions of the drug or linker | Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffers to reduce non-specific binding. |
| Charge-based interactions | Optimize the salt concentration in your buffers to minimize non-specific electrostatic interactions. |
| Inadequate washing steps | Increase the number and duration of washing steps in your protocol to more effectively remove unbound conjugate. |
| Cross-reactivity with other receptors | To confirm that uptake is M6P-mediated, perform competition experiments by co-incubating your conjugate with an excess of free M6P. A significant reduction in uptake in the presence of free M6P indicates specific binding to the M6P receptor. |
Quantitative Data Summary
Table 1: Comparison of M6P and its Analogs for CI-MPR Binding
| Ligand | Relative Affinity for CI-MPR | Stability in Serum | Reference |
| This compound (M6P) | Baseline | Low (susceptible to phosphatases) | [7][9] |
| Mannose-6-Phosphonate (M6Po) | Higher than M6P | High (resistant to phosphatases) | [7][8] |
| Carboxylate-containing analogs | Higher than M6P | High | [9] |
| Malonate-containing analogs | Higher than M6P | High | [9] |
Table 2: Influence of Valency on Cellular Uptake of M6P-siRNA Conjugates
| Valency | Linker Type | Relative Cellular Uptake | Reference |
| Monovalent | Flexible | Low | [5] |
| Divalent | Flexible | Moderate | [5] |
| Tetravalent | Flexible | Moderate | [5] |
| Tetravalent | Partially Rigid (Proline-based) | High | [5] |
Signaling Pathways and Experimental Workflows
Caption: M6P-mediated endocytic pathway for drug delivery.
Caption: Troubleshooting workflow for low cellular uptake.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the cellular uptake of an M6P-drug conjugate.
Materials:
-
Target cells expressing CI-MPR
-
Cell culture medium
-
M6P-drug conjugate (labeled with a fluorescent tag or radiolabel)
-
Control (unconjugated drug or scrambled M6P conjugate)
-
Free M6P (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment:
-
Remove the cell culture medium and wash the cells with PBS.
-
Add fresh medium containing the M6P-drug conjugate at various concentrations.
-
For the competition assay, pre-incubate cells with a high concentration of free M6P for 30 minutes before adding the conjugate.
-
Include wells with the unconjugated drug as a control.
-
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 4 hours).
-
Washing: Remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.
-
Cell Lysis/Detachment:
-
For fluorescence plate reader analysis: Lyse the cells with a suitable lysis buffer.
-
For flow cytometry analysis: Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
-
Quantification:
-
Measure the fluorescence of the cell lysates using a plate reader.
-
Analyze the fluorescence of the cell suspension using a flow cytometer.
-
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysates or analyze the mean fluorescence intensity from the flow cytometry data. Compare the uptake of the M6P-drug conjugate with and without the M6P competitor to determine the extent of receptor-mediated uptake.
Protocol 2: CI-MPR Binding Assay (Solid-Phase)
Objective: To determine the binding affinity of an M6P-drug conjugate to the CI-MPR.
Materials:
-
Recombinant soluble CI-MPR
-
High-binding 96-well plates
-
M6P-drug conjugate (labeled with an enzyme like HRP or a biotin (B1667282) tag)
-
Unlabeled M6P-drug conjugate (for competition)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB for HRP, or streptavidin-HRP for biotin)
-
Stop solution
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant CI-MPR overnight at 4°C.
-
Blocking: Wash the plate with washing buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Binding:
-
Wash the plate again.
-
Add serial dilutions of the labeled M6P-drug conjugate to the wells.
-
For competition assay, add a fixed concentration of the labeled conjugate along with increasing concentrations of the unlabeled conjugate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with washing buffer to remove unbound conjugate.
-
Detection:
-
If using an HRP-labeled conjugate, add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
If using a biotin-labeled conjugate, add streptavidin-HRP, incubate, wash, and then add the TMB substrate.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance versus the concentration of the conjugate. For the competition assay, calculate the IC50 value, which represents the concentration of the unlabeled conjugate required to inhibit 50% of the binding of the labeled conjugate. This can be used to determine the binding affinity (Kd).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose and this compound Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Multivalent, Stabilized Mannose‐6‐Phosphates for the Targeted Delivery of Toll‐Like Receptor Ligands and Peptide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of M6P glycans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Mannose-6-Phosphate (M6P) glycans.
Troubleshooting Guide & FAQs
This section is designed to provide solutions to common problems encountered during the chemical synthesis of M6P glycans, presented in a question-and-answer format.
Q1: We are experiencing low yields in our M6P glycan synthesis. What are the potential causes and how can we troubleshoot this?
A1: Low yields in M6P glycan synthesis can stem from several factors throughout the multi-step process. Here’s a breakdown of potential issues and corresponding troubleshooting strategies:
-
Inefficient Glycosylation:
-
Poor Activation of Glycosyl Donor: Ensure your activating reagent is fresh and used under strictly anhydrous conditions. The choice of activator and reaction conditions (temperature, solvent) is critical and may need optimization for your specific donor and acceptor.
-
Low Reactivity of Glycosyl Acceptor: The steric and electronic properties of the acceptor's hydroxyl group significantly impact reactivity. Consider using a more reactive protecting group strategy or a different coupling partner if possible.
-
Suboptimal Stereoselectivity: The formation of the desired stereoisomer (e.g., β-mannosidic linkage) is often challenging. Re-evaluate your protecting group strategy, as participating groups at the C2 position can influence the stereochemical outcome.[1] For difficult 1,2-cis linkages, consider strategies like conformational control or intramolecular aglycone delivery.[2][3]
-
-
Challenges in Phosphorylation:
-
Incomplete Phosphorylation: The choice of phosphorylating agent is crucial. Reagents like phosphoramidites followed by oxidation are commonly used.[4] Ensure the reagent is of high quality and used in sufficient excess. The reaction may require extended reaction times or elevated temperatures, which should be optimized.
-
Side Reactions during Phosphorylation: Over-phosphorylation or phosphorylation at unintended positions can occur. This highlights the importance of a robust protecting group strategy to ensure only the target hydroxyl group is available for phosphorylation.
-
-
Protecting Group Manipulations:
-
Protecting Group Migration: Acyl and silyl (B83357) protecting groups are known to migrate under certain conditions, leading to a mixture of isomers and lowering the yield of the desired product.[5][6] Careful selection of orthogonal protecting groups and mild reaction conditions for their removal are essential.
-
Incomplete Deprotection: Some protecting groups, like pivaloyl esters, require harsh removal conditions, which can lead to degradation of the glycan backbone or the phosphate (B84403) group.[1] Ensure deprotection reactions go to completion by monitoring via TLC or LC-MS and adjust reaction times or reagents as needed.
-
-
Purification Losses:
-
Difficulty in Separation: The purification of phosphorylated glycans can be challenging due to their polarity. HPLC with specialized columns (e.g., HILIC, ion-exchange) is often required.[7][8] Optimization of the mobile phase and gradient is critical to achieve good separation and minimize product loss.
-
Q2: We are observing the formation of significant side products in our synthesis. How can we identify and minimize them?
A2: The formation of side products is a common challenge. Here are some common side products and strategies to mitigate their formation:
-
Orthoesters: During glycosylation with donors having a participating group at C2 (like acetate (B1210297) or benzoate), orthoester formation can be a major side reaction.[1] Using non-participating protecting groups at C2 can prevent this. Alternatively, reaction conditions can be optimized (e.g., using specific promoters or solvents) to favor the formation of the desired glycosidic bond.
-
Glycals: Elimination of the leaving group from the glycosyl donor can lead to the formation of glycals, especially with disarmed donors under harsh activation conditions.[2] Using milder activators or pre-activation protocols can help minimize this side reaction.[9]
-
Anomeric Mixtures: Achieving high stereoselectivity is a primary challenge. The formation of the undesired anomer is a common "side product." The choice of solvent, temperature, and protecting groups all play a crucial role in controlling anomeric selectivity.[10]
-
Products of Protecting Group Migration: As mentioned, protecting group migration leads to isomeric impurities that can be difficult to separate from the desired product.[5][6] A thorough understanding of the stability of your chosen protecting groups under the planned reaction conditions is essential.
Q3: What are the best practices for purifying synthetic M6P glycans?
A3: The purification of highly polar M6P glycans requires specific chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for purifying phosphorylated oligosaccharides.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds like glycans. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[11]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is effective for purifying negatively charged phosphorylated glycans.[7][8]
-
Reversed-Phase HPLC (RP-HPLC): While less common for highly polar native glycans, RP-HPLC can be used for protected intermediates which are more hydrophobic.
-
-
Column Chromatography: For larger scale purifications of intermediates, silica (B1680970) gel chromatography is often used. However, for the final polar products, more specialized stationary phases may be necessary.
-
Monitoring Purification: Due to the lack of a strong chromophore in many glycans, detection can be challenging. Refractive index detection (RID) or evaporative light scattering detection (ELSD) are often employed in HPLC.[11] If the glycan is fluorescently labeled, fluorescence detection can be used.[12]
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for various aspects of M6P glycan synthesis.
Table 1: Reported Yields for M6P Glycan Synthesis
| Synthetic Step/Product | Reported Yield | Reference |
| Overall yield for asymmetric di-antennary M6P-tagged high-mannose oligosaccharides | >20% | [13] |
| Bis-mannosyl-phosphorylation of Man7-9GlcNAc2 glycans on rhGAA (in vitro enzymatic) | 74% | [14] |
| Selective protection of 1,6-hexanediol (B165255) with DMTrCl | 76% | |
| Phosphitylation of protected 1,6-hexanediol | 70% |
Table 2: Purity of Synthesized M6P Glycans
| Product | Reported Purity | Reference |
| Asymmetric di-antennary M6P-tagged high-mannose oligosaccharides | >98% | [13] |
Key Experimental Protocols
Below are generalized protocols for key steps in the chemical synthesis of M6P glycans, based on commonly employed methodologies. Note: These are illustrative protocols and may require significant optimization for specific substrates.
Protocol 1: Late-Stage Phosphorylation of a Protected Glycan
This protocol describes a common strategy where the phosphate group is introduced towards the end of the synthesis.
-
Starting Material: A fully assembled and protected glycan with a single free hydroxyl group at the desired phosphorylation site (e.g., C6 of a terminal mannose).
-
Phosphitylation:
-
Dissolve the protected glycan in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add a phosphoramidite (B1245037) reagent, such as dibenzyl N,N-diisopropylphosphoramidite, and an activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
-
Oxidation:
-
Cool the reaction mixture to 0°C.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (TBHP), and stir for 30-60 minutes.
-
Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate).
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable solvent system (e.g., DCM and saturated sodium bicarbonate solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected phosphotriester by silica gel column chromatography.
-
Protocol 2: Global Deprotection of a Phosphorylated Glycan
This protocol outlines the final deprotection to yield the free M6P glycan.
-
Starting Material: A fully protected phosphorylated glycan.
-
Deprotection of Phosphate Protecting Groups (e.g., Benzyl):
-
Dissolve the protected glycan in a suitable solvent mixture (e.g., methanol (B129727)/THF or ethanol/water).
-
Add a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C).
-
Stir the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the benzyl (B1604629) groups are completely removed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Deprotection of Acyl Protecting Groups (e.g., Acetates, Benzoates):
-
Dissolve the product from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (Zemplén deacylation).
-
Stir at room temperature until complete deacylation is observed by TLC or LC-MS.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H+), filter, and concentrate.
-
-
Final Purification:
-
Purify the final deprotected M6P glycan using size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or preparative HPLC (e.g., HILIC).
-
Visualizations
M6P Biosynthesis and Trafficking Pathway
References
- 1. news-medical.net [news-medical.net]
- 2. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis and Receptor Binding of this compound (M6P)-Containing Glycoprotein Ligands Reveal Unusual Structural Requirements for M6P Receptor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of a this compound glycan microarray through fluorescent derivatization, phosphorylation, and immobilization of natural high-mannose N-glycans and its application in ligand identification of P-type lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of High-Mannose Oligosaccharides Containing this compound Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro N-Glycan Mannosyl-Phosphorylation of a Therapeutic Enzyme by Using Recombinant Mnn14 Produced from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Enzyme Phosphorylation for Enzyme Replacement Therapy (ERT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the phosphorylation of recombinant enzymes for ERT.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Mannose-6-Phosphate (M6P) Content in Recombinant Enzymes Expressed in Mammalian Cells (e.g., CHO cells)
| Potential Cause | Recommended Solution |
| Suboptimal Culture Conditions | Optimize fed-batch strategies. For example, while butyrate (B1204436) can increase protein expression, it has been shown to decrease M6P content.[1] Evaluate the trade-off between titer and phosphorylation. Consider optimizing the feeding of components like vitamins, as imbalances can affect post-translational modifications. |
| Phosphatase Activity | High levels of cellular acid phosphatases can remove the M6P tag from the recombinant enzyme. Consider genetic engineering strategies, such as the knockout of acid phosphatases (like Acp2 and Acp5 in CHO cells), which has been demonstrated to significantly increase the abundance of M6P modifications on glycoproteins.[2][3] |
| Inefficient GlcNAc-1-phosphotransferase (GNPT) Activity | The two-step reaction catalyzed by GNPT is crucial for M6P tagging. Ensure that the expression system has sufficient endogenous or co-expressed GNPT activity. In some cases, overexpression of the human M6P elaboration machinery alongside the recombinant enzyme may be necessary. |
| Suboptimal Glycan Precursors | The initial high-mannose N-glycan structure is a prerequisite for M6P modification. Ensure your expression system and culture conditions favor the production of high-mannose glycans on your enzyme of interest. |
Issue 2: Inconsistent or Inefficient In Vitro Phosphorylation
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Buffer | The choice of buffer can significantly impact kinase activity. For instance, in an in vitro mannosyl-phosphorylation reaction using a recombinant yeast Mnn14 protein, Tris-HCl buffer showed significantly higher activity compared to sodium phosphate (B84403) buffer at the same pH.[4] Always perform buffer optimization for your specific kinase and substrate. |
| Incorrect Metal Ion Cofactor | Many kinases require specific metal ions for their activity. For the recombinant Mnn14, MnCl₂ was found to be the optimal divalent cation, and its presence was essential for activity.[4] Determine the specific metal ion requirements for your kinase and optimize its concentration. The presence of metal chelators like EDTA can completely abolish activity.[4] |
| Suboptimal pH and Temperature | Enzyme activity is highly dependent on pH and temperature. For the recombinant Mnn14, the optimal pH was determined to be 7.5 and the optimal temperature was 30°C.[4] Perform a matrix of experiments to determine the optimal pH and temperature for your specific in vitro phosphorylation reaction. |
| Enzyme Inhibition | Contaminants from the protein purification process, such as high salt concentrations, can inhibit kinase activity. Ensure your recombinant enzyme substrate is sufficiently pure and dialyzed against a suitable reaction buffer before starting the phosphorylation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound (M6P) for ERT?
A1: this compound is a critical carbohydrate modification that acts as a targeting signal for lysosomal enzymes.[5] Recombinant enzymes used in ERT must have this M6P tag to be recognized by M6P receptors on the cell surface, which facilitates their uptake and delivery to the lysosome where they can perform their function.[1][6] The efficiency of this targeting is crucial for the therapeutic efficacy of the treatment.[7]
Q2: How can I quantify the M6P content of my recombinant enzyme?
A2: Several methods can be used to quantify M6P content. A common approach involves enzymatic digestion of the protein, followed by enrichment of M6P-containing glycopeptides using techniques like Titanium (IV) Immobilized Metal Affinity Chromatography (IMAC).[8] The enriched glycopeptides can then be analyzed by mass spectrometry to identify and quantify the M6P modification.[2][3] A published study provides a comparison of M6P content in several commercially available enzymes for ERT, which can serve as a benchmark.[9]
Q3: What are the key steps in the M6P biosynthesis pathway?
A3: The biosynthesis of the M6P tag is a multi-step process that occurs in the endoplasmic reticulum and Golgi apparatus. It begins with the transfer of a pre-formed high-mannose oligosaccharide to the nascent polypeptide chain. In the cis-Golgi, a two-step enzymatic reaction is initiated by N-acetylglucosamine-1-phosphotransferase (GNPT), which first adds GlcNAc-1-phosphate to specific mannose residues. Subsequently, the "uncovering enzyme" removes the terminal GlcNAc, exposing the M6P recognition marker.[3]
Q4: Are there alternatives to M6P-mediated targeting for ERT?
A4: While M6P-mediated uptake is the primary pathway for many lysosomal enzymes, research is ongoing into alternative targeting strategies. One approach involves fusing the recombinant enzyme to a ligand that binds to a different cell surface receptor. For example, fusing the enzyme to a fragment of insulin-like growth factor 2 (IGF-II) can facilitate uptake via the IGF-II receptor, which is particularly useful for enzymes that are poorly phosphorylated.
Quantitative Data Summary
Table 1: this compound Content in Commercially Available Recombinant Enzymes for ERT
| Enzyme | M6P Content (mol/mol enzyme) |
| Agalsidase alfa | 2.1 |
| Agalsidase beta | 2.9 |
| Modified α-N-acetylgalactosaminidase | 5.9 |
| Alglucosidase alfa | 0.7 |
| Laronidase | 2.5 |
| Idursulfase | 3.2 |
| Imiglucerase | <0.3 |
Data sourced from a comparative study of recombinant lysosomal enzymes.[9]
Experimental Protocols
Protocol 1: In Vitro Mannosyl-Phosphorylation of a High-Mannose Glycoprotein (B1211001)
This protocol is adapted from a study on the in vitro phosphorylation using a recombinant Saccharomyces cerevisiae Mnn14 protein.[4]
Materials:
-
Purified recombinant high-mannose glycoprotein (substrate)
-
Purified recombinant mannosylphosphotransferase (e.g., rMnn14)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
100 mM MnCl₂ stock solution
-
ATP or other phosphate donor as required by the specific kinase
-
Quenching solution (e.g., EDTA or SDS-PAGE loading buffer)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, a typical setup would be:
-
X µL Purified recombinant glycoprotein (to a final concentration of 1-10 µM)
-
Y µL Purified recombinant kinase
-
5 µL 10X Reaction Buffer (final concentration 50 mM Tris-HCl, pH 7.5)
-
5 µL 10X MnCl₂ (final concentration 10 mM)
-
Z µL ATP (or other phosphate donor)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1-4 hours). Time course experiments are recommended to determine the optimal incubation time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the phosphorylation of the target protein using appropriate methods, such as SDS-PAGE followed by a phosphoprotein stain or mass spectrometry.
Note: The optimal concentrations of substrate, enzyme, and cofactors, as well as the incubation time and temperature, should be empirically determined for each specific enzyme-substrate pair.
Visualizations
Caption: this compound (M6P) Biosynthesis and Targeting Pathway.
Caption: Experimental Workflow for Phosphorylation of Recombinant Enzymes for ERT.
References
- 1. EVALUATION OF BUTYRATE INDUCED PRODUCTION OF A MANNOSE-6-PHOSPHORYLATED THERAPEUTIC ENZYME USING PARALLEL BIOREACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro N-Glycan Mannosyl-Phosphorylation of a Therapeutic Enzyme by Using Recombinant Mnn14 Produced from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. eecs.wsu.edu [eecs.wsu.edu]
- 7. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-Functional Titanium (IV) Immobilized Metal Affinity Chromatography Enables Large-scale Profiling of Protein this compound Glycosylation and Reveals Its Predominant Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study on mannose 6-phosphate residue contents of recombinant lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of M6P-Tagged Proteins
Welcome to the technical support center for M6P-tagged protein applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the cellular uptake of mannose-6-phosphate (M6P) tagged proteins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during M6P-mediated cellular uptake experiments.
Q1: My M6P-tagged protein exhibits low or no cellular uptake. What are the potential causes and how can I troubleshoot this?
Low cellular uptake is a frequent issue with several potential root causes. Use the following logical workflow to diagnose the problem.
Q2: How do I know if my recombinant protein is efficiently tagged with M6P?
Efficient M6P tagging is crucial for receptor-mediated endocytosis.[1][2] The generation of the M6P marker involves a two-step enzymatic reaction in the Golgi apparatus.[3][4][5]
Verification Methods:
-
Mass Spectrometry: Use enrichment techniques like Fe³⁺-Immobilized Metal Affinity Chromatography (IMAC) to isolate M6P-modified glycopeptides for mass spectrometry analysis. This provides direct confirmation and site-specific information.[5]
-
Receptor Binding Assay: An in vitro binding assay using purified cation-independent M6P receptors (CI-MPR) can quantify the affinity of your tagged protein.
-
Competitive Uptake Assay: Perform a cellular uptake experiment in the presence of excess free M6P (e.g., 5-10 mM). A significant reduction in uptake compared to the control (no free M6P) indicates that the uptake is M6P-dependent.
Q3: Which M6P receptor is more important for the uptake of extracellular proteins?
There are two main M6P receptors: the cation-independent M6P receptor (CI-MPR, ~300 kDa) and the cation-dependent M6P receptor (CD-MPR, ~46 kDa).[6]
While both receptors participate in trafficking lysosomal enzymes from the Golgi, the CI-MPR is primarily responsible for the endocytosis of extracellular M6P-tagged ligands.[4][6] This is because a significant fraction (10-20%) of CI-MPR is present on the cell surface, where it can bind and internalize M6P-tagged proteins from the extracellular environment.[6][7] The CD-MPR, by contrast, functions mainly in the trans-Golgi network-to-endosome pathway.
Q4: My target cells don't take up the protein. Could the cell type be the issue?
Yes. The expression levels of M6P receptors can vary significantly between different cell and tissue types.[8] For example, in the rat liver, hepatocytes show intense staining for CI-MPR, while Kupffer cells show high levels of CD-MPR.[8]
Troubleshooting Steps:
-
Confirm Receptor Expression: Check databases like The Human Protein Atlas for M6PR (for CD-MPR) and IGF2R (for CI-MPR) expression data in your cell line or tissue of interest.[9][10]
-
Use a Positive Control Cell Line: Test your protein on a cell line known to have high M6P receptor expression (e.g., fibroblasts) to confirm your protein is active.
-
Consider Receptor Occupancy: The CI-MPR also binds other ligands, such as IGF-II.[11] High levels of competing ligands in your cell culture media could inhibit the uptake of your M6P-tagged protein.[11] Consider using serum-free media for the duration of the uptake assay.
Strategies to Enhance M6P Content and Uptake
Improving the M6P content of a recombinant protein is a proven strategy to enhance its cellular uptake and therapeutic efficacy.[7][12] A higher density of M6P moieties on the protein increases its binding affinity for the CI-MPR.
| Strategy | Description | Key Advantage(s) | Reported Improvement |
| Co-expression with PTase | Co-express the protein of interest with an engineered, hyperactive GlcNAc-1-phosphotransferase (PTase) in the production cell line. | Produces proteins with high M6P content directly. | >3-fold increase in CI-MPR binding; 2.6-fold increase in cellular uptake.[7] |
| Chemical Conjugation | Chemically conjugate synthetic, high-affinity M6P-containing glycans to the surface of the purified protein. | Precise control over the number and type of M6P structures added. | Avalglucosidase alfa has a ~15-fold greater M6P content than its predecessor.[12] |
| In Vitro Enzymatic Tagging | Treat the purified protein, which must bear high-mannose type N-glycans, with GlcNAc-PTase and an "uncovering enzyme" in vitro. | Allows for modification of already-purified proteins. | Enhanced lysosomal targeting in vitro.[7] |
| Inhibit Dephosphorylation | Inhibit or knock out lysosomal acid phosphatases (Acp2/5) that remove the M6P tag upon delivery to the lysosome. | Useful for research applications to study M6P-glycoproteomes. | ~20-fold increase in the abundance of M6P-modified peptides observed.[5] |
| Multivalent Ligand Design | Engineer constructs with multiple M6P ligands, optimizing the spacing and linker chemistry between them to engage multiple binding domains on the M6P receptor. | Can significantly enhance binding affinity and uptake efficiency. | Divalent and tetravalent M6P-siRNA conjugates show enhanced uptake over monovalent versions.[13][14] |
Detailed Experimental Protocol
Protocol: Quantitative M6P-Dependent Cellular Uptake Assay
This protocol describes a method to quantify the uptake of an M6P-tagged protein into adherent cells and to confirm its dependence on the M6P receptor pathway.
Materials:
-
Adherent target cells (e.g., human fibroblasts)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
M6P-tagged protein of interest (purified)
-
Phosphate-Buffered Saline (PBS)
-
This compound, sodium salt (for competition)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Detection method for the target protein (e.g., ELISA, Western blot, or enzymatic activity assay)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed target cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours in complete growth medium.
-
-
Preparation of Treatment Media:
-
Prepare solutions of your M6P-tagged protein in serum-free medium at various concentrations (e.g., 0, 10, 50, 100, 200 nM).
-
For the competition control, prepare a solution of the highest concentration of your M6P-protein and add 10 mM of free M6P.
-
-
Uptake Incubation:
-
Aspirate the complete growth medium from the cells.
-
Wash the cell monolayer once with 500 µL of warm PBS.
-
Add 250 µL of the prepared treatment media to the appropriate wells (perform in triplicate).
-
Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the treatment media.
-
Wash the cells three times with 500 µL of cold PBS to remove any non-internalized protein.
-
Add an appropriate volume of cold cell lysis buffer to each well (e.g., 100 µL).
-
Incubate on ice for 20 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the total protein concentration in each lysate sample using a BCA assay.
-
Quantify the amount of your internalized M6P-tagged protein in each lysate using your chosen detection method (ELISA, Western blot densitometry, or activity assay).
-
Normalize the amount of internalized protein to the total protein concentration from the BCA assay (e.g., ng of internalized protein per mg of total cell protein).
-
References
- 1. m6ptherapeutics.com [m6ptherapeutics.com]
- 2. Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins | Bio-Techne [bio-techne.com]
- 3. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different distribution patterns of the two mannose 6-phosphate receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of M6PR - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming resistance to mannose-6-phosphate targeted therapies
<_ _= "The user wants a technical support center for overcoming resistance to mannose-6-phosphate (M6P) targeted therapies. I need to provide a comprehensive resource in a Q&A format, including troubleshooting guides, FAQs, data tables, experimental protocols, and Graphviz diagrams. The audience is researchers, scientists, and drug development professionals. The core requirements are:
-
Data Presentation: Summarize quantitative data in clearly structured tables.
-
Experimental Protocols: Provide detailed methodologies.
-
Mandatory Visualization: Create diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), enclosed in a dot code block.
-
Brief, descriptive caption directly below each generated diagram (Within 100 characters).
-
Diagram Specifications: Max Width: 760px, specific color palette, and high contrast for text and arrows.
I have performed the initial search and have a good collection of information regarding:
-
The M6P pathway.
-
Mechanisms of resistance.
-
Troubleshooting protein purification (which I can adapt for M6P-tagged proteins).
-
Strategies to overcome resistance.
-
Experimental techniques to assess the M6P pathway.
My plan is to structure the response as a technical support center document.
Structure:
-
Introduction: A brief overview of M6P-targeted therapies.
-
Frequently Asked Questions (FAQs):
-
What are M6P-targeted therapies and how do they work?
-
What are the primary mechanisms of resistance to M6P-targeted therapies?
-
How can I determine if my cells are resistant to an M6P-targeted therapy?
-
-
Troubleshooting Guides:
-
Scenario 1: Low or no uptake of the M6P-tagged therapeutic protein.
-
Scenario 2: High background or non-specific binding in uptake assays.
-
-
Experimental Protocols:
-
Protocol 1: Quantification of Cell Surface Cation-Independent M6P Receptors (CI-MPR) by Flow Cytometry.
-
Protocol 2: Lysosomal Uptake Assay using a Fluorophore-labeled M6P-ligand.
-
-
Strategies to Overcome Resistance:
-
A summary of different approaches.
-
A table with quantitative data comparing different strategies.
-
-
Visualizations (Graphviz):
-
Diagram of the M6P-dependent lysosomal targeting pathway.
-
Workflow for troubleshooting low therapeutic uptake.
-
Diagram illustrating mechanisms of resistance.
-
I will now start writing the content for each section, making sure to integrate the search results and adhere to all the user's formatting requirements. I will pay close attention to the Graphviz specifications, especially the color palette and contrast rules. I will create the DOT scripts for each diagram. I will also create markdown tables for the quantitative data. Finally, I will add citations as required.# Technical Support Center: Overcoming Resistance to this compound (M6P) Targeted Therapies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for experiments involving this compound (M6P) targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are M6P-targeted therapies and how do they work?
A1: this compound (M6P)-targeted therapies are a class of drugs, primarily enzyme replacement therapies (ERTs) for lysosomal storage diseases (LSDs), designed to deliver therapeutic proteins to the lysosome.[1][2] The therapy relies on the M6P pathway, a natural cellular trafficking system. Here's how it works:
-
The therapeutic protein is engineered to contain M6P recognition markers on its N-linked oligosaccharides.[1][3]
-
These M6P tags are recognized by M6P receptors (MPRs), specifically the cation-independent M6P receptor (CI-MPR), on the cell surface.[4][5][6]
-
Binding of the M6P-tagged protein to the CI-MPR triggers receptor-mediated endocytosis, internalizing the drug-receptor complex into the cell in a clathrin-coated vesicle.[3][7]
-
The vesicle then traffics to late endosomes. The acidic environment (pH < 6.0) of the endosome causes the therapeutic protein to dissociate from the receptor.[8][9]
-
The now-free therapeutic protein is delivered to the lysosome, where it can perform its function (e.g., break down accumulated substrates). The M6P receptor is recycled back to the cell surface or the Golgi apparatus.[6][8][9]
This targeted delivery system enhances the therapeutic efficacy by concentrating the drug in the specific subcellular compartment where it is needed.[10]
Q2: What are the primary mechanisms of resistance to M6P-targeted therapies?
A2: Resistance or suboptimal response to M6P-targeted therapies can arise from several factors that disrupt the efficient delivery of the therapeutic agent to the lysosome. Key mechanisms include:
-
Insufficient M6P Tagging: The therapeutic protein may lack a sufficient number of M6P residues. This is a common challenge in the manufacturing of ERTs, leading to poor recognition and uptake by M6P receptors.[2]
-
Downregulation or Low Expression of CI-MPR: The target cells may have a low density of CI-M6P receptors on their surface, limiting the capacity for drug uptake. This can be an inherent characteristic of the cell type or a result of pathological conditions.[11]
-
Defective Receptor Trafficking: Even if the receptor is present, its ability to traffic from the cell surface to the endosome and recycle back may be impaired. This can trap the receptor in intracellular compartments, reducing its availability for ligand binding at the plasma membrane.[8]
-
Competition for Receptor Binding: Other endogenous or exogenous M6P-containing ligands can compete with the therapeutic protein for binding to the CI-MPR, thereby reducing its uptake.
-
Impaired Endosomal Acidification: The dissociation of the ligand from the receptor is pH-dependent. If the endosomes fail to acidify properly, the therapeutic protein may remain bound to the receptor and be recycled back to the cell surface instead of being delivered to the lysosome.[9]
-
Rapid Degradation of the Therapeutic: The therapeutic protein may be unstable and get degraded before it can reach the lysosome and exert its effect.
Q3: How can I determine if my cells are resistant to an M6P-targeted therapy?
A3: A multi-step experimental approach is recommended to diagnose the cause of resistance:
-
Confirm Therapeutic Uptake: First, directly measure the internalization of your M6P-tagged protein. Use a fluorescently-labeled version of the therapeutic and measure uptake via flow cytometry or fluorescence microscopy. A lack of uptake is the primary indicator of resistance.
-
Assess CI-MPR Expression: Quantify the levels of CI-MPR on the cell surface using flow cytometry with a specific anti-CI-MPR antibody. Low surface expression is a common cause of resistance.
-
Perform a Competition Assay: To confirm that the uptake is M6P-dependent, perform the uptake assay in the presence of a high concentration of free M6P (e.g., 5 mM). A significant reduction in uptake in the presence of free M6P confirms that the process is mediated by the M6P receptor. If uptake is unaffected, it may be occurring through a non-specific mechanism.
-
Check Lysosomal Co-localization: If the protein is taken up but is still ineffective, check if it is correctly trafficked to the lysosome. Use confocal microscopy to assess the co-localization of your fluorescently-labeled therapeutic with a lysosomal marker like LAMP1.
Troubleshooting Guides
Problem: Low or no uptake of the M6P-tagged therapeutic protein.
This is one of the most common issues encountered. Follow this troubleshooting workflow to identify the potential cause.
| Potential Cause | Suggested Action | Details |
| Poor M6P content on therapeutic | Analyze the glycosylation profile of your protein. | Use mass spectrometry to quantify M6P levels.[12] If low, consider producing the protein in a cell line engineered to enhance M6P phosphorylation.[13] |
| Low CI-MPR expression | Quantify surface receptor levels via flow cytometry. | See Protocol 1 below. If levels are low, consider using a different cell model or treatments known to upregulate CI-MPR. |
| Affinity tag is inaccessible | Test purification under denaturing conditions. | If the M6P tag is buried within the protein's 3D structure, it won't bind the receptor. Refolding or linker modification might be necessary.[14] |
| Inhibitors in media | Perform a buffer exchange or dialysis of the therapeutic. | Components in cell culture media or purification buffers can sometimes interfere with receptor binding.[15] |
| Incorrect assay conditions | Optimize incubation time, temperature, and protein concentration. | Receptor-mediated endocytosis is an active process that is temperature-dependent (typically 37°C). Run a dose-response curve to find the optimal concentration. |
Experimental Protocols
Protocol 1: Quantification of Cell Surface CI-MPR by Flow Cytometry
This protocol allows for the quantification of cation-independent this compound receptors (CI-MPR) on the surface of live cells.
Materials:
-
Cells of interest
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Primary antibody: Anti-CI-MPR antibody, specific for an extracellular domain
-
Secondary antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Isotype control antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and wash once with ice-cold PBS. Resuspend cells in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Primary Antibody Incubation: Aliquot 100 µL of cell suspension (100,000 cells) into FACS tubes. Add the anti-CI-MPR primary antibody at the manufacturer's recommended concentration. For the negative control, add the corresponding isotype control antibody to a separate tube.
-
Incubation: Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Wash the cells twice by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody at the recommended dilution.
-
Incubation: Incubate on ice for 30 minutes, protected from light.
-
Final Wash: Wash the cells twice with 1 mL of cold FACS buffer as in step 4.
-
Resuspension and Staining for Viability: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye like PI just before analysis to exclude dead cells, which can non-specifically bind antibodies.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity in the appropriate channel. Compare the signal from the anti-CI-MPR stained cells to the isotype control.
Protocol 2: Lysosomal Uptake Assay using a Fluorophore-labeled M6P-ligand
This protocol measures the M6P-dependent uptake of a therapeutic protein.
Materials:
-
Cells of interest, plated in a multi-well plate
-
Fluorophore-labeled M6P-therapeutic protein
-
Unlabeled M6P-therapeutic protein (for competition)
-
Free this compound (M6P) salt
-
Live-cell imaging media or appropriate cell culture media
-
Confocal microscope or high-content imager
Methodology:
-
Cell Plating: Plate cells 24-48 hours prior to the experiment to achieve 70-80% confluency on the day of the assay.
-
Prepare Reagents: Dilute the fluorescently-labeled M6P-therapeutic protein to the desired final concentration in pre-warmed media. For competition controls, prepare media containing the labeled protein plus a 50-100 fold molar excess of either unlabeled protein or 5 mM free M6P.
-
Assay Initiation: Aspirate the old media from the cells and wash once with PBS. Add the media containing the different treatment conditions to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time period (e.g., 1-4 hours).
-
Cell Washing: After incubation, aspirate the media and wash the cells three times with cold PBS to remove any unbound protein from the surface.
-
Fixation (Optional): For endpoint analysis, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature. If co-localization is desired, proceed with immunofluorescence staining for a lysosomal marker (e.g., LAMP1).
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Data Interpretation: Compare the fluorescence intensity of cells treated with the labeled protein alone to those in the competition control wells. A significant decrease in fluorescence in the presence of excess unlabeled ligand or free M6P indicates specific, receptor-mediated uptake.
Strategies to Overcome Resistance
If resistance is confirmed, several strategies can be employed to enhance therapeutic efficacy. The choice of strategy depends on the identified mechanism of resistance.
| Strategy | Description | Potential Efficacy Improvement | Reference |
| Glyco-engineering of Therapeutic | Increasing the M6P content on the therapeutic protein by co-expressing enzymes like GlcNAc-1-phosphotransferase during production. | 5 to 20-fold increase in cellular uptake. | [2][13] |
| Multivalent Ligand Design | Synthesizing therapeutics with multiple M6P ligands (di- or tetravalent) to increase avidity for the CI-MPR. | Up to ~36% increase in gene silencing efficacy for siRNA conjugates. | [7] |
| Combination Therapy | Co-administering agents that upregulate CI-MPR expression or improve lysosomal function. | Varies depending on the combination; can restore sensitivity in resistant models. | [16][17][18] |
| Use of M6P Analogues | Employing M6P analogues (e.g., phosphonates, carboxylates) that are more stable against phosphatases and may have a higher affinity for the receptor. | Can show higher affinity and stability in serum compared to native M6P. | [4][11] |
| Nanocarrier Delivery Systems | Encapsulating the therapeutic in nanoparticles decorated with M6P ligands to enhance delivery and cellular uptake. | Enhanced tumor-selective cytotoxicity and cellular uptake in preclinical models. | [7][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. m6ptherapeutics.com [m6ptherapeutics.com]
- 3. From “lysosomal addiction” to targeted therapies: exploiting novel windows in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins | Bio-Techne [bio-techne.com]
- 9. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose and this compound Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of this compound Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m6ptherapeutics.com [m6ptherapeutics.com]
- 14. goldbio.com [goldbio.com]
- 15. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 16. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Mannose-6-Phosphate Analogues for Enhanced Lysosomal Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different mannose-6-phosphate (M6P) analogues, which are pivotal for enhancing the efficacy of enzyme replacement therapies (ERTs) and other lysosomal targeting strategies. The inherent instability of natural M6P in serum, due to cleavage by phosphatases, has driven the development of synthetic analogues with improved stability and receptor binding affinity. This document summarizes the performance of key M6P analogues, supported by experimental data, to aid in the selection and design of next-generation therapeutics.
Executive Summary
The cation-independent this compound receptor (CI-M6PR) is the primary pathway for trafficking lysosomal enzymes to the lysosome. While natural M6P is the endogenous ligand for this receptor, its therapeutic utility is limited by rapid dephosphorylation in the bloodstream. Synthetic M6P analogues, particularly those replacing the phosphate (B84403) moiety with phosphonate (B1237965), carboxylate, or malonate groups, have emerged as promising alternatives. These analogues exhibit enhanced stability in human serum and, in many cases, superior binding affinity to the CI-M6PR, leading to more efficient cellular uptake and improved therapeutic outcomes in preclinical models of lysosomal storage diseases.
Data Presentation
Table 1: Comparative Binding Affinity of M6P and its Analogues to the CI-M6PR
| Compound | Analogue Type | Binding Affinity (IC50/Kd) | Fold-change vs. M6P | Reference |
| This compound (M6P) | Natural Ligand | ~7-13 µM (IC50) | 1x | [1] |
| 6-Phosphonomethyl Mannose | Phosphonate | 4.5 µM (IC50) | ~2.9x higher affinity | [1] |
| AMFA (Anomeric Functionalized) | Phosphonate | Not explicitly quantified, but described as efficient binders | - | [2] |
| Isosteric Carboxylate Analogue | Carboxylate | Equivalent to or higher than M6P | ≥1x | [3] |
| Malonate Derivative | Malonate | Equivalent to or higher than M6P | ≥1x | [3] |
Note: Direct comparison of binding affinities can be challenging as values are often determined using different experimental setups. The data presented here is collated from multiple sources to provide a general overview.
Table 2: Performance of M6P Analogue-Functionalized Enzymes
| Enzyme | M6P Analogue | Key Performance Metric | Outcome | Reference |
| Recombinant Human Acid α-Glucosidase (rhGAA) | AMFA (Phosphonate) | Cellular Uptake in Pompe Fibroblasts | Higher uptake compared to Myozyme (M6P-rhGAA) | [2] |
| Recombinant Human Acid α-Glucosidase (rhGAA) | AMFA (Phosphonate) | In vivo efficacy in aged Pompe mice | Remarkable improvement in muscle functionality and regeneration | [2] |
Experimental Protocols
CI-M6PR Binding Affinity Assay (Fluorescence Polarization)
This protocol is adapted from studies evaluating the binding of M6P analogues to the CI-M6PR.[1]
Objective: To determine the binding affinity (IC50) of M6P analogues for the CI-M6PR.
Materials:
-
Soluble CI-M6PR ectodomain
-
Fluorescein-labeled M6P glycopeptide probe
-
M6P analogues (test compounds)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the M6P analogue test compounds in assay buffer.
-
In the wells of a 384-well plate, add a fixed concentration of the soluble CI-M6PR and the fluorescein-labeled M6P glycopeptide probe.
-
Add the different concentrations of the M6P analogue test compounds to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is calculated by plotting the change in fluorescence polarization against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Uptake Assay (Using Fluorescently Labeled Analogues)
This protocol provides a general framework for assessing the cellular uptake of M6P analogues.
Objective: To quantify the cellular uptake of fluorescently labeled M6P analogues.
Materials:
-
Target cells (e.g., fibroblasts from patients with a lysosomal storage disease)
-
Fluorescently labeled M6P analogues (e.g., FITC- or Alexa Fluor-conjugated)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the target cells in a multi-well plate and culture until they reach a suitable confluency.
-
Incubate the cells with varying concentrations of the fluorescently labeled M6P analogues in cell culture medium for a defined period (e.g., 4 hours).
-
As a negative control, co-incubate a set of cells with an excess of unlabeled M6P to demonstrate receptor-mediated uptake.
-
After incubation, wash the cells thoroughly with cold PBS to remove any unbound fluorescent analogues.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells and mount them on slides for imaging.
-
Quantify the uptake by measuring the mean fluorescence intensity (flow cytometry) or by analyzing the fluorescence signal per cell (microscopy).
In Vivo Efficacy Assessment in a Pompe Disease Mouse Model
This protocol is based on studies evaluating the efficacy of AMFA-functionalized rhGAA in a mouse model of Pompe disease.[2]
Objective: To assess the therapeutic efficacy of M6P analogue-functionalized enzymes in a preclinical model.
Animal Model: Aged GAA knockout (Gaa-/-) mice, which mimic the late-onset form of Pompe disease.
Treatment:
-
Administer the M6P analogue-functionalized enzyme (e.g., rhGAA-AMFA) via intravenous injection at a specified dose and frequency (e.g., 20 mg/kg weekly).
-
Include a control group treated with the standard enzyme (e.g., Myozyme) and a vehicle-treated group.
Outcome Measures:
-
Motor Function Assessment (Rotarod Test):
-
Place the mouse on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform this test at regular intervals throughout the treatment period.
-
-
Histological Analysis of Muscle Tissue:
-
At the end of the study, collect muscle tissue (e.g., quadriceps, diaphragm).
-
Hematoxylin and Eosin (H&E) Staining: To assess overall muscle morphology, including fiber size, presence of centrally nucleated fibers (a sign of regeneration), and inflammation.
-
Periodic Acid-Schiff (PAS) Staining: To visualize glycogen (B147801) accumulation within the muscle fibers. A reduction in PAS staining indicates clearance of stored glycogen.
-
Mandatory Visualization
Caption: M6P analogue-mediated lysosomal enzyme trafficking.
Caption: Workflow for the evaluation of M6P analogues.
Conclusion
The development of this compound analogues represents a significant advancement in the field of lysosomal targeting. By overcoming the inherent instability of natural M6P, these synthetic molecules, particularly phosphonate derivatives like AMFA, have demonstrated the potential to significantly improve the efficacy of enzyme replacement therapies. The enhanced binding to the CI-M6PR translates to more efficient cellular uptake and, ultimately, better therapeutic outcomes in preclinical models. This guide provides a foundation for researchers and drug developers to compare and select the most promising M6P analogues for their specific applications, with the ultimate goal of developing more effective treatments for lysosomal storage diseases.
References
A Comparative Guide to M6P-Dependent vs. Independent Lysosomal Targeting Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mannose-6-phosphate (M6P)-dependent and M6P-independent pathways for targeting therapeutic molecules to the lysosome. Understanding the nuances of these pathways is critical for the development of effective enzyme replacement therapies (ERTs) and other lysosome-targeted drugs. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Overview of Lysosomal Targeting Pathways
The delivery of proteins to the lysosome is a highly regulated process essential for cellular homeostasis. Two primary routes have been identified: the well-characterized M6P-dependent pathway and several M6P-independent mechanisms.
M6P-Dependent Pathway: The majority of soluble lysosomal enzymes are tagged with this compound (M6P) residues in the Golgi apparatus. These M6P tags are recognized by M6P receptors (MPRs), primarily the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR), which then traffic the enzymes to the lysosome. The efficacy of this pathway is often correlated with the M6P content of the lysosomal enzyme.[1][2]
M6P-Independent Pathways: Several alternative pathways exist for lysosomal targeting that do not rely on the M6P modification. These pathways are crucial for the delivery of specific proteins and can be significant in certain cell types or disease states where the M6P pathway is compromised. The two most well-documented M6P-independent receptors are:
-
Lysosomal Integral Membrane Protein-2 (LIMP-2): This receptor is primarily responsible for the transport of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[3][4][5][6]
-
Sortilin: This receptor is involved in the trafficking of a variety of proteins to the lysosome, including progranulin, cathepsins D and H, and acid sphingomyelinase.[1][7][8]
Quantitative Comparison of Targeting Efficacy
Direct quantitative comparisons of the delivery efficiency of the same therapeutic agent via both M6P-dependent and independent pathways are limited in the literature. However, by examining the dependency of various enzymes on each pathway and the M6P content of clinically used recombinant enzymes, we can infer their relative efficacy.
Table 1: Dependency of Lysosomal Enzymes on M6P-Dependent and Independent Pathways
| Enzyme/Protein | Primary Targeting Pathway | Cell/Tissue Type Specificity | Key Findings and Efficacy Notes |
| β-Glucocerebrosidase (GCase) | M6P-Independent (LIMP-2) | In fibroblasts and neuron-like cells, targeting is completely dependent on LIMP-2.[6] In blood cells, a partial LIMP-2-independent mechanism exists.[6] | Deficiency in LIMP-2 leads to severe missorting and secretion of GCase.[3][5] Reconstitution of LIMP-2 rescues GCase targeting.[3][5] |
| Cathepsin D | M6P-Dependent & M6P-Independent (Sortilin) | Transport is partially dependent on sortilin.[7] | In I-cell disease (M6P pathway deficient), about 45% of cathepsin D is still targeted to lysosomes in B lymphoblasts, but not in fibroblasts.[2] |
| Cathepsin H | M6P-Independent (Sortilin) | Transport requires exclusively sortilin.[7] | This highlights a strong, specific reliance on an M6P-independent pathway for this particular enzyme. |
| Progranulin (PGRN) | M6P-Dependent (via Prosaposin) & M6P-Independent (Sortilin) | Prosaposin (which utilizes M6PR and LRP1) and sortilin are two independent and complementary pathways in neurons.[8][9] In microglia, other M6P- and sortilin-independent mechanisms exist.[8] | Ablation of both pathways leads to a nearly complete loss of lysosomal PGRN in neurons.[8] |
| α-Galactosidase A | M6P-Dependent & M6P-Independent (Sortilin) | Both M6PR and sortilin mediate uptake in human glomerular endothelial cells.[1][10] | Both receptors are expressed in the endothelium of renal vessels and contribute to the uptake of recombinant α-galactosidase A during ERT.[1][10] |
Table 2: this compound Content of Recombinant Lysosomal Enzymes for ERT
The M6P content of recombinant enzymes is a critical determinant of their uptake and therapeutic efficacy via the M6P-dependent pathway.[1][2]
| Recombinant Enzyme | M6P Content (mol/mol of enzyme) | Disease | Efficacy Correlation |
| Modified α-N-acetylgalactosaminidase | 5.9 | - | High M6P content is generally associated with higher efficacy. |
| Idursulfase | 3.2 | Hunter Syndrome | |
| Agalsidase beta | 2.9 | Fabry Disease | |
| Laronidase | 2.5 | Mucopolysaccharidosis I | |
| Agalsidase alfa | 2.1 | Fabry Disease | |
| Alglucosidase alfa | 0.7 | Pompe Disease | Lower M6P content has been correlated with reduced efficacy. |
| Imiglucerase | <0.3 | Gaucher Disease | This enzyme primarily targets mannose receptors on macrophages, an M6P-independent mechanism. |
Data adapted from Togawa et al., 2014.[2]
Signaling Pathways and Experimental Workflows
Visualizing the intricate pathways and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: M6P-Dependent Lysosomal Targeting Pathway.
Caption: M6P-Independent Lysosomal Targeting Pathways.
Caption: General Experimental Workflow for Comparing Targeting Efficacy.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to assess the efficacy of lysosomal targeting.
Cellular Uptake and Lysosomal Co-localization Assay
Objective: To visualize and quantify the internalization of a therapeutic agent and its delivery to the lysosome.
Methodology:
-
Labeling: The therapeutic protein (e.g., a recombinant enzyme) is labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Culture: Cells of interest (e.g., patient-derived fibroblasts) are cultured on glass-bottom dishes suitable for microscopy.
-
Incubation: The fluorescently labeled protein is added to the cell culture medium and incubated for various time points.
-
Lysosome Staining: A lysosomal marker, such as LysoTracker Red or an antibody against LAMP1, is used to stain the lysosomes.
-
Imaging: Live-cell or fixed-cell confocal microscopy is used to acquire images of the cells.
-
Analysis: Image analysis software is used to quantify the co-localization between the fluorescently labeled protein and the lysosomal marker. This provides a quantitative measure of lysosomal delivery.
Reference: A detailed protocol for quantifying the lysosomal degradation of extracellular proteins using a tandem fluorescent-tagged protein (sfGFP-mCherry) has been described. The ratio of the acid-stable mCherry to the acid-sensitive sfGFP fluorescence provides a quantitative measure of lysosomal delivery.[11]
Lysosomal Enzyme Activity Assay
Objective: To measure the functional activity of the delivered enzyme within the lysosome.
Methodology:
-
Cell Treatment: Cells are treated with the therapeutic enzyme delivered via either an M6P-dependent or -independent targeting strategy.
-
Cell Lysis: After incubation, the cells are washed and lysed to release their intracellular contents.
-
Substrate Incubation: The cell lysate is incubated with a specific fluorogenic or chromogenic substrate for the enzyme of interest. For example, 4-methylumbelliferyl-β-D-glucopyranoside can be used for β-glucocerebrosidase.
-
Signal Detection: The fluorescence or absorbance generated by the enzymatic reaction is measured using a plate reader.
-
Normalization: The enzyme activity is normalized to the total protein concentration in the cell lysate.
-
Comparison: The enzyme activity in treated cells is compared to that in untreated control cells to determine the efficacy of the delivered enzyme.
Reference: Protocols for assaying the activity of various lysosomal enzymes, including β-glucosidase and cathepsin D, are available and can be adapted for this purpose.[12][13][14][15]
Flow Cytometry-Based Uptake Assay
Objective: To obtain high-throughput quantitative data on the cellular uptake of a fluorescently labeled therapeutic.
Methodology:
-
Labeling and Incubation: As in the microscopy-based assay, the therapeutic is fluorescently labeled and incubated with cells in suspension or adherent cells that are later detached.
-
Washing: The cells are thoroughly washed to remove any unbound labeled therapeutic.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The mean fluorescence intensity of the cell population is calculated, providing a quantitative measure of the total cellular uptake of the therapeutic.
Reference: A high-throughput lysosome trafficking assay using pH-sensitive (pHrodo Red) and pH-insensitive (Alexa Fluor 488) dyes can be used to quantify both cellular uptake and delivery to the acidic lysosomal compartment via flow cytometry.
Conclusion
Both M6P-dependent and M6P-independent pathways are vital for the delivery of proteins to the lysosome. While the M6P-dependent pathway is the primary route for the majority of lysosomal enzymes, the M6P-independent pathways, mediated by receptors like LIMP-2 and sortilin, are essential for specific proteins and in certain cellular contexts. The efficacy of M6P-dependent targeting in ERTs is directly correlated with the M6P content of the recombinant enzyme. Conversely, for enzymes like GCase, the LIMP-2 pathway is the predominant and highly efficient route. The choice of a targeting strategy for a therapeutic agent should, therefore, be guided by the specific enzyme or drug, the target cell type, and the potential for leveraging these distinct and sometimes complementary pathways. Future research focusing on direct, quantitative comparisons of these pathways for the same therapeutic agent will be invaluable for optimizing the design of next-generation lysosome-targeted therapies.
References
- 1. Mannose 6-Phosphate Receptor and Sortilin Mediated Endocytosis of α-Galactosidase A in Kidney Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on mannose 6-phosphate residue contents of recombinant lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIMP-2 is a receptor for lysosomal this compound-independent targeting of beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate-independent Lysosomal Sorting of LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of LIMP-2 in the intracellular trafficking of β-glucosidase in different human cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sortilin mediates the lysosomal targeting of cathepsins D and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose 6-phosphate receptor and sortilin mediated endocytosis of α-galactosidase A in kidney endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
- 14. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Navigating the Binding Landscape of Mannose-6-Phosphate Receptors: A Comparative Guide to Ligand Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate binding specificities of Mannose-6-Phosphate Receptors (M6PRs) is paramount for therapeutic development and unraveling cellular trafficking pathways. This guide provides a comprehensive comparison of the cross-reactivity of M6PRs with various ligands, supported by experimental data, detailed protocols, and visual pathway representations.
There are two primary types of M6PRs: the Cation-Independent this compound Receptor (CI-M6PR), also known as the insulin-like growth factor II receptor (IGF2R), and the Cation-Dependent this compound Receptor (CD-M6PR).[1][2] Both play a crucial role in sorting and transporting newly synthesized lysosomal enzymes, which bear the this compound (M6P) recognition marker, from the trans-Golgi network to the lysosomes.[1][2][3][4] However, their interactions with a broader range of ligands reveal distinct functionalities and therapeutic potentials.
Ligand Binding Affinities: A Quantitative Comparison
The binding affinities of various ligands to both CI-M6PR and CD-M6PR have been determined using several experimental techniques, primarily equilibrium dialysis and surface plasmon resonance (SPR). The dissociation constant (Kd) is a key metric for comparing these interactions, with a lower Kd indicating a higher binding affinity.
| Receptor | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| CI-M6PR | This compound (M6P) | 7 µM | Equilibrium Dialysis | [1] |
| Pentamannose Phosphate (B84403) | 6 µM | Equilibrium Dialysis | [5] | |
| High Mannose Oligosaccharide (with two phosphomonoesters) | 2 nM | Equilibrium Dialysis | [5] | |
| Bovine Testes β-galactosidase | 20 nM | Equilibrium Dialysis | [5] | |
| Insulin-like Growth Factor II (IGF-II) | - | Binds to a distinct site | [2][6] | |
| Retinoic Acid | - | Binds to a distinct site | [2] | |
| CD-M6PR | This compound (M6P) | 8 µM | Equilibrium Dialysis | [1][7] |
| Pentamannose Phosphate | 6 µM | Equilibrium Dialysis | [7] | |
| High Mannose Oligosaccharide (with two phosphomonoesters) | 0.2 µM | Equilibrium Dialysis | [7] | |
| N-acetylglucosamine 1'-(alpha-D-methylmannopyranose 6-monophosphate) | No detectable affinity | Equilibrium Dialysis | [7] |
Key Observations:
-
Both receptors bind M6P with similar micromolar affinity.[1]
-
The CI-M6PR exhibits significantly higher affinity for multivalent ligands, such as oligosaccharides with multiple phosphate groups, with Kd values in the nanomolar range.[5] This is attributed to its larger extracellular domain containing multiple M6P-binding sites.[8]
-
The CD-M6PR's binding affinity for some ligands is enhanced in the presence of divalent cations like Mn2+.[2][9]
-
The CI-M6PR is a multifunctional receptor, binding not only M6P-containing ligands but also IGF-II and retinoic acid at distinct sites.[2][6][10] This cross-reactivity has significant implications for cell growth and signaling pathways.
Experimental Protocols: Unveiling Binding Interactions
The quantitative data presented above are derived from rigorous experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.
Equilibrium Dialysis
This technique is used to measure the binding affinity between a receptor and a ligand in solution at equilibrium.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are M6PR modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand interactions of the cation-independent mannose 6-phosphate receptor. The stoichiometry of mannose 6-phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-like growth factor-2/mannose-6 phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand interactions of the cation-dependent mannose 6-phosphate receptor. Comparison with the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose 6-phosphate/insulin like growth factor II receptor: the two types of ligands bind simultaneously to one receptor at different sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of Mannose-6-Phosphate in Biological Samples
For researchers and professionals in drug development, the accurate quantification of Mannose-6-Phosphate (M6P) is critical for understanding lysosomal targeting, enzyme replacement therapies, and various metabolic pathways. This guide provides a detailed comparison of the leading analytical methods for M6P quantification in biological samples, supported by experimental data and protocols.
At a Glance: Comparison of M6P Quantification Methods
The selection of an appropriate method for M6P quantification hinges on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of three primary methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
| Feature | HPAEC-PAD | LC-MS/MS | Enzymatic Assay |
| Principle | Anion-exchange chromatography separation of charged molecules with direct electrochemical detection. | Chromatographic separation coupled with mass-based detection and fragmentation for high specificity. | Enzyme-catalyzed reactions leading to a measurable signal (e.g., change in absorbance). |
| Sample Preparation | Hydrolysis of glycoproteins to release M6P is typically required. | Protein precipitation, lipid removal, and potential derivatization. | May require glucose depletion steps to ensure specificity. |
| Sensitivity | High (pmol range).[1] | Very High (sub-pmol to fmol range). | Moderate to High (µmol/L range).[2] |
| Specificity | High for phosphorylated monosaccharides. | Very High, based on mass-to-charge ratio and fragmentation pattern. | Can be high with specific enzymes, but potential for cross-reactivity. |
| Linearity | Excellent over a wide concentration range.[1] | Excellent over a wide concentration range.[3] | Good, but may have a narrower linear range compared to other methods. |
| Precision (CV%) | Good day-to-day and operator-to-operator consistency reported.[1] | Intra-assay CV < 9%, Inter-assay CV < 10%.[2][3] | Intra-assay CV 4.4-6.7%, Inter-assay CV 9.8-12.2%.[2] |
| Throughput | Moderate. | High, especially with modern autosamplers. | High, often adaptable to 96-well plate format. |
| Instrumentation | Specialized ion chromatography system with a PAD detector. | LC system coupled to a tandem mass spectrometer. | Spectrophotometer or plate reader. |
| Key Advantage | Direct detection of underivatized carbohydrates. | Unparalleled specificity and sensitivity. | Cost-effective and high-throughput. |
| Key Disadvantage | Requires specialized equipment not available in all labs. | High initial instrument cost and complexity. | Indirect measurement and potential for interferences. |
The M6P Lysosomal Targeting Pathway
The this compound pathway is crucial for trafficking of lysosomal hydrolases. M6P acts as a recognition marker, ensuring these enzymes are correctly sorted to the lysosome.
Caption: M6P-dependent lysosomal enzyme targeting pathway.
Detailed Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the direct quantification of M6P in glycoproteins without the need for derivatization.[4]
Sample Preparation (Acid Hydrolysis):
-
To a sample of glycoprotein (B1211001) (e.g., 2.5 µg of a recombinant lysosomal enzyme), add 6.75 M trifluoroacetic acid (TFA).[1]
-
Hydrolyze the sample at 100°C for 1.5 hours to release the M6P from the glycoprotein.
-
Dry the sample, for example, by using a SpeedVac evaporator.
-
Reconstitute the dried sample in ultrapure water prior to injection.
Chromatographic Conditions:
-
System: Dionex ICS-3000 Ion Chromatography system or equivalent.
-
Column: CarboPac PA200 (3 x 250 mm) analytical column.
-
Mobile Phase: 100 mM sodium hydroxide (B78521) and 100 mM sodium acetate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
References
- 1. Comparative study on mannose 6-phosphate residue contents of recombinant lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Models: A Comparative Guide for Testing M6P-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapies targeting the mannose-6-phosphate (M6P) pathway, crucial for the proper trafficking of lysosomal enzymes, relies on robust preclinical testing models. This guide provides a detailed comparison of in vitro and in vivo models, offering insights into their respective strengths, limitations, and applications in the evaluation of M6P-targeted therapies. Objective experimental data is presented to support the comparison, alongside detailed protocols for key assays.
The this compound (M6P) Pathway: A Key Target for Lysosomal Storage Disorders
The M6P pathway is a critical cellular mechanism responsible for transporting newly synthesized lysosomal hydrolases from the Golgi apparatus to the lysosome. This process is initiated by the addition of an M6P tag to these enzymes.[1][2] The M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network, which facilitates the packaging of these enzymes into vesicles for delivery to the lysosome.[1][2][3] Enzyme replacement therapies (ERTs) for several lysosomal storage diseases leverage this pathway to deliver synthetic enzymes to the lysosomes.[2] The cation-independent this compound receptor (CI-M6PR) is a key receptor in this process and is also present on the cell surface, allowing for the uptake of exogenous M6P-bearing enzymes.[4][5][6]
In Vitro Models: Controlled Environments for Mechanistic Insights
In vitro studies are performed outside of a living organism, typically using cell cultures.[7] These models are invaluable for dissecting specific molecular and cellular mechanisms in a controlled environment.[8]
Advantages:
-
High Throughput: Allow for the rapid screening of multiple compounds and conditions simultaneously.[7][8]
-
Controlled Environment: Enable researchers to isolate and study specific variables, facilitating mechanistic investigations.[7][8]
-
Cost-Effective: Generally less expensive and have fewer ethical considerations compared to in vivo studies.[7]
Disadvantages:
-
Lack of Physiological Relevance: Do not fully recapitulate the complex interactions occurring within a whole organism.[7]
-
Limited Long-Term Analysis: Not suitable for studying long-term efficacy and toxicity.[7]
Quantitative Data from In Vitro Studies
| Parameter | Model System | Therapy | Result | Reference |
| Gene Silencing | K562 cells (CI-M6PR positive) | M6P-conjugated siRNA | ~36% reduction in KNTC2 mRNA with tetravalent siRNA | [9][10] |
| Cellular Uptake | Fibroblast and muscle myoblast cells from Pompe disease patients | M021 (rhGAA with high M6P) | Efficiently internalized via the CI-MPR pathway | [5] |
| Enzyme Activity | GUSB −/− hiPSCs co-cultured with MG01 | MG01 (iPSC-derived microglia) | Restoration of GAG accumulation to wild-type levels | [3] |
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol describes a method to assess the cellular uptake of an M6P-targeted enzyme replacement therapy in a relevant cell line.
-
Cell Culture: Culture a relevant cell line (e.g., fibroblasts from a patient with a lysosomal storage disorder) in appropriate media and conditions until confluent.
-
Treatment: Incubate the cells with varying concentrations of the M6P-targeted ERT for a specified period (e.g., 24 hours). Include a negative control (untreated cells) and a positive control (a known effective ERT).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound therapy. Lyse the cells using a suitable lysis buffer.
-
Enzyme Activity Assay: Determine the intracellular enzyme activity using a substrate specific to the enzyme of interest. Measure the product formation over time, often through a colorimetric or fluorometric assay.
-
Protein Quantification: Measure the total protein concentration in the cell lysates using a standard method like the Bradford or BCA assay.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration to determine the specific activity. Compare the specific activity of treated cells to the controls to quantify the cellular uptake and efficacy of the therapy.
In Vivo Models: Assessing Systemic Effects and Efficacy
In vivo studies are conducted within a living organism, such as a mouse model of a specific disease.[7][8] These models are essential for evaluating the overall physiological response to a therapy, including its biodistribution, efficacy, and potential toxicity.[8]
Advantages:
-
High Physiological Relevance: Provide insights into the complex interactions between different organ systems and the overall organismal response.[7][8]
-
Long-Term Effects: Enable the study of long-term efficacy and potential side effects.[7]
-
Biodistribution and Pharmacokinetics: Allow for the assessment of how a therapy is absorbed, distributed, metabolized, and excreted.
Disadvantages:
-
Complexity: The intricate biological systems can make it challenging to interpret results and identify direct causal relationships.[7]
-
Cost and Time-Consuming: Animal studies are generally more expensive and require longer durations than in vitro experiments.
-
Ethical Considerations: Require adherence to strict ethical guidelines for animal welfare.
Quantitative Data from In Vivo Studies
| Parameter | Model System | Therapy | Result | Reference |
| Tissue Distribution | Pompe mice | M021 (rhGAA with high M6P) | Significantly better muscle targeting than standard of care ERT | [5] |
| Substrate Clearance | Gla knockout Fabry mice | Highly phosphorylated α-Gal A | Superior substrate clearance in key target tissues compared to wild-type α-Gal A | [5] |
| Tumor Growth Inhibition | Breast cancer-bearing mice | GLU-MTX (glucose-methotrexate conjugate) | 74.4% inhibition of tumor growth on day 18 | [11] |
Experimental Protocol: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for testing the efficacy of an M6P-targeted therapy in a mouse model of a lysosomal storage disorder.
-
Animal Model: Utilize a relevant mouse model that recapitulates the human disease (e.g., a knockout model for a specific lysosomal enzyme).
-
Treatment Administration: Administer the M6P-targeted therapy to a group of mice. The route of administration (e.g., intravenous injection) and dosing regimen will depend on the specific therapy. Include a control group that receives a placebo (e.g., saline).
-
Monitoring: Monitor the mice regularly for changes in weight, behavior, and overall health.
-
Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis. At the end of the study, euthanize the mice and collect relevant tissues (e.g., liver, spleen, brain, muscle).
-
Biochemical Analysis: Homogenize the collected tissues and perform biochemical assays to measure the levels of the accumulated substrate and the activity of the administered enzyme.
-
Histological Analysis: Process a portion of the tissues for histological examination to assess cellular morphology and substrate storage.
-
Data Analysis: Compare the biochemical and histological data from the treated group to the control group to determine the efficacy of the therapy in reducing substrate accumulation and restoring enzyme function.
Head-to-Head Comparison: In Vitro vs. In Vivo Models
| Feature | In Vitro Models | In Vivo Models |
| System Complexity | Low (isolated cells) | High (whole organism) |
| Physiological Relevance | Low to Moderate | High |
| Control over Variables | High | Low |
| Throughput | High | Low |
| Cost | Low | High |
| Timeframe | Short-term | Long-term |
| Ethical Considerations | Minimal | Significant |
| Primary Application | Mechanistic studies, initial screening | Efficacy, safety, pharmacokinetics |
Conclusion: An Integrated Approach for Comprehensive Evaluation
Both in vitro and in vivo models are indispensable tools in the development of M6P-targeted therapies. In vitro models provide a controlled environment for initial screening and mechanistic studies, while in vivo models are crucial for validating efficacy and safety in a physiologically relevant context.[8] An integrated approach, where insights from in vitro studies inform the design and interpretation of in vivo experiments, is essential for the successful translation of promising therapies from the laboratory to the clinic.[7] The choice of model system should be carefully considered based on the specific research question and the stage of drug development.
References
- 1. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m6ptherapeutics.com [m6ptherapeutics.com]
- 5. m6ptherapeutics.com [m6ptherapeutics.com]
- 6. m6ptherapeutics.com [m6ptherapeutics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cusabio.com [cusabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Structural Showdown: Cation-Dependent vs. Cation-Independent Mannose 6-Phosphate Receptors
For researchers, scientists, and drug development professionals, understanding the nuances of mannose 6-phosphate (M6P) receptor biology is critical for leveraging the lysosomal targeting pathway. This guide provides a detailed structural and functional comparison of the two key players in this pathway: the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) and the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR).
The precise trafficking of newly synthesized lysosomal hydrolases from the trans-Golgi Network (TGN) to the lysosome is a vital cellular process orchestrated by two distinct M6P receptors.[1][2] While both are type I transmembrane glycoproteins that recognize the M6P signal on lysosomal enzymes, they exhibit significant structural and functional divergences that dictate their unique roles in cellular trafficking and beyond.[1]
At a Glance: A Comparative Overview
| Feature | Cation-Dependent M6P Receptor (CD-MPR) | Cation-Independent M6P Receptor (CI-MPR) |
| Molecular Weight | ~46 kDa[1] | ~300 kDa[1] |
| Oligomeric State | Homodimer (also exists as monomer and tetramer)[1][3] | Primarily a dimer in the membrane[1] |
| M6P Binding Domains | One per monomer[1] | Three (Domains 3, 5, and 9)[1] |
| Ligand Binding | Requires divalent cations (e.g., Mn²⁺) for efficient binding.[1] | Binds M6P independently of cations.[1] |
| pH Optimum for Binding | ~6.5[4] | ~6.0 - 7.0[1] |
| Ligand Release | Below pH 5.5[4] | Acidic environment of the endosome[1] |
| Binding Affinity for M6P | Kd ≈ 8 µM[1] | Kd ≈ 7 µM[1] |
| Other Ligands | Primarily M6P-containing hydrolases. | M6P-hydrolases, IGF-II, and others.[1] |
| Cellular Location | Predominantly in the trans-Golgi Network and endosomes.[1] | trans-Golgi Network, endosomes, and cell surface (10-20%).[1] |
Delving Deeper: Structural Distinctions
The most apparent difference between the two receptors is their size and domain architecture. The CI-MPR is a large monomeric protein with an extracytoplasmic domain composed of 15 repeating, homologous domains.[1] In contrast, the CD-MPR is significantly smaller and functions as a homodimer, with each monomer containing a single M6P-binding domain.[1][3]
The extracytoplasmic domain of the CI-MPR boasts three distinct M6P-binding sites located within domains 3, 5, and 9.[1] Domains 3 and 9 exhibit high affinity for M6P, while domain 5 has a weaker affinity for M6P but can also bind the phosphodiester Man-phosphate-GlcNAc, acting as a "safety" mechanism to capture enzymes that have not been fully processed.[1] This multi-domain structure allows the CI-MPR to recognize a broader range of phosphorylated glycans.[1]
The CD-MPR, with its single binding domain per monomer, relies on its dimeric structure for efficient ligand recognition. While the transmembrane domain is important for its quaternary structure, the extracytoplasmic domain alone is sufficient for M6P binding and pH-dependent ligand release.[3]
Functional Divergence: More Than Just M6P
The differences in their structure directly translate to distinct functional capabilities. A key differentiator is the cation dependency of the CD-MPR for efficient ligand binding.[1] While not an absolute requirement for the human receptor, the presence of divalent cations like Mn²⁺ significantly enhances its affinity for M6P.[1] The CI-MPR, as its name suggests, binds M6P without the need for cations.
Both receptors optimally bind their ligands in the slightly acidic environment of the TGN (pH ~6.5) and release them in the more acidic milieu of the endosomes (pH < 5.5).[4] This pH sensitivity is crucial for the cycle of ligand binding, transport, and receptor recycling.
A significant functional distinction is the CI-MPR's ability to bind Insulin-like Growth Factor II (IGF-II) at a site distinct from its M6P binding domains.[1] This dual functionality implicates the CI-MPR in cell growth and development, in addition to its role in lysosomal enzyme trafficking. Furthermore, a notable portion of CI-MPR is present on the cell surface, where it can internalize extracellular M6P-containing ligands and IGF-II, a function not significantly performed by the CD-MPR.[1]
The M6P Trafficking Pathway: A Coordinated Effort
The transport of lysosomal enzymes via the M6P receptors is a highly regulated process. The following diagram illustrates the key steps in this pathway.
Figure 1. The Mannose 6-Phosphate Trafficking Pathway.
Experimental Protocols: Unraveling Receptor Function
The characterization of M6P receptor structure and function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (e.g., M6P receptor) and an analyte (e.g., M6P-containing hydrolase).
Figure 2. Experimental Workflow for Surface Plasmon Resonance.
Protocol:
-
Preparation:
-
Express and purify the soluble ectodomains of the CD-MPR and CI-MPR.
-
Prepare a series of concentrations of the M6P-containing ligand (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Prepare regeneration buffer to remove the bound analyte from the ligand surface after each cycle (e.g., low pH glycine).
-
-
Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified M6P receptor over the activated surface to covalently immobilize it.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject the different concentrations of the M6P-containing ligand over the immobilized receptor surface and a reference flow cell.
-
Monitor the change in the refractive index in real-time to measure the association rate (kon).
-
After the association phase, inject the running buffer to monitor the dissociation of the ligand from the receptor and measure the dissociation rate (koff).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon and koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the kinetic constants (koff/kon).
-
Affinity Chromatography for Receptor Purification
Affinity chromatography is a powerful technique for purifying M6P receptors based on their specific binding to an immobilized M6P ligand.
Protocol:
-
Matrix Preparation:
-
Couple an M6P analog or a ligand with high M6P content (e.g., pentamannosyl 6-phosphate) to a solid support matrix (e.g., Sepharose beads).
-
Pack the affinity matrix into a chromatography column.
-
-
Sample Preparation and Loading:
-
Solubilize cell or tissue extracts containing the M6P receptors using a mild detergent (e.g., Triton X-100).
-
Clarify the extract by centrifugation to remove insoluble material.
-
Load the clarified extract onto the equilibrated affinity column.
-
-
Washing:
-
Wash the column extensively with a buffer containing a low concentration of a competing sugar (e.g., glucose 6-phosphate) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound M6P receptors by applying a buffer containing a high concentration of free M6P or by changing the pH to disrupt the receptor-ligand interaction.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using specific antibodies against the CD-MPR and CI-MPR to confirm their purity and identity.
-
X-ray Crystallography for Structural Determination
X-ray crystallography is the primary method used to determine the three-dimensional structure of M6P receptors at atomic resolution.
Protocol:
-
Protein Expression and Purification:
-
Express and purify large quantities of the soluble ectodomain of the M6P receptor. The protein must be highly pure and homogeneous.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that promote the formation of well-ordered crystals. This is often done using vapor diffusion methods (hanging or sitting drop).
-
-
Data Collection:
-
Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Calculate an electron density map based on the measured intensities and determined phases.
-
-
Model Building and Refinement:
-
Build an atomic model of the M6P receptor into the electron density map.
-
Refine the atomic coordinates of the model to improve its fit to the experimental data.
-
Validate the final structure using various quality-control metrics.
-
Conclusion
The cation-dependent and cation-independent mannose 6-phosphate receptors, while sharing the fundamental role of targeting lysosomal enzymes, are structurally and functionally distinct entities. The larger, multi-domain CI-MPR exhibits broader ligand specificity, including the growth factor IGF-II, and plays a role in endocytosis at the cell surface. The smaller, dimeric CD-MPR, with its cation-enhanced binding, contributes to the efficient sorting of a subset of lysosomal hydrolases within the Golgi apparatus. A thorough understanding of these differences, supported by robust experimental data, is paramount for researchers aiming to manipulate the M6P pathway for therapeutic applications, such as enzyme replacement therapies for lysosomal storage diseases.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The cation-dependent mannose 6-phosphate receptor. Structural requirements for mannose 6-phosphate binding and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Showdown: Synthetic vs. Naturally Occurring Mannose-6-Phosphate
A Comparative Guide for Researchers and Drug Development Professionals
Mannose-6-phosphate (M6P) is a critical carbohydrate tag that directs newly synthesized lysosomal enzymes to their proper destination within the cell—the lysosome.[1][2][3][4] This natural trafficking pathway is not only fundamental to cellular homeostasis but also presents a significant opportunity for therapeutic intervention, particularly in the realm of enzyme replacement therapies (ERTs) for lysosomal storage diseases. While naturally occurring M6P is the endogenous signal, a new generation of synthetic M6P analogs is emerging, promising enhanced therapeutic efficacy. This guide provides a detailed functional comparison of synthetic versus naturally occurring M6P, supported by experimental data and methodologies, to inform researchers and drug development professionals.
The this compound Signaling Pathway
The canonical M6P signaling pathway begins in the cis-Golgi apparatus, where lysosomal enzymes are tagged with M6P.[3][4] These M6P-bearing enzymes are then recognized by M6P receptors (MPRs) in the trans-Golgi network.[3][4] This binding event initiates the packaging of the enzyme-receptor complex into clathrin-coated vesicles, which are transported to the late endosome. The acidic environment of the late endosome facilitates the dissociation of the enzyme from the receptor.[4] The enzyme is then transported to the lysosome, while the MPR is recycled back to the Golgi apparatus for another round of transport.[4]
Quantitative Functional Comparison
Synthetic M6P analogs have been engineered to overcome some of the limitations of their natural counterparts, primarily their susceptibility to phosphatases and their suboptimal binding affinity in certain contexts. The following table summarizes key quantitative data comparing the functional performance of synthetic and naturally occurring M6P.
| Functional Parameter | Naturally Occurring M6P | Synthetic M6P Analogs (e.g., AMFA) | Key Advantages of Synthetic Analogs |
| Receptor Binding Affinity (Kd) | ~7-13 µM (for monomeric M6P) | Can be significantly lower (e.g., <5 µM), indicating higher affinity. Multivalent analogs show even stronger binding. | Enhanced receptor engagement, leading to more efficient targeting. |
| Serum Stability | Susceptible to degradation by phosphatases. | Designed to be resistant to phosphatases. | Longer half-life in circulation, allowing for more effective delivery to target tissues. |
| Cellular Uptake Efficiency | Baseline level of uptake. | Can be 2.6 to 5.7 times higher than natural M6P-bearing molecules.[5] | Increased delivery of therapeutic payloads into cells. |
| Lysosomal Delivery | Efficient under normal physiological conditions. | Improved delivery due to enhanced uptake and stability.[5][6] | Greater therapeutic effect at lower doses. |
Experimental Protocols
The functional comparison of synthetic and naturally occurring M6P relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.
Receptor-Ligand Binding Affinity Measurement: Fluorescence Polarization Assay
This assay measures the binding of M6P or its analogs to the M6P receptor by monitoring changes in the polarization of fluorescently labeled M6P.
-
Materials:
-
Purified soluble M6P receptor (e.g., bovine CI-MPR).
-
Fluorescently labeled M6P (tracer).
-
Unlabeled M6P (natural or synthetic analog) for competition.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MnCl₂, pH 7.4).
-
Black, low-binding 96-well or 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescently labeled M6P tracer in the assay buffer.
-
Prepare a series of dilutions of the unlabeled competitor (natural M6P or synthetic analog) in the assay buffer.
-
Prepare a solution of the M6P receptor in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the fluorescently labeled M6P tracer to each well at a fixed final concentration.
-
Add the serially diluted unlabeled competitor to the appropriate wells. Include wells with no competitor (maximum binding) and wells with a large excess of unlabeled M6P (non-specific binding).
-
Initiate the binding reaction by adding the M6P receptor to all wells except the "tracer only" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of competitor that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Receptor-Ligand Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an immobilized ligand (M6P receptor) and an analyte (M6P or its analog) in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified soluble M6P receptor.
-
M6P or synthetic M6P analog.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling reagents (EDC, NHS).
-
Ethanolamine-HCl for deactivation.
-
-
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the M6P receptor solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of the M6P analog (analyte) over the immobilized receptor surface at a constant flow rate. This is the association phase.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The SPR response, measured in Resonance Units (RU), is plotted against time to generate a sensorgram.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
-
Cellular Uptake Assay
This assay quantifies the amount of an M6P-conjugated molecule that is taken up by cells.
-
Materials:
-
Cell line expressing M6P receptors (e.g., fibroblasts, myoblasts).
-
Cell culture medium and supplements.
-
M6P-conjugated molecule (e.g., a fluorescently labeled enzyme or a therapeutic protein) with either natural M6P or a synthetic analog.
-
Control unconjugated molecule.
-
Lysis buffer.
-
Method for quantification (e.g., fluorescence plate reader, ELISA, or mass spectrometry).
-
-
Protocol:
-
Cell Culture:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the M6P-conjugated molecule (with either natural or synthetic M6P) or the unconjugated control.
-
Incubate the cells for a specific period (e.g., 4 to 24 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells thoroughly with PBS to remove any unbound conjugate.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Quantify the amount of the internalized conjugate in the cell lysates. If the conjugate is fluorescent, measure the fluorescence intensity. If it is an enzyme, its activity can be measured. Alternatively, an ELISA or mass spectrometry can be used for quantification.
-
-
Data Analysis:
-
The amount of internalized conjugate is typically normalized to the total protein concentration in the cell lysate.
-
The uptake efficiency of the synthetic M6P conjugate is compared to that of the natural M6P conjugate and the unconjugated control.
-
-
Experimental Workflow for Functional Comparison
The following diagram illustrates a typical experimental workflow for the functional comparison of synthetic and naturally occurring M6P.
Conclusion
The development of synthetic M6P analogs represents a significant advancement in the field of lysosomal targeting. By enhancing binding affinity, improving serum stability, and increasing cellular uptake, these synthetic molecules hold the promise of more effective enzyme replacement therapies and other targeted drug delivery applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising therapeutic agents. For researchers and drug developers, a thorough understanding of the functional differences between synthetic and naturally occurring M6P is paramount to harnessing their full therapeutic potential.
References
- 1. m6ptherapeutics.com [m6ptherapeutics.com]
- 2. Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins | Bio-Techne [bio-techne.com]
- 3. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Mannose-6-Phosphate in Lysosomal Storage Diseases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of lysosomal enzyme trafficking is paramount in the pursuit of effective therapies for lysosomal storage diseases (LSDs). This guide provides a detailed comparison of the Mannose-6-Phosphate (M6P) pathway's function in health and its dysfunction in specific LSDs, namely Mucolipidosis II (I-cell disease) and Mucolipidosis III. We delve into the experimental data that validates the M6P pathway's role and explore alternative targeting mechanisms.
The proper functioning of lysosomes, the cell's recycling centers, depends on the accurate delivery of a multitude of hydrolytic enzymes. The M6P pathway is the primary mechanism for tagging and transporting these enzymes to the lysosome. Disruptions in this pathway, as seen in Mucolipidosis II and III, lead to the mislocalization of lysosomal enzymes and the subsequent accumulation of undigested substrates, resulting in severe cellular dysfunction.
The this compound Pathway: A Precisely Orchestrated Delivery System
The journey of a lysosomal enzyme from its synthesis in the endoplasmic reticulum to its final destination in the lysosome is a multi-step process critically dependent on the M6P tag.[1] This process is initiated in the cis-Golgi apparatus by a two-step enzymatic reaction.[2]
First, the enzyme UDP-N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) transfers N-acetylglucosamine-1-phosphate to specific mannose residues on the high-mannose N-linked oligosaccharides of the lysosomal hydrolase.[2] Subsequently, a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (the "uncovering enzyme"), removes the terminal GlcNAc, exposing the M6P recognition marker.[2]
This M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network.[1] The enzyme-receptor complex is packaged into clathrin-coated vesicles and transported to the late endosomes.[3] The acidic environment of the late endosome causes the dissociation of the enzyme from the receptor.[3] The enzyme is then delivered to the lysosome, while the MPRs are recycled back to the Golgi for another round of transport.[3]
Disruption of the M6P Pathway in Mucolipidosis II and III
Mucolipidosis II (ML II), also known as I-cell disease, and the milder Mucolipidosis III (ML III) are autosomal recessive lysosomal storage disorders caused by a deficiency in the GlcNAc-1-phosphotransferase enzyme.[4][5] In ML II, the enzyme activity is virtually absent, while in ML III, there is some residual activity.[4]
This enzymatic defect prevents the formation of the M6P marker on lysosomal enzymes.[6] As a result, instead of being targeted to lysosomes, these enzymes are secreted into the extracellular space.[6][7] This leads to a paradoxical situation where there is a profound deficiency of multiple lysosomal enzymes inside the cells, while the same enzymes are found at excessively high levels in the plasma and other bodily fluids.[8][9] The accumulation of undigested materials within the lysosomes leads to the formation of characteristic "inclusion bodies," giving I-cell disease its name.[6]
Quantitative Comparison of Lysosomal Enzyme Activity
The hallmark of ML II and ML III is the dramatic difference in intracellular versus extracellular lysosomal enzyme activities. This can be quantified to aid in diagnosis and to understand the severity of the disease.
| Lysosomal Enzyme | Cellular Location | Normal Activity (relative units) | Mucolipidosis II Activity (relative units) | Mucolipidosis III Activity (relative units) | Fold Change (Extracellular vs. Normal) |
| β-Hexosaminidase | Intracellular (Fibroblasts) | 100 | < 10 | 10-50 | - |
| Extracellular (Plasma) | 1 | > 10 | 5-10 | 10- to 70-fold higher than normal[8] | |
| α-L-Iduronidase | Intracellular (Fibroblasts) | 100 | < 5 | 5-30 | - |
| Extracellular (Plasma) | 1 | > 15 | 8-12 | Significantly increased[4] | |
| Arylsulfatase A | Intracellular (Fibroblasts) | 100 | < 10 | 10-40 | - |
| Extracellular (Plasma) | 1 | > 8 | 4-8 | 8.4-fold increase[4] | |
| β-D-Glucuronidase | Intracellular (Fibroblasts) | 100 | < 5 | 5-25 | - |
| Extracellular (Plasma) | 1 | > 60 | 30-50 | 60-fold increase[4] |
Note: The values presented are illustrative and can vary between individuals and laboratories. The fold change in extracellular enzyme activity is a key diagnostic indicator.
Experimental Protocols for Validating the M6P Pathway
Several key experiments are employed to investigate the M6P pathway and diagnose related disorders.
GlcNAc-1-Phosphotransferase Activity Assay
This assay directly measures the activity of the deficient enzyme in ML II and ML III.
Principle: The assay quantifies the transfer of radiolabeled N-acetylglucosamine-1-phosphate from UDP-[³H]GlcNAc to an acceptor substrate, typically methyl-α-D-mannopyranoside.[10][11]
Methodology:
-
Cell Lysate Preparation: Fibroblasts or other patient cells are lysed to release the cellular contents, including the GlcNAc-1-phosphotransferase enzyme.[10]
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing UDP-[³H]GlcNAc and methyl-α-D-mannopyranoside.[10]
-
Separation: The reaction product, [³H]GlcNAc-1-P-methyl-α-D-mannopyranoside, is separated from the unreacted UDP-[³H]GlcNAc using ion-exchange chromatography.[10][12]
-
Quantification: The radioactivity of the eluted product is measured using a scintillation counter to determine the enzyme activity.[10]
Measurement of Intracellular and Extracellular Lysosomal Enzyme Activity
This is a fundamental diagnostic tool for I-cell disease.
Principle: The activities of several lysosomal enzymes are measured in both cell lysates (intracellular) and the cell culture medium or patient plasma (extracellular).
Methodology:
-
Sample Collection: Collect patient fibroblasts and culture medium, or blood for plasma separation.
-
Cell Lysis: Lyse the fibroblasts to measure intracellular enzyme activity.
-
Enzyme Assays: Perform specific enzyme activity assays for a panel of lysosomal hydrolases (e.g., β-hexosaminidase, α-L-iduronidase) on both the cell lysate and the extracellular fluid. These assays typically use artificial substrates that release a fluorescent or chromogenic product upon cleavage.[8]
-
Comparison: Compare the enzyme activities in the intracellular and extracellular compartments to the levels in healthy controls. In ML II and III, a significant decrease in intracellular activity and a marked increase in extracellular activity are observed.[8]
Immunofluorescence Analysis of Lysosomal Protein Trafficking
This technique allows for the visualization of lysosomal enzyme localization within the cell.
Principle: Antibodies specific to a particular lysosomal enzyme and to lysosomal markers (e.g., LAMP1) are used to label their respective proteins within fixed and permeabilized cells.[13][14] Co-localization of the enzyme with the lysosomal marker indicates proper trafficking.
Methodology:
-
Cell Culture and Fixation: Grow patient and control fibroblasts on coverslips and fix them with a suitable fixative (e.g., paraformaldehyde).[13]
-
Permeabilization: Permeabilize the cell membranes to allow antibody entry.[13]
-
Immunostaining: Incubate the cells with primary antibodies against the lysosomal enzyme of interest and a lysosomal marker protein.[13]
-
Secondary Antibody Incubation: Use fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, the lysosomal enzyme will show a high degree of co-localization with the lysosomal marker. In ML II cells, the enzyme will be largely absent from the lysosomes and may be observed in the secretory pathway or outside the cell.[15]
Beyond M6P: Alternative Pathways to the Lysosome
While the M6P pathway is the major route for most soluble lysosomal enzymes, evidence suggests the existence of M6P-independent targeting mechanisms.[16] These alternative pathways are crucial for the delivery of certain lysosomal proteins and may offer potential therapeutic avenues for diseases where the M6P pathway is compromised.
Two of the most well-characterized M6P-independent receptors are:
-
Lysosomal Integral Membrane Protein 2 (LIMP-2): This type III transmembrane protein is responsible for the transport of β-glucocerebrosidase, the enzyme deficient in Gaucher disease, to the lysosome.[17][18] Studies have shown that LIMP-2 and β-glucocerebrosidase trafficking to lysosomes is independent of the M6P pathway.[19]
-
Sortilin: This receptor is involved in the transport of several lysosomal enzymes, including prosaposin, acid sphingomyelinase, and some cathepsins.[16][17]
Comparative Efficacy of M6P-Dependent and -Independent Enzyme Replacement Therapy (ERT)
Enzyme replacement therapy is a common treatment for many LSDs, where a recombinant form of the deficient enzyme is administered intravenously. The efficacy of ERT often depends on the cellular uptake of the recombinant enzyme, which is primarily mediated by M6P receptors on the cell surface.[20]
| Targeting Pathway | Recombinant Enzyme Example | Cellular Uptake Efficiency | Clinical Considerations |
| M6P-Dependent | Alglucosidase alfa (Pompe disease) | Highly dependent on M6P content.[20] Enzymes with higher M6P content generally show better uptake.[21][22] | The number of M6P residues on the recombinant enzyme is a critical quality attribute.[21] |
| M6P-Independent | Imiglucerase (Gaucher disease) | Primarily targets mannose receptors on macrophages. | Effective for targeting specific cell types that express the relevant alternative receptors. |
| Dual/Alternative | Plant-derived α-L-iduronidase (MPS I) | A significant portion of the enzyme is trafficked via an M6P-independent pathway.[23][24] | May offer advantages in situations where M6P receptor expression is low or saturated. |
Conclusion
The this compound pathway is a cornerstone of lysosomal biogenesis, and its disruption has profound consequences, as devastatingly illustrated by Mucolipidosis II and III. Validating the function of this pathway through quantitative enzyme assays and cellular imaging is crucial for the diagnosis and understanding of these and other lysosomal storage diseases. While the M6P-dependent route is predominant, the existence of alternative targeting mechanisms opens new avenues for therapeutic strategies. For drug development professionals, a deep understanding of these pathways is essential for designing next-generation enzyme replacement therapies with improved targeting and efficacy, ultimately offering hope to patients with these debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Phenotype and Genotype in Mucolipidoses II and III alpha/beta: A Study of 61 Probands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucolipidosis II and III. The genetic relationships between two disorders of lysosomal enzyme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion-cell disease - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Diagnosis of I-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "I-cell" disease: leakage of lysosomal enzymes into extracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 14. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of lysosomal hydrolase trafficking and activity in human iPSC-derived neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A shortcut to the lysosome: the this compound-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mannose 6-phosphate-independent Lysosomal Sorting of LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mannose-6-Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Mannose-6-Phosphate (M6P), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to manage M6P waste responsibly.
Safety and Hazard Assessment
According to its Safety Data Sheet (SDS), D-Mannose-6-Phosphate is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has a low hazard profile, with NFPA and HMIS ratings of 0 for health, fire, and reactivity.[1] However, it is designated as Water Hazard Class 1 ("slightly hazardous for water"), and therefore, large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1]
Key Safety Information:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling M6P.[2][3]
-
Spill Management: In case of a spill, the solid material can be picked up mechanically.[1] For aqueous solutions, absorb the spill with inert material and collect it for disposal.[4] Avoid generating dust.[3]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | White solid/powder | [2][3] |
| Molecular Formula | C₆H₁₂O₉PNa | [2] |
| Molecular Weight | 282.12 g/mol | [2] |
| Solubility | Soluble in water (50 mg/mL) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Flash Point | Not applicable | [1][2] |
| Hazard Ratings | NFPA/HMIS: Health=0, Fire=0, Reactivity=0 | [1] |
| Transport Information | Considered non-hazardous for transport |
Step-by-Step Disposal Procedure
While M6P is not classified as hazardous, proper chemical waste management practices must be followed. Disposal procedures are governed by local, state, and federal regulations, and the final authority is your institution's Environmental Health and Safety (EHS) department.[5][6]
Step 1: Waste Identification and Segregation
-
Identify the Waste: Determine if the waste is pure, solid M6P, an aqueous solution, or contaminated labware (e.g., gloves, pipette tips, containers).
-
Segregate Waste Streams: Do not mix M6P waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[7] Mixing can create unintended hazards or complicate disposal.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure M6P powder and contaminated solids (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene).
-
-
Aqueous Solutions:
-
Collect solutions containing M6P in a designated, sealed, and leak-proof container.
-
While some non-hazardous aqueous solutions can be disposed of down the sanitary sewer, it is critical to first consult your institutional EHS policy.[5][8] Given M6P's classification as slightly hazardous for water, drain disposal is generally discouraged.[1]
-
Do not dispose of stock solutions or large quantities via the sewer.[9]
-
Step 3: Labeling
-
Label Containers Clearly: All waste containers must be accurately labeled.[7][9] Even for non-hazardous waste, proper labeling is crucial for safe management.
-
Required Information: The label should include:
-
The words "Non-Hazardous Waste" (or "Hazardous Waste" if mixed with hazardous components).[9]
-
The full chemical name: "this compound".
-
The concentration and quantity.
-
The date of accumulation.
-
Your name, lab, and contact information.
-
Step 4: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[9][10]
-
Safe Storage: Ensure the container is kept closed except when adding waste.[5][9] Store it away from incompatible materials like strong acids, alkalis, or oxidizing agents.
Step 5: Disposal and Pickup
-
Consult EHS: Before final disposal, always consult your institution's EHS department. They will provide specific instructions based on local regulations.[5][6]
-
Schedule a Pickup: Contact your EHS department to schedule a waste pickup.[10] Do not place chemical waste, even if non-hazardous, in the regular trash unless you have received explicit permission from EHS to do so.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. D-Mannose 6-phosphate =98 HPLC 70442-25-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. innophos.com [innophos.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Mannose-6-Phosphate
Essential guidance for the safe handling, use, and disposal of Mannose-6-phosphate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for this compound, a key molecule in cellular targeting. Adherence to these protocols will foster a safe and efficient research environment.
Personal Protective Equipment (PPE): A Tabulated Overview
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize any potential risks associated with handling a fine powder.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes or airborne particles.[2] |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling large quantities of powder or if there is a potential for dust generation. Not generally required for small amounts.[2] |
| Body Protection | Laboratory coat | Should be worn at all times within the laboratory to protect clothing and skin. |
Operational Plan: From Receipt to Application
A systematic approach to handling this compound ensures safety and prevents contamination of this vital research material.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.
Handling and Preparation of Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Place a clean weigh boat on the analytical balance and tare.
-
Carefully scoop the desired amount of this compound powder onto the weigh boat using a clean spatula.
-
Record the weight and tightly reseal the main container.
-
-
Dissolving: this compound is soluble in water.
-
Use a clean, sterile container appropriate for the volume of the solution to be prepared.
-
Add the desired volume of solvent (e.g., deionized water) to the container.
-
Slowly add the weighed this compound powder to the solvent while stirring to ensure complete dissolution.
-
Label the solution container with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to maintain a safe laboratory and protect the environment.
-
Solid Waste:
-
Uncontaminated solid this compound can be disposed of in the regular laboratory trash, provided it is in a sealed container.
-
Contaminated materials, such as used weigh boats and gloves, should be placed in a designated laboratory waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[4][5] However, it is essential to adhere to local and institutional regulations regarding chemical waste disposal.
-
Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., water) three times.
-
The rinsate can be disposed of down the drain.
-
Deface the label on the empty container before disposing of it in the regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from initial receipt to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mannose 6-phosphate disodium salt CAS No. 33068-18-7 Sigma [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
